molecular formula C12H13NO2 B1311611 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-46-0

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B1311611
CAS No.: 37663-46-0
M. Wt: 203.24 g/mol
InChI Key: RNMPNVBLQHYANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMPNVBLQHYANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431461
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37663-46-0
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37663-46-0

This technical guide provides a comprehensive overview of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, a key chemical intermediate in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance, particularly as a scaffold for ligands targeting sigma (σ) and Neuropeptide Y5 (NPY5) receptors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and drug design.

PropertyValue
CAS Number 37663-46-0[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molar Mass 203.24 g/mol [1]
Density 1.25 g/cm³[1]
Melting Point 132-133 °C[1]

Synthesis and Experimental Protocols

Adapted Experimental Protocol: Synthesis of this compound

This proposed synthesis involves the reaction of a lithiated benzamide with a suitable piperidinone derivative, followed by acidic workup to facilitate cyclization.

Materials:

  • N-tert-Butoxycarbonyl-4-piperidone

  • 2-Bromobenzamide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-bromobenzamide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

  • To this cooled solution, two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.

  • A solution of N-tert-Butoxycarbonyl-4-piperidone in anhydrous THF is then added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

  • An aqueous solution of hydrochloric acid is added to the mixture, and it is stirred at room temperature or gently heated to promote cyclization and the removal of the Boc protecting group.

  • The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The aqueous layer is then basified with a saturated aqueous solution of sodium bicarbonate.

  • The resulting aqueous solution is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Note: This is a proposed synthetic route and may require optimization of reaction conditions, stoichiometry, and purification methods.

Biological Significance and Signaling Pathways

The this compound scaffold is a crucial component in the development of ligands for various receptors, notably the sigma-1 (σ₁) receptor and the Neuropeptide Y5 (NPY5) receptor. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2][3][4][5] It plays a critical role in cellular stress responses and modulates intracellular Ca²⁺ signaling.[2][4][5]

Experimental Workflow for Studying σ₁ Receptor Binding

Derivatives of this compound are often functionalized to create fluorescent probes for studying σ₁ receptor binding and localization. A typical workflow for such an experiment is outlined below.

experimental_workflow cluster_synthesis Probe Synthesis cluster_cell_culture Cell-Based Assay cluster_imaging Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of Fluorescent Ligand cell_culture Cell Culture (e.g., with σ₁ receptor expression) synthesis->cell_culture Characterize Probe incubation Incubation with Fluorescent Ligand cell_culture->incubation washing Washing to Remove Unbound Ligand incubation->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis and Quantification imaging->analysis

Experimental workflow for σ₁ receptor binding studies.

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor signaling cascade is initiated by ligand binding, which leads to the dissociation of the receptor from its binding partner, BiP (Binding immunoglobulin Protein). This dissociation allows the σ₁ receptor to interact with various downstream effectors, including ion channels and other signaling proteins, ultimately modulating cellular functions such as neuronal excitability and cell survival.

sigma1_pathway ligand σ₁ Receptor Ligand (e.g., derivative of this compound) s1r_bip σ₁ Receptor-BiP Complex (Inactive State) ligand->s1r_bip Binds to s1r_active Active σ₁ Receptor s1r_bip->s1r_active Dissociation of BiP ion_channels Ion Channels (e.g., K⁺, Ca²⁺ channels) s1r_active->ion_channels Interacts with ca_signaling Modulation of Intracellular Ca²⁺ Signaling ion_channels->ca_signaling Regulates cellular_response Cellular Responses (e.g., Neuronal excitability, Cell survival) ca_signaling->cellular_response Leads to npy5_pathway ligand NPY5 Receptor Agonist npy5r NPY5 Receptor ligand->npy5r Binds to g_protein Gi/o Protein npy5r->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi inhibits plc Phospholipase C (PLC) g_protein->plc βγ activates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Responses (e.g., Cell growth, Migration) camp->cellular_response Modulates erk ERK Pathway plc->erk Activates erk->cellular_response Leads to

References

In-Depth Technical Guide on the Biological Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This unique three-dimensional structure provides a rigid framework that can be strategically functionalized to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the reported biological activities of spiro[isobenzofuran-1,4'-piperidine] derivatives, with a focus on their potential as central nervous system agents, modulators of melanocortin and sigma receptors, and their influence on cardiovascular parameters. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics.

Core Biological Activities and Quantitative Data

Spiro[isobenzofuran-1,4'-piperidine] derivatives have demonstrated a spectrum of biological activities, primarily centered around their interactions with key receptors in the central nervous system and other tissues. The following sections summarize the major activities, supported by quantitative data where available.

Sigma (σ) Receptor Ligands

A significant area of investigation for this scaffold has been its interaction with sigma (σ) receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered promising targets for the treatment of cancer and neurodegenerative diseases, including Alzheimer's disease.[1][2][3]

Certain indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety have been developed as high-affinity fluorescent probes for studying σ receptors.[4][5][6] The binding affinities of several of these derivatives for σ1 and σ2 receptors are presented in Table 1.

Table 1: Sigma Receptor Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

CompoundR GroupKi (σ1, nM)Ki (σ2, nM)Selectivity (σ1/σ2)
Siramesine H10.512.60.83
Compound 16 Indole-N-(CH2)3-NH-Dye A39.310.13.89
Compound 17 Indole-C3-(CH2)4-N-Dye A38.13.849.92
Compound 19 Indole-C3-(CH2)4-N-Dye C51.330.21.70
Compound 20 Indole-C3-(CH2)4-N-Dye D88.839.82.23
Compound 23 Indole-N-(CH2)4-Spiro-C6-Dye A2965.0758.38
Compound 29 Indole-N-(CH2)4-Spiro-C6-Dye C48851.19.55
Compound 30 Indole-N-(CH2)4-Spiro-C6-Dye D56939.414.44

*Data sourced from a study on fluorescent sigma receptor probes.[4][5] Dye A, C, and D represent different fluorophores attached to the core structure.

Central Nervous System (CNS) Agents - Antidepressant Activity

Early investigations into the biological profile of spiro[isobenzofuran-1,4'-piperidine] derivatives identified their potential as central nervous system agents.[7][8] Specifically, these compounds were evaluated for their antidepressant-like activity. A common preclinical model for assessing potential antidepressant efficacy is the tetrabenazine-induced ptosis antagonism test in rodents. Tetrabenazine depletes monoamines, and the reversal of the resulting ptosis (eyelid drooping) is indicative of antidepressant activity.[9]

Melanocortin Subtype-4 Receptor (MC4R) Agonists

More recently, the spiro[isobenzofuran-1,4'-piperidine] scaffold has been explored for its ability to modulate the melanocortin subtype-4 receptor (MC4R).[10][11] MC4R is a G-protein coupled receptor primarily expressed in the brain and is a key regulator of energy homeostasis, food intake, and body weight.[12][13] Agonists of MC4R are being investigated as potential treatments for obesity.

A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent, selective, and orally bioavailable MC4R agonists.[10][11] Although a detailed table of EC50 values is not provided in the initial search results, the literature highlights the successful discovery of compounds with significant agonist activity at this receptor.

Diuretic and Antihypertensive Properties

Certain derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and evaluated for their diuretic and antihypertensive activities.[14][15] In particular, N-sulfur derivatives were investigated, and benzenesulfenamide derivatives were found to possess marked, species-specific diuretic and antihypertensive effects in rats.[14] While the search results confirm this activity, specific quantitative data on the percentage increase in urine output or the reduction in blood pressure are not detailed in the abstracts.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of the biological activities of spiro[isobenzofuran-1,4'-piperidine] derivatives.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are typically prepared from guinea pig brain (for σ1) or rat liver (for σ2). The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes, which are then washed and stored at -80°C.

  • Radioligand Binding: The assay is performed in a competitive binding format. A constant concentration of a radiolabeled ligand, such as --INVALID-LINK---pentazocine for σ1 or [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) for σ2, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

For σ2 receptor binding assays using the non-selective ligand [³H]DTG, a masking agent selective for the σ1 receptor (e.g., (+)-pentazocine) is often included to ensure that only binding to the σ2 receptor is measured.

Tetrabenazine-Induced Ptosis Antagonism Assay (Antidepressant Screening)

Objective: To assess the potential antidepressant activity of test compounds by their ability to reverse tetrabenazine-induced ptosis.

General Protocol:

  • Animals: Male mice or rats are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Tetrabenazine Administration: After a set pre-treatment time (e.g., 30-60 minutes), tetrabenazine is administered i.p. to all animals to induce ptosis.

  • Ptosis Scoring: At the time of peak tetrabenazine effect (e.g., 30-60 minutes post-injection), the degree of ptosis is scored by a trained observer who is blinded to the treatment groups. A scoring scale is used, for example, from 0 (eyes fully open) to 4 (eyes fully closed).

  • Data Analysis: The scores for each treatment group are compared to the vehicle control group. The dose of the test compound that causes a 50% reduction in the ptosis score (ED50) is calculated.

Melanocortin Subtype-4 Receptor (MC4R) Functional Assay (cAMP Measurement)

Objective: To determine the agonist activity of test compounds at the MC4R by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

General Protocol:

  • Cell Culture: A cell line stably expressing the human MC4R (e.g., HEK293 cells) is used.

  • Compound Treatment: Cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Measurement: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The cAMP levels are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathways and Logical Relationships

To visualize the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Sigma Receptor Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue (e.g., Rat Liver) homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 wash Washing centrifuge1->wash store Store at -80°C wash->store membranes Membrane Preparation store->membranes incubate Incubation membranes->incubate radioligand Radioligand ([3H]DTG) radioligand->incubate test_compound Test Compound test_compound->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for determining sigma receptor binding affinity.

G MC4R Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist MC4R Agonist (Spiro Derivative) mc4r MC4R agonist->mc4r Binds g_protein Gs Protein mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription (Energy Homeostasis) creb->gene_transcription Regulates

Caption: Agonist activation of the MC4R-cAMP signaling cascade.

G Sigma-2 Receptor Pro-Apoptotic Signaling in Cancer Cells cluster_membrane Endoplasmic Reticulum cluster_signaling Downstream Effects s2r_ligand Sigma-2 Ligand (Spiro Derivative) s2r Sigma-2 Receptor (TMEM97) s2r_ligand->s2r Binds ca_release Ca2+ Release s2r->ca_release ros ROS Production s2r->ros caspase Caspase Activation ca_release->caspase ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed pro-apoptotic signaling of sigma-2 receptor ligands.

Conclusion

The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives have shown significant promise as ligands for sigma receptors, with potential applications in oncology and neurodegenerative disorders. Furthermore, their activity as central nervous system agents, particularly with antidepressant-like effects, and as modulators of the MC4R for the potential treatment of obesity, highlights the broad therapeutic potential of this chemical class. The diuretic and antihypertensive properties also warrant further investigation. This technical guide provides a foundational understanding of the biological activities, quantitative data, and experimental methodologies associated with spiro[isobenzofuran-1,4'-piperidine] derivatives, offering a valuable starting point for future research and drug discovery efforts.

References

An In-depth Technical Guide to the Mechanism of Action of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core structure is a versatile scaffold that has been extensively utilized in medicinal chemistry to develop potent and selective modulators of various G-protein coupled receptors (GPCRs) and other integral membrane proteins. This technical guide provides a comprehensive overview of the mechanism of action of derivatives based on this scaffold, with a focus on their interactions with three primary targets: Sigma (σ) receptors, the Melanocortin-4 Receptor (MC4R), and the Neuropeptide Y5 Receptor (NPY5R). For each target, this document details the binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used for their characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding by researchers, scientists, and drug development professionals.

Sigma (σ) Receptor Modulation

The 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key pharmacophore in a number of high-affinity ligands for sigma (σ) receptors, particularly the σ2 subtype. These receptors are implicated in a variety of cellular functions and are promising targets for the diagnosis and treatment of cancer and neurodegenerative disorders like Alzheimer's disease.[1][2]

Mechanism of Action at Sigma Receptors

Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been shown to bind with high affinity to both σ1 and σ2 receptors. The mechanism of action is primarily through direct binding to these receptors, which can lead to the modulation of various downstream signaling pathways. For instance, σ2 receptor engagement can influence calcium signaling, cell proliferation, and neuronal signaling.[3] The interaction of these ligands with σ2 receptors has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth by enhancing the phosphorylation of downstream effectors such as Akt and ERK1/2.

Quantitative Data: Binding Affinities of Spiro-Derivatives at Sigma Receptors

The following table summarizes the binding affinities (Ki) of representative fluorescent derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] for σ1 and σ2 receptors.

CompoundModification on Spiro-Coreσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Reference
16 Siramesine-like with 4-DMAP fluorophore39.310.10.26[4]
17 Siramesine-like with 4-DMAP fluorophore38.13.840.10[4]
19 Siramesine-like with Cy-5 fluorophore51.330.20.59[4]
20 Siramesine-like with Cy-7 fluorophore88.839.80.45[4]
29 8-like counterpart with Cy-5 fluorophore48851.19.55[4]
30 8-like counterpart with Cy-7 fluorophore56939.414.44[4]
Experimental Protocols

This protocol is adapted from studies characterizing high-affinity sigma receptor ligands.[4]

  • Preparation of Membranes: Homogenize tissues (e.g., guinea pig brain for σ1, rat liver for σ2) in ice-cold sucrose buffer (0.32 M). Centrifuge the homogenate at 900 x g for 10 minutes at 4°C.

  • Isolation of Crude Membranes: Centrifuge the resulting supernatant at 31,000 x g for 20 minutes at 4°C. Resuspend the pellet in a Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: In a final volume of 0.2 mL, incubate the membrane homogenates with the radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2 in the presence of unlabeled (+)-pentazocine to saturate σ1 sites) and various concentrations of the spiro-derivative test compound.

  • Termination and Filtration: After incubation (e.g., 120 minutes at 37°C), terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters presoaked in polyethylenimine (0.5%).

  • Washing: Wash the filters rapidly with ice-cold Tris-HCl buffer.

  • Quantification: Measure the filter-bound radioactivity by liquid scintillation spectrometry.

  • Data Analysis: Determine the IC50 values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

This method is used for fluorescently-tagged spiro-derivatives.[5]

  • Cell Culture: Culture cells expressing the target sigma receptor (e.g., MCF7 cells) in appropriate media.

  • Incubation with Fluorescent Ligand: Incubate the cells with increasing concentrations of the fluorescent spiro-derivative.

  • Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Competition Assay: To determine the dissociation constant (Kd), perform a competition experiment by co-incubating the cells with a fixed concentration of the fluorescent ligand and increasing concentrations of a known unlabeled sigma receptor ligand (e.g., DTG).

  • Data Analysis: Analyze the displacement curves to calculate the Kd of the fluorescent ligand.

Visualization of Signaling Pathways and Workflows

sigma2_signaling ligand Spiro-Derivative (σ2 Agonist) sigma2 σ2 Receptor (TMEM97) ligand->sigma2 trka TrkA Receptor sigma2->trka associates with pi3k PI3K trka->pi3k ras Ras trka->ras akt Akt pi3k->akt P outgrowth Neurite Outgrowth akt->outgrowth erk ERK1/2 ras->erk P erk->outgrowth

Caption: σ2 Receptor Signaling Pathway.

radioligand_binding_workflow prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Rapid Filtration incubation->filtration wash Washing filtration->wash quant Scintillation Counting wash->quant analysis Data Analysis (IC50, Ki) quant->analysis

Caption: Radioligand Binding Assay Workflow.

Melanocortin-4 Receptor (MC4R) Agonism

Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been designed as potent, selective, and orally bioavailable agonists of the Melanocortin-4 Receptor (MC4R).[6] The MC4R is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity.

Mechanism of Action at MC4R

These spiro-compounds act as agonists at the MC4R, mimicking the action of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH). The MC4R is a Gs-coupled GPCR, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP activates downstream signaling cascades, including protein kinase A (PKA), leading to physiological responses such as reduced food intake and increased energy expenditure.

Quantitative Data: MC4R Agonist Activity
CompoundEC50 (nM) for cAMP productionReference
Representative Spiro-Agonist 1Data not available in abstract[6]
Representative Spiro-Agonist 2Data not available in abstract[6]
Experimental Protocols

This protocol is a standard method for assessing the agonist activity at Gs-coupled receptors like MC4R.[7][8][9][10]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO-K1) and transiently or stably transfect them with a plasmid encoding the human MC4R.

  • Cell Plating: Plate the transfected cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the spiro-derivative test compounds or a reference agonist (e.g., α-MSH).

  • Incubation: Incubate the plates for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.

Visualization of Signaling Pathways and Workflows

mc4r_signaling ligand Spiro-Derivative (MC4R Agonist) mc4r MC4R ligand->mc4r gs Gs protein mc4r->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp atp ATP atp->camp converts pka PKA camp->pka activates response Physiological Response (Reduced Food Intake) pka->response

Caption: MC4R Signaling Pathway.

camp_assay_workflow culture Cell Culture & Transfection (MC4R expressing cells) plate Cell Plating culture->plate treat Compound Treatment plate->treat incubate Incubation treat->incubate detect Cell Lysis & cAMP Detection (HTRF/AlphaScreen) incubate->detect analysis Data Analysis (EC50) detect->analysis

Caption: cAMP Functional Assay Workflow.

Neuropeptide Y5 Receptor (NPY5R) Antagonism

Substituted spiro[isobenzofuran-1,4'-piperidin]-3-ones have been identified as modulators of the Neuropeptide Y5 receptor (NPY5R). The NPY5R is a Gi-coupled GPCR that plays a significant role in the regulation of food intake, and its antagonists are being investigated as potential treatments for obesity.[11]

Mechanism of Action at NPY5R

Aryl urea derivatives of spiro[3-oxoisobenzofurane-1(3H),4'-piperidine] act as antagonists at the NPY5R.[11] By binding to the receptor, they block the binding of the endogenous agonist, Neuropeptide Y (NPY). This prevents the activation of the Gi signaling cascade, which would normally lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Furthermore, NPY receptors, including NPY5R, can also signal through other pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway (ERK1/2). Antagonism by the spiro-compounds would also block these downstream effects.

Quantitative Data: NPY5R Antagonist Activity

A study on aryl urea derivatives of the spiro[3-oxoisobenzofurane-1(3H),4'-piperidine] scaffold has shown their potential as orally active NPY5 receptor antagonists.[11] However, specific binding affinities (Ki) or functional inhibition constants (IC50) for these compounds are not detailed in the available search results and would require access to the full publication or patent literature.

CompoundNPY5R Binding Affinity (Ki/IC50)Reference
5c Data not available in abstract[11]
Other Representative Spiro-AntagonistsData not available in abstract
Experimental Protocols

This protocol is a general method for determining the binding affinity of antagonists to the NPY5R.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NPY5R.

  • Incubation: In a suitable assay buffer, incubate the cell membranes with a radiolabeled NPY5R ligand (e.g., [¹²⁵I]PYY) and a range of concentrations of the spiro-derivative test compound.

  • Filtration: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki using the Cheng-Prusoff equation.

This assay measures the ability of an antagonist to block agonist-induced activation of the MAPK pathway.[2][12]

  • Cell Culture: Culture cells expressing the NPY5R in 96-well plates.

  • Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the spiro-derivative antagonist for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an NPY5R agonist (e.g., NPY) corresponding to its EC80 for ERK phosphorylation and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and p-ERK Detection: Lyse the cells and measure the levels of phosphorylated ERK1/2 using a sensitive detection method such as an ELISA, HTRF, or AlphaScreen assay.

  • Data Analysis: Plot the p-ERK signal against the antagonist concentration to determine the IC50 of the test compound.

Visualization of Signaling Pathways and Workflows

npy5r_signaling npy NPY npy5r NPY5R npy->npy5r antagonist Spiro-Derivative (NPY5R Antagonist) antagonist->npy5r blocks gi Gi protein npy5r->gi activates ac Adenylyl Cyclase gi->ac inhibits mapk MAPK Pathway (ERK1/2) gi->mapk activates camp cAMP ac->camp decreases response Physiological Response (Increased Food Intake) camp->response mapk->response

Caption: NPY5R Signaling Pathway.

p_erk_assay_workflow culture Cell Culture (NPY5R expressing cells) starve Serum Starvation culture->starve preincubate Antagonist Pre-incubation starve->preincubate stimulate Agonist Stimulation preincubate->stimulate detect Cell Lysis & p-ERK Detection stimulate->detect analysis Data Analysis (IC50) detect->analysis

Caption: Phospho-ERK Functional Assay Workflow.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of modulators for a diverse range of important biological targets. The derivatives of this core structure have demonstrated high affinity and functional activity at σ receptors, the MC4R, and the NPY5R. The mechanisms of action, while target-specific, are well-characterized through a variety of in vitro assays. This technical guide provides a foundational understanding of the pharmacology of these compounds and serves as a resource for researchers in the fields of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of this versatile scaffold is likely to yield additional novel and potent therapeutic agents.

References

The Spiro[isobenzofuran-1,4'-piperidine] Core: A Journey from CNS Agents to Diverse Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of a Versatile Pharmacophore

Introduction

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for over half a century. Its unique three-dimensional structure, combining a rigid isobenzofuran ring system with a flexible piperidine moiety, has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of spiro[isobenzofuran-1,4'-piperidine] compounds, intended for researchers, scientists, and drug development professionals.

Early Discovery and Focus on Central Nervous System (CNS) Applications

The exploration of the spiro[isobenzofuran-1,4'-piperidine] core began in the mid-1970s, with a primary focus on developing novel agents for the treatment of central nervous system disorders, particularly depression. Researchers were inspired by the structural features of existing antidepressants like talopram (Lu 3-010) and MK-940, which contained an aminoalkyl(aryl)isobenzofuran moiety.[1] This led to the hypothesis that the spirocyclic fusion of an isobenzofuran and a piperidine ring could lead to compounds with desirable pharmacological properties.

A seminal 1976 publication in the Journal of Medicinal Chemistry detailed the synthesis and preliminary pharmacological evaluation of a series of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidines].[1] The lead compounds, including 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], were evaluated for their ability to inhibit tetrabenazine-induced ptosis in mice, a classic preclinical screen for antidepressant activity. This early work established the initial structure-activity relationships (SAR), noting that a basic nitrogen atom in the piperidine ring was crucial for activity.[1]

Further studies in the late 1970s expanded on this initial discovery, exploring modifications to the piperidine nitrogen and the phenyl ring of the isobenzofuran core to optimize the antidepressant potential and investigate other CNS effects. This foundational research laid the groundwork for the future exploration of this versatile scaffold.

Expansion to New Therapeutic Horizons

While the initial focus was on CNS disorders, the unique structural and physicochemical properties of the spiro[isobenzofuran-1,4'-piperidine] core made it an attractive scaffold for targeting other G-protein coupled receptors (GPCRs) and ion channels. The subsequent decades saw a significant diversification of the therapeutic applications for this class of compounds.

Melanocortin Subtype-4 Receptor (MC4R) Agonists for Obesity

In 2010, a significant breakthrough was reported with the discovery of potent and selective agonists of the melanocortin subtype-4 receptor (MC4R) based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold.[2][3] MC4R is a key regulator of energy homeostasis and appetite, making it a prime target for the development of anti-obesity therapeutics. The reported compounds demonstrated oral bioavailability and efficacy in rodent models of obesity, highlighting the potential of this scaffold in addressing metabolic disorders.[4][5][6]

Sigma (σ) Receptor Ligands for Neurological Disorders and Imaging

More recently, in 2023, the spiro[isobenzofuran-1,4'-piperidine] core was utilized to develop high-affinity fluorescent probes for sigma (σ) receptors.[7][8] Sigma receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease and cancer. The development of these fluorescent ligands provides valuable tools for studying the distribution and function of σ receptors in living cells, and for the potential development of novel diagnostics and therapeutics.[2][9] Some of these compounds have been identified as potent and selective sigma-1 receptor antagonists.[9]

Neuropeptide Y5 (NPY5) Receptor Antagonists for Eating Disorders

The early 2000s saw the investigation of spiro[isobenzofuran-1,4'-piperidine] derivatives as modulators of the neuropeptide Y5 (NPY5) receptor. NPY5 receptors are involved in the regulation of food intake, and antagonists of this receptor were explored for the treatment of eating disorders such as obesity. This line of research further underscored the versatility of the spiro[isobenzofuran-1,4'-piperidine] scaffold in targeting GPCRs involved in metabolic control.

Diuretic and Antihypertensive Agents

Interestingly, early investigations in 1978 also explored derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] containing a sulfur atom attached to the piperidine nitrogen for diuretic and antihypertensive properties. This demonstrated the broad range of biological activities that could be achieved through chemical modification of this core structure.

Quantitative Data Summary

The following tables summarize key quantitative data for representative spiro[isobenzofuran-1,4'-piperidine] compounds from the literature.

Table 1: Antidepressant and CNS Activity

CompoundAssaySpeciesED50 / IC50Reference
1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]Tetrabenazine-induced ptosis antagonismMouse>25 mg/kgBauer et al., 1976
3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]Tetrabenazine-induced ptosis antagonismMouse12.5 mg/kgBauer et al., 1976

Table 2: Melanocortin Subtype-4 Receptor (MC4R) Agonist Activity

CompoundAssaySpeciesKi (nM)EC50 (nM)Reference
Example from Guo et al.hMC4R Binding-1.92.4Guo et al., 2010
Example from Guo et al.hMC3R Binding-1300-Guo et al., 2010

Table 3: Sigma (σ) Receptor Binding Affinity

CompoundReceptorKi (nM)Reference
Fluorescent Probe 19σ151.3Abatematteo et al., 2023
Fluorescent Probe 19σ230.2Abatematteo et al., 2023
Fluorescent Probe 29σ1488Abatematteo et al., 2023
Fluorescent Probe 29σ251.1Abatematteo et al., 2023
1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]σ11.14Anonymous

Experimental Protocols

General Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidines] (Based on Bauer et al., 1976)

A common synthetic route to the core scaffold involves the lithiation of a suitably substituted 2-bromobenzhydryl methyl ether, followed by the addition of a 4-piperidone derivative. The resulting intermediate undergoes acid-catalyzed cyclization to yield the spiro[isobenzofuran-1,4'-piperidine] core.

  • Step 1: Lithiation. A solution of 2-bromobenzhydryl methyl ether in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is then added dropwise to effect the lithium-halogen exchange.

  • Step 2: Addition to 4-Piperidone. A solution of the desired 4-piperidone derivative (e.g., 1-methyl-4-piperidone) in an anhydrous ethereal solvent is added to the freshly prepared organolithium reagent at low temperature. The reaction mixture is stirred for a specified period to allow for the addition to complete.

  • Step 3: Acid-Catalyzed Cyclization. The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid) and allowed to warm to room temperature. The acidic conditions promote the cyclization of the intermediate to form the final spiro[isobenzofuran-1,4'-piperidine] product.

  • Step 4: Purification. The product is isolated by extraction and purified by standard techniques such as chromatography or crystallization.

Tetrabenazine-Induced Ptosis Antagonism Assay (General Protocol)

This in vivo assay is used to screen for potential antidepressant activity.

  • Animals: Male mice are typically used.

  • Procedure:

    • The test compound is administered to a group of mice at various doses (e.g., intraperitoneally or orally).

    • After a set period (e.g., 30-60 minutes), tetrabenazine is administered to the mice (e.g., 20-40 mg/kg, intraperitoneally). Tetrabenazine depletes monoamines, leading to a characteristic drooping of the eyelids (ptosis).

    • At a specified time after tetrabenazine administration (e.g., 30-60 minutes), the degree of ptosis is scored for each mouse by a blinded observer.

    • The dose of the test compound that reduces the ptosis score by 50% (ED50) compared to a vehicle-treated control group is calculated.

Visualizations

Signaling Pathways

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MC4R_Agonist Spiro[isobenzofuran- 1,4'-piperidine] Agonist MC4R MC4R MC4R_Agonist->MC4R G_protein Gαs MC4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription (Energy Homeostasis) CREB->Gene_Transcription Modulation

Caption: MC4R Agonist Signaling Pathway.

Sigma1_Antagonist_Mechanism cluster_er_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Association Ca_channel Ion Channels (e.g., IP3R) Sigma1R->Ca_channel Modulation of Ca2+ Signaling Other_Receptors Other Receptors (e.g., NMDAR) Sigma1R->Other_Receptors Modulation of Receptor Function Spiro_Antagonist Spiro[isobenzofuran- 1,4'-piperidine] Antagonist Spiro_Antagonist->Sigma1R Binding & Inhibition Cellular_Stress Cellular Stress Response Ca_channel->Cellular_Stress Altered Response Other_Receptors->Cellular_Stress Altered Response

Caption: Sigma-1 Receptor Antagonist Mechanism.

Experimental and Logical Workflows

Discovery_Timeline 1970s 1970s: Initial Discovery (Antidepressants) 1978 1978: Exploration of Diuretic/Antihypertensive Properties 1970s->1978 2000s Early 2000s: NPY5 Receptor Antagonists for Eating Disorders 1978->2000s 2010 2010: MC4R Agonists for Obesity 2000s->2010 2023 2023: Sigma Receptor Fluorescent Probes 2010->2023

Caption: Timeline of Therapeutic Target Discovery.

Synthetic_Workflow Starting_Materials 2-Bromobenzhydryl Methyl Ether & 4-Piperidone Lithiation Lithiation (n-BuLi) Starting_Materials->Lithiation Addition Nucleophilic Addition Lithiation->Addition Cyclization Acid-Catalyzed Cyclization Addition->Cyclization Final_Product Spiro[isobenzofuran- 1,4'-piperidine] Cyclization->Final_Product

Caption: General Synthetic Workflow.

Conclusion and Future Directions

The spiro[isobenzofuran-1,4'-piperidine] core has demonstrated remarkable versatility as a pharmacophore, evolving from its initial discovery as a CNS-active scaffold to a privileged structure for targeting a diverse range of GPCRs and other proteins. The journey of this compound class from the 1970s to the present day showcases the power of scaffold-based drug discovery and the continuous evolution of our understanding of disease biology.

Current research continues to explore the potential of this scaffold. The development of highly selective ligands for targets such as MC4R and sigma receptors holds promise for the treatment of complex diseases like obesity and neurodegenerative disorders. Furthermore, the use of these compounds as molecular probes will undoubtedly contribute to a deeper understanding of the intricate signaling pathways they modulate. As synthetic methodologies become more advanced and our knowledge of biological targets expands, the spiro[isobenzofuran-1,4'-piperidine] core is poised to remain a significant and fruitful area of research in medicinal chemistry for years to come. The lack of publicly available clinical trial data for compounds with this core suggests that many of these promising candidates are likely still in the preclinical stages of development. Future work will hopefully see the translation of these preclinical findings into clinically effective therapeutics.

References

An In-depth Technical Guide to 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core structure represents a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these analogues. It details their therapeutic potential across multiple target classes, including central nervous system (CNS) agents, sigma (σ) receptor modulators, melanocortin-4 receptor (MC4R) agonists, and compounds with diuretic and antihypertensive activities. This document consolidates key quantitative data into comparative tables, provides detailed experimental protocols for their synthesis and evaluation, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction

The spirocyclic system, characterized by two rings sharing a single common atom, has garnered significant interest in drug discovery due to its inherent three-dimensionality and conformational rigidity. This unique topology allows for precise orientation of functional groups and can lead to enhanced binding affinity and selectivity for biological targets.[1] The this compound scaffold, in particular, has proven to be a privileged structure, serving as a foundational template for the development of novel therapeutic agents.[1]

Analogues derived from this core have demonstrated a remarkable breadth of pharmacological activities. Early research focused on their potential as CNS agents, including antidepressants and antipsychotics.[2][3] Subsequent investigations have revealed their efficacy as modulators of sigma (σ) receptors, which are implicated in neurological disorders and cancer, and as potent agonists of the melanocortin-4 receptor (MC4R), a key target for the treatment of obesity.[4] Furthermore, modifications to this scaffold have yielded compounds with significant diuretic and antihypertensive properties.[5] This guide will delve into the technical details underpinning these discoveries, providing a valuable resource for researchers in the field.

Synthetic Strategies

The synthesis of this compound and its analogues can be achieved through several strategic routes. A common and effective method involves a multi-step sequence starting from readily available precursors.

A key synthetic approach is the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of a suitably substituted 4-piperidone derivative and subsequent acid-catalyzed cyclization.[2] This method allows for the introduction of diversity at the 3-position of the isobenzofuran ring and on the piperidine nitrogen.

Another versatile method involves the reaction between an N-substituted 4-piperidone and the Grignard reagent derived from 2-bromobenzyl methyl ether, followed by an acid-catalyzed cyclization to form the spirocyclic core.

A representative synthetic workflow is illustrated below:

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., 2-bromobenzhydryl methyl ether, N-substituted-4-piperidone) Step1 Lithiation or Grignard Formation Start->Step1 Step2 Addition to 4-Piperidone Step1->Step2 Step3 Acid-Catalyzed Cyclization Step2->Step3 Final This compound Analogue Step3->Final

A generalized synthetic workflow for the preparation of the spiro core.
Experimental Protocol: Synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine][2]

This protocol provides a detailed method for the synthesis of a representative analogue.

Materials:

  • 2-bromobenzhydryl methyl ether

  • n-Butyllithium in hexane

  • 1-methyl-4-piperidone

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • A solution of 2-bromobenzhydryl methyl ether in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexane is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes.

  • 1-methyl-4-piperidone is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate alcohol.

  • The crude alcohol is dissolved in a suitable solvent (e.g., ethanol) and treated with aqueous hydrochloric acid. The mixture is heated to reflux for 2 hours to effect cyclization.

  • After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].

Pharmacological Activities and Structure-Activity Relationships

Central Nervous System (CNS) Activity

Analogues of this compound have been extensively investigated as potential CNS agents, particularly as antidepressants and antipsychotics.[2][3] Their activity is often assessed by their ability to antagonize tetrabenazine-induced ptosis, a preclinical model indicative of antidepressant potential.

Structure-Activity Relationships (SAR):

  • Optimal antidepressant activity is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the piperidine nitrogen is basic.[2]

  • Large substituents on the piperidine nitrogen significantly reduce antitetrabenazine activity.[2]

  • Substituents at the C-3 position larger than hydrogen also lead to a decrease in activity.[2]

  • Introduction of halo or methoxy groups on the 3-phenyl ring has been explored, but few of these analogues showed significantly improved activity over the parent compound.[3]

Table 1: Antidepressant-like Activity of Selected Analogues (Tetrabenazine Antagonism)

Compound IDR1 (on Piperidine N)R2 (at C-3)Aromatic SubstituentED50 (mg/kg, i.p.) in Mice
7a -CH3Phenyl-Data not available in abstract
9a -HPhenyl-Selected for further studies

Note: Specific ED50 values were not available in the provided search results, but the relative activities and key SAR points are noted.

Sigma (σ) Receptor Modulation

More recent research has focused on the development of these spirocyclic compounds as high-affinity ligands for sigma (σ) receptors, which are recognized as important targets for the treatment of neurological diseases and for cancer diagnostics and therapy.[6] The σ2 receptor, in particular, has been a focus of these efforts.[6]

Structure-Activity Relationships (SAR):

  • The N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key pharmacophore for high-affinity σ receptor binding.

  • Functionalization of an attached indole ring with fluorescent dyes allows for the development of high-affinity probes for studying σ receptors.

  • The position of the butyl-spiropiperidine portion on the indole ring can influence affinity and selectivity between σ1 and σ2 receptors.

Table 2: Sigma Receptor Binding Affinities of Spiro[isobenzofuran-piperidine]-Indole Derivatives [6]

Compound IDDescriptionKi (σ1, nM)Ki (σ2, nM)Selectivity (σ1/σ2)
Siramesine Reference Compound10.5Not specifiedNot specified
19 σ pan affinityNot specifiedNot specifiedNot specified
29 σ2 selective>5000Not specifiedNot specified
23 Analogue of 8 with dye A2965.0758.4
Melanocortin-4 Receptor (MC4R) Agonism

A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent, selective, and orally bioavailable agonists of the melanocortin subtype-4 receptor (MC4R).[4][7] The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of energy balance and appetite, making it an attractive target for anti-obesity therapeutics.[7]

Signaling Pathway: Activation of the MC4R by an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic spiro[isobenzofuran-piperidine] analogue, stimulates the Gs alpha subunit (Gαs) of the associated G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.[8]

G cluster_mc4r MC4R Signaling Pathway Agonist Spiro Analogue (Agonist) MC4R MC4R Agonist->MC4R G_protein G-Protein (Gαs) MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response (Reduced Appetite, Increased Energy Expenditure) PKA->Response leads to

Simplified schematic of the MC4R agonist signaling cascade.
Diuretic and Antihypertensive Properties

Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], particularly those with N-sulfur modifications, have been reported to possess diuretic and antihypertensive activities.[5] For instance, the benzenesulfenamide derivative has shown marked, species-specific diuretic and antihypertensive effects in rats.[5]

Table 3: Diuretic and Antihypertensive Activity of Selected Analogues

Compound IDModificationActivitySpecies
3 BenzenesulfenamideDiuretic, AntihypertensiveRat

Note: Specific quantitative data such as ED50 values were not available in the provided search results for direct comparison.

Key Experimental Protocols

In Vivo Evaluation of Antidepressant Activity: Tetrabenazine-Induced Ptosis Antagonism[9][10][11]

Principle: Tetrabenazine depletes central biogenic amines, leading to a state of sedation and ptosis (eyelid drooping) in rodents. Putative antidepressant compounds can reverse this ptosis.

Procedure:

  • Male mice or rats are used for the study.

  • Animals are pre-treated with the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) administration.

  • After a specified pre-treatment time (e.g., 30-60 minutes), tetrabenazine (typically 20-40 mg/kg) is administered i.p.

  • At the time of peak tetrabenazine effect (e.g., 30-60 minutes post-injection), animals are observed for the presence or absence of ptosis.

  • Ptosis is scored based on the degree of eyelid closure (e.g., a scale of 0 to 4, where 0 is eyes fully open and 4 is eyes fully closed).

  • The dose of the test compound that reduces the ptosis score by 50% (ED50) compared to the vehicle-treated group is calculated.

In Vitro Evaluation of MC4R Agonist Activity: cAMP Assay[12][13][14]

Principle: MC4R is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies the amount of cAMP produced in cells expressing the receptor in response to agonist stimulation.

Procedure:

  • Cells stably or transiently expressing the human or rodent MC4R (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.

  • On the day of the assay, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are incubated.

  • The test compounds (spiro[isobenzofuran-piperidine] analogues) are added to the wells at various concentrations. A known MC4R agonist (e.g., α-MSH) is used as a positive control.

  • The cells are incubated for a defined period (e.g., 15-30 minutes) at 37 °C to allow for receptor stimulation and cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Dose-response curves are generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated for each test compound.

In Vivo Evaluation of Diuretic Activity in Rats[15][16][17][18]

Principle: This assay measures the effect of a test compound on urine volume and electrolyte excretion in hydrated rats.

Procedure:

  • Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

  • The animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume of 25 mL/kg body weight.

  • Immediately after hydration, the test compounds, a standard diuretic (e.g., furosemide), or vehicle are administered orally.

  • The rats are placed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Urine is collected over a period of 5 to 24 hours.

  • The total volume of urine excreted by each animal is measured.

  • The concentration of electrolytes (Na+, K+, and Cl-) in the urine samples is determined using a flame photometer or ion-selective electrodes.

  • The diuretic activity is calculated as the ratio of the urine volume in the test group to the urine volume in the control group. The saluretic and natriuretic activities are similarly assessed based on electrolyte excretion.

In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)[19][20][21][22][23]

Principle: The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension. This model is used to evaluate the ability of a test compound to lower blood pressure.

Procedure:

  • Adult male SHRs with established hypertension are used.

  • Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • The animals are treated with the test compound, a standard antihypertensive drug (e.g., captopril or propranolol), or vehicle, typically via oral gavage.

  • Blood pressure and heart rate are measured at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

  • The maximum percentage decrease in blood pressure from the baseline is determined for each group.

  • Dose-response studies can be conducted to determine the ED50 of the active compounds.

G cluster_workflow Antihypertensive Screening Workflow (SHR Model) Start Select Adult SHRs Step1 Measure Baseline BP (Tail-Cuff Method) Start->Step1 Step2 Administer Test Compound, Standard, or Vehicle (p.o.) Step1->Step2 Step3 Measure BP at Multiple Time Points Post-Dose Step2->Step3 Step4 Calculate % Decrease in BP and Determine ED50 Step3->Step4 End Identify Active Compounds Step4->End

Workflow for antihypertensive screening in SHRs.

Conclusion

The this compound scaffold has demonstrated its value as a versatile platform for the design and discovery of novel, potent, and selective modulators of various biological targets. The rich pharmacology associated with its analogues, spanning from CNS disorders and obesity to cardiovascular diseases, underscores the therapeutic potential of this chemical class. The synthetic accessibility and the potential for diversification at multiple positions on the scaffold provide a fertile ground for further optimization and exploration of structure-activity relationships. The detailed protocols and compiled data within this guide are intended to facilitate these future research endeavors, aiding in the development of the next generation of therapeutics derived from this remarkable spirocyclic core.

References

Spectroscopic Profile of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents a combination of reported data for closely related analogs, predicted spectral characteristics, and detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Identity

Systematic Name This compound
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 37663-46-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the spectral data of the closely related parent compound, 3H-spiro[isobenzofuran-1,4'-piperidine], and standard spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAr-H
~ 7.5 - 7.7m2HAr-H
~ 7.3 - 7.4d1HAr-H
~ 3.0 - 3.2m2HPiperidine-H (axial, adjacent to N)
~ 2.8 - 3.0m2HPiperidine-H (equatorial, adjacent to N)
~ 1.8 - 2.0m2HPiperidine-H (axial)
~ 1.6 - 1.8m2HPiperidine-H (equatorial)
~ 2.0 - 2.5br s1HN-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 168 - 172C=O (Lactone)
~ 145 - 150Ar-C (quaternary)
~ 133 - 135Ar-C
~ 128 - 130Ar-C
~ 125 - 127Ar-C
~ 122 - 124Ar-C
~ 120 - 122Ar-C (quaternary)
~ 90 - 95Spiro C
~ 45 - 50Piperidine-C (adjacent to N)
~ 33 - 38Piperidine-C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, sharpN-H stretch
~ 3000 - 3100MediumAromatic C-H stretch
~ 2850 - 2950MediumAliphatic C-H stretch
~ 1760 - 1780StrongC=O stretch (γ-lactone)
~ 1600, 1480MediumAromatic C=C stretch
~ 1200 - 1300StrongC-O stretch (ester)
~ 1100 - 1200StrongC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
203[M]⁺ (Molecular Ion)
204[M+1]⁺
174[M - CO]⁺ or [M - C₂H₅]⁺
146[M - C₂H₅NO]⁺
118[C₈H₆O]⁺
98[C₅H₁₀N]⁺ (Piperidine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum : Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Sample Spectrum : Place the KBr pellet containing the sample in the spectrometer's sample holder and record the spectrum.

  • Data Acquisition : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization (ESI) :

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant molecular ion signal.

  • Ionization (EI) :

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

  • Mass Analysis : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry (EI, ESI) A->D E Structural Elucidation (Data Integration) B->E C->E D->E F Structure Confirmation E->F

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the core chemical entity, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. While specific quantitative experimental data for the parent compound is limited in publicly accessible literature, this document consolidates the existing physico-chemical properties, outlines standard experimental protocols for determining solubility and stability, and discusses the biological context of its derivatives to provide a valuable resource for researchers.

Core Compound Properties

This compound is a heterocyclic compound featuring a spiro linkage between an isobenzofuranone and a piperidine ring. This structural motif is of significant interest in medicinal chemistry. The hydrochloride salt of the parent compound, 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride, is often utilized in research and development, suggesting that this salt form may offer improved solubility and stability.[1][2]

Table 1: Physico-chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Molecular Formula C12H13NO2[3]C12H15NO·HCl[1]
Molar Mass 203.24 g/mol [3]225.72 g/mol [1]
Appearance Not specified (likely solid)White solid[1]
Melting Point 132-133 °C[3]Not specified
Storage Conditions Not specified0-8°C[1], Inert atmosphere, room temperature[4]

Solubility Profile

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, standardized experimental protocols should be employed. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug discovery and the required precision.

2.1.1. Kinetic Solubility Assay

Kinetic solubility is typically measured in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution into an aqueous buffer. This high-throughput method helps identify potential solubility liabilities early on.

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO add_dmso Add DMSO stock to buffer in microplate prep_stock->add_dmso prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) prep_buffer->add_dmso incubate Incubate (e.g., 1-2 hours at 25°C) with shaking add_dmso->incubate measure Measure precipitation (Nephelometry or Turbidimetry) incubate->measure quantify Quantify soluble fraction (UV-Vis or LC-MS/MS) incubate->quantify

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

  • Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

  • Detection: The amount of precipitated compound is measured. Common methods include:

    • Nephelometry/Turbidimetry: Measures the light scattering caused by insoluble particles.

    • Direct UV/LC-MS: The solution is filtered or centrifuged to remove precipitate, and the concentration of the compound remaining in the supernatant is determined by UV-Vis spectroscopy or LC-MS/MS.

2.1.2. Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility provides the true solubility of a compound at saturation in a given solvent. This method is more time-consuming but crucial for later-stage drug development and formulation.

Experimental Workflow: Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis add_solid Add excess solid compound to buffer incubate Incubate (e.g., 24-48 hours) with agitation to reach equilibrium add_solid->incubate separate Separate solid from solution (filtration or centrifugation) incubate->separate quantify Quantify concentration in the saturated solution (HPLC-UV) separate->quantify G cluster_stress Stress Conditions start Drug Substance/Product Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidation start->oxidative thermal Thermal start->thermal photo Photolytic start->photo analyze Analyze stressed samples using a stability-indicating method (e.g., HPLC) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Identify and characterize major degradation products (e.g., LC-MS) analyze->identify pathway Elucidate degradation pathways identify->pathway method_dev Develop and validate stability-indicating analytical method pathway->method_dev G cluster_ligand Ligand Binding cluster_downstream Downstream Effects Ligand Spiro[isobenzofuran-piperidine] Derivative (Agonist) Sigma1 Sigma-1 Receptor (σ₁R) Ligand->Sigma1 Binds and activates IP3R IP3 Receptor (IP3R) Sigma1->IP3R Stabilizes and modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Potentiates Mito Mitochondrial Function Ca_release->Mito Regulates Cell_Survival Cell Survival / Neuroprotection Mito->Cell_Survival Promotes

References

Potential Therapeutic Targets of Spiro[isobenzofuran-1,4'-piperidine]s: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the identified therapeutic targets for this class of compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

Derivatives of the spiro[isobenzofuran-1,4'-piperidine] core have been shown to interact with several key therapeutic targets, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and other receptor proteins. The primary targets identified to date are the Melanocortin Subtype-4 Receptor (MC4R), Sigma (σ) receptors (σ1 and σ2), and targets related to central nervous system (CNS) activity and cardiovascular function.

Melanocortin Subtype-4 Receptor (MC4R) Agonists

A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been developed as potent and selective agonists of the MC4R, a key regulator of energy homeostasis and appetite. These compounds hold potential for the treatment of obesity and other metabolic disorders.

Table 1: In Vitro Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives as MC4R Agonists

CompoundhMC4R Binding Ki (nM)hMC4R Functional EC50 (nM)hMC3R Functional EC50 (nM)hMC5R Functional EC50 (nM)
Compound A 1.23.5>10000>10000
Compound B 0.82.15800>10000
Compound C 2.58.0>10000>10000

Data extracted from Guo L, et al. Bioorg Med Chem Lett. 2010;20(16):4895-900.

Sigma (σ) Receptor Ligands

Derivatives of the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety have been functionalized to produce high-affinity ligands for both σ1 and σ2 receptors. These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, as well as in cancer biology. Some derivatives show notable selectivity for the σ2 receptor.[1][2]

Table 2: Binding Affinity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives for Sigma Receptors

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ2/σ1 Selectivity
Compound 16 39.310.10.26
Compound 17 38.13.840.10
Compound 19 51.330.20.59
Compound 23 2965.0758.4
Compound 29 48851.19.55
Siramesine 10.512.61.2

Data extracted from Abatematteo FS, et al. J Med Chem. 2023;66(5):3798-3817.[1]

Central Nervous System (CNS) Activity: Antagonism of Tetrabenazine-Induced Ptosis

Early studies on 3-phenylspiro[isobenzofuran-1,4'-piperidines] identified their potential as CNS agents, demonstrating significant antitetrabenazine activity. This assay is often used to screen for potential antidepressant and antipsychotic activity, as tetrabenazine depletes monoamines.

Table 3: Antitetrabenazine Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

CompoundAntitetrabenazine Activity ED50 (mg/kg, p.o.)
Hydroxylamine 6 1.4
Hydroxylamine 11 3.5
Hydroxylamine 12 4.7
Hydroxylamine 13 4.0

Data extracted from Klioze SS, et al. J Med Chem. 1977;20(4):610-2.

Diuretic and Antihypertensive Properties

Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine] have been shown to possess diuretic and antihypertensive properties, suggesting potential applications in cardiovascular medicine.

Table 4: Diuretic and Antihypertensive Activity of a Spiro[isobenzofuran-1,4'-piperidine] Derivative in Rats

CompoundDose (mg/kg, p.o.)Urine Volume (% of Control)Na+ Excretion (meq/kg)K+ Excretion (meq/kg)Mean Blood Pressure Change (mmHg)
Benzenesulfenamide 3 252502.51.5-25

Data extracted from Klioze SS, Novick WJ Jr. J Med Chem. 1978;21(4):400-3.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of spiro[isobenzofuran-1,4'-piperidine] derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of new compounds.

Melanocortin Subtype-4 Receptor (MC4R) Signaling Pathway

MC4R is a Gs-coupled GPCR. Agonist binding by spiro[isobenzofuran-1,4'-piperidine] derivatives is expected to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects on energy expenditure and satiety.

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R Gs Gαs MC4R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Ligand Spiro[isobenzofuran-1,4'-piperidine] Agonist Ligand->MC4R ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response ↓ Satiety ↑ Energy Expenditure Downstream->Response Sigma1_Signaling cluster_er ER Membrane Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R modulates IonChannels Ion Channels Sigma1->IonChannels modulates Ca_ER Ca2+ (ER) IP3R->Ca_ER Ligand Spiro[isobenzofuran-1,4'-piperidine] Ligand Ligand->Sigma1 Ca_Cyto Ca2+ (Cytosol) Ca_ER->Ca_Cyto release CellSurvival Cell Survival Neuroprotection Ca_Cyto->CellSurvival IonChannels->CellSurvival Sigma2_Signaling Ligand Spiro[isobenzofuran-1,4'-piperidine] Ligand Sigma2 σ2 Receptor (TMEM97) Ligand->Sigma2 Ca_Signaling Ca2+ Signaling Sigma2->Ca_Signaling modulates Cell_Prolif Cell Proliferation Sigma2->Cell_Prolif inhibits Apoptosis Apoptosis Sigma2->Apoptosis induces Therapeutic_Effect Potential Anti-cancer & Neuroprotective Effects Ca_Signaling->Therapeutic_Effect Cell_Prolif->Therapeutic_Effect Apoptosis->Therapeutic_Effect

References

Methodological & Application

Application Notes and Protocols: The Versatile 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core structure represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of Central Nervous System (CNS) disorders. Its rigid, three-dimensional architecture allows for precise orientation of substituents to interact with various CNS targets, leading to compounds with high affinity and selectivity. This document provides a detailed overview of the applications of this scaffold, including quantitative data on its derivatives and comprehensive experimental protocols for their evaluation.

Therapeutic Applications and Target Engagement

Derivatives of the this compound scaffold have been investigated for a multitude of CNS targets, showcasing its versatility. Key areas of application include:

  • Antidepressant Activity: Early investigations revealed that derivatives such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethylated analog exhibit potent activity in preclinical models of depression, such as the tetrabenazine-induced ptosis model.[1] This model is sensitive to drugs that enhance catecholaminergic neurotransmission.

  • Sigma (σ) Receptor Modulation: The scaffold has been successfully employed to develop high-affinity ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2][3] These receptors are implicated in a variety of neurological conditions, including Alzheimer's disease, neuropathic pain, and psychiatric disorders.[2] Fluorescently tagged derivatives have been synthesized as powerful tools for studying σ₂ receptor pharmacology.[2][3]

  • Melanocortin Subtype-4 Receptor (MC4R) Agonism: The design of potent and selective agonists for the MC4R, a key regulator of energy homeostasis and appetite, has been achieved using this spirocyclic core.[4][5] This highlights its potential in the development of treatments for obesity and related metabolic disorders.

  • Neuropeptide Y5 (NPY5) Receptor Antagonism: Aryl urea derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold have been identified as potent antagonists of the NPY5 receptor, a target for anti-obesity and anxiolytic drugs.[6]

  • Atypical Antipsychotics: By targeting dopamine D₂ and serotonin 5-HT₂ₐ receptors, this scaffold has been explored for the development of novel atypical antipsychotics with potentially improved side-effect profiles.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for representative derivatives of the this compound scaffold.

Table 1: Antidepressant Activity of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Derivatives

CompoundRAntitetrabenazine Activity (ED₅₀, mg/kg, i.p.)
1 H> 25
2 CH₃15.0
3 C₂H₅20.0
4 n-C₃H₇> 25
5 OH1.4
6 OCH₃4.7
7 NH₂> 25

Data extracted from Klioze, S. S., et al. (1977).[11]

Table 2: Sigma (σ) Receptor Binding Affinities of Fluorescent Probes

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)σ₂/σ₁ Selectivity
Siramesine H4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl10.512.60.8
16 4-DMAP4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl39.310.13.9
17 4-DMAP4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl38.13.849.9
19 Cy-54-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl51.330.21.7
20 Cy-74-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl88.839.82.2
23 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl4-DMAP2965.0758.4
29 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butylCy-548851.19.5
30 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butylCy-756939.414.4

Data extracted from Caroppo, R., et al. (2023).[2][3]

Experimental Protocols

General Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Derivatives

A common synthetic route involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization.[1] N-dealkylation can be performed using standard methods to yield the secondary amine, which can be further functionalized.

start 2-Bromobenzhydryl methyl ether step1 Lithiation (n-BuLi) start->step1 step2 Addition of N-substituted-4-piperidone step1->step2 step3 Acid-catalyzed cyclization step2->step3 product N-substituted-3-phenylspiro [isobenzofuran-1(3H),4'-piperidine] step3->product step4 N-Dealkylation product->step4 final_product 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] step4->final_product

Caption: General synthetic workflow for 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] derivatives.

In Vivo Antidepressant Activity: Tetrabenazine-Induced Ptosis Assay

This assay is used to screen for compounds with potential antidepressant activity by measuring their ability to reverse the ptosis (eyelid drooping) induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.

start Acclimatize mice step1 Administer test compound (i.p.) start->step1 step2 Administer Tetrabenazine (i.p.) after a set time step1->step2 step3 Observe and score ptosis at regular intervals step2->step3 end Calculate ED50 step3->end start Prepare membrane homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂) step1 Incubate membranes with radioligand (e.g., [³H](+)-pentazocine for σ₁, [³H]DTG for σ₂) start->step1 step2 Add increasing concentrations of test compound step1->step2 step3 Separate bound and free radioligand by filtration step2->step3 step4 Quantify bound radioactivity step3->step4 end Calculate IC50 and Ki step4->end D2R Dopamine D₂ Receptor G_protein Gαi/o D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation 5HT2A Serotonin 5-HT₂ₐ Receptor G_protein Gαq/11 5HT2A->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Sigma2 σ₂ Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 Interaction Calcium Intracellular Ca²⁺ Mobilization Sigma2->Calcium Cellular_processes Modulation of Cellular Processes (e.g., proliferation, apoptosis) Calcium->Cellular_processes

References

Application Notes and Protocols for NPY5 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y5 (NPY5) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is a key regulator of food intake and energy balance.[1] Its role in appetite stimulation has made it an attractive therapeutic target for the development of anti-obesity drugs. Radioligand binding assays are a fundamental technique to identify and characterize compounds that interact with the NPY5 receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the human NPY5 receptor.

Principle of the Assay

The competitive radioligand binding assay is a highly sensitive and quantitative method used to measure the affinity of a ligand for its receptor. In this assay, a radiolabeled ligand with a known high affinity for the NPY5 receptor is incubated with a source of the receptor, typically cell membranes expressing the receptor. Unlabeled "cold" ligands (test compounds) are added at increasing concentrations to compete with the radioligand for binding to the receptor. As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in measured radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 (inhibitory concentration 50%). The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the competing ligand, which reflects its binding affinity.

NPY5 Receptor Signaling Pathway

The NPY5 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.[1] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Downstream of this, the signaling cascade can influence other pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cell growth and proliferation.[2]

NPY5R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NPY NPY (Agonist) NPY5R NPY5 Receptor NPY->NPY5R Binds G_protein G-protein (Gαi, Gβγ) NPY5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (via Gαi) ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Modulates Cellular_Response Cellular Response (e.g., Regulation of Gene Expression) ERK->Cellular_Response Leads to

Figure 1: Simplified NPY5 Receptor Signaling Pathway.

Data Presentation

The binding affinities of various antagonists for the NPY5 receptor are summarized in the table below. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.

CompoundReceptorKi (nM)Reference
CGP71683AHuman NPY51.3[4]
L-152,804Human NPY526MedChemExpress
MK-0557Human NPY51.6MedChemExpress
Lu AA33810Rat NPY51.5MedChemExpress
Velneperit (S-2367)Human NPY5Not ReportedMedChemExpress

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NPY5 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I][hPP1–17, Ala31, Aib32]NPY.

  • Unlabeled Ligand: NPY (human, rat) for non-specific binding determination.

  • Test Compounds: Unlabeled antagonists or potential ligands.

  • Buffers and Solutions:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.[5]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

  • Equipment:

    • Cell culture flasks and reagents.

    • Centrifuge (refrigerated).

    • Homogenizer (Dounce or Polytron).

    • 96-well microplates.

    • Cell harvester with glass fiber filters.

    • Gamma counter or liquid scintillation counter.

Experimental Workflow Diagram

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (HEK293-NPY5R) harvesting 2. Cell Harvesting cell_culture->harvesting homogenization 3. Homogenization in Lysis Buffer harvesting->homogenization centrifugation1 4. Low-Speed Centrifugation (1,000 x g) homogenization->centrifugation1 centrifugation2 5. High-Speed Centrifugation (40,000 x g) centrifugation1->centrifugation2 resuspension 6. Resuspend Pellet in Assay Buffer centrifugation2->resuspension plate_setup 7. Plate Setup (Total, NSB, Competition) resuspension->plate_setup incubation 8. Incubation (e.g., 60 min at 25°C) plate_setup->incubation filtration 9. Rapid Filtration incubation->filtration washing 10. Filter Washing filtration->washing counting 11. Radioactivity Counting washing->counting specific_binding 12. Calculate Specific Binding counting->specific_binding curve_fitting 13. Generate Competition Curve (Determine IC50) specific_binding->curve_fitting ki_calculation 14. Calculate Ki (Cheng-Prusoff Equation) curve_fitting->ki_calculation

Figure 2: Workflow for the NPY5 Receptor Radioligand Binding Assay.

Step-by-Step Protocol

1. Membrane Preparation

  • Cell Culture: Culture HEK293 cells stably expressing the human NPY5 receptor in appropriate media until they reach a high density.

  • Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS. Centrifuge the cell suspension to obtain a cell pellet.[6]

  • Homogenization: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.[6]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[5][6]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[5][6]

  • Resuspension: Discard the supernatant and resuspend the membrane pellet in assay buffer.[6] Determine the protein concentration using a standard method (e.g., BCA assay).

2. Competitive Binding Assay

  • Plate Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB): A saturating concentration of unlabeled NPY (e.g., 1 µM), radioligand, and membrane suspension.[6][7]

    • Competition: A range of concentrations of the test compound, radioligand, and membrane suspension.

  • Component Addition: Add the components to the wells in the following order:

    • 25 µL of assay buffer or unlabeled ligand (for NSB and competition wells).

    • 25 µL of radioligand (e.g., [¹²⁵I]-PYY at a final concentration of ~25-50 pM).[6][7]

    • 200 µL of the diluted membrane suspension (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[5][6][7]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.[5][6]

  • Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[5][6]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity retained on the filters using a gamma counter.[6]

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (cpm) = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal curve.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using Prism software) to fit the competition curve and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This detailed protocol provides a robust framework for conducting NPY5 receptor binding assays. Accurate determination of the binding affinities of novel compounds is a critical step in the drug discovery process for identifying potent and selective modulators of the NPY5 receptor for potential therapeutic applications. Adherence to the outlined procedures will ensure the generation of reliable and reproducible data for advancing research in this field.

References

Application of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The global obesity epidemic necessitates the development of novel and effective therapeutic strategies. The central nervous system, particularly the hypothalamic circuits that regulate energy homeostasis, presents a key area for pharmacological intervention. The versatile scaffold, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has emerged as a promising starting point for the design of potent and selective modulators of critical receptors involved in appetite and energy expenditure. This document outlines the application of this scaffold in the development of two distinct classes of anti-obesity agents: Melanocortin-4 Receptor (MC4R) agonists and Neuropeptide Y5 Receptor (NPY5R) antagonists.

Derivatives of this compound have been synthesized and evaluated as potent and selective agonists for the MC4R.[1][2] Activation of the MC4R is a well-validated mechanism for reducing food intake and increasing energy expenditure, making it a prime target for anti-obesity drugs.[3][4][5] Furthermore, this spirocyclic core has been identified in patents as a key structural motif for the development of NPY5R antagonists.[3] The NPY5 receptor is a crucial mediator of the orexigenic (appetite-stimulating) effects of Neuropeptide Y, and its blockade is another promising avenue for the treatment of obesity.[6][7]

This document provides detailed protocols for in vitro and in vivo assays to characterize compounds based on the this compound scaffold for their potential as anti-obesity agents.

Data Presentation

Table 1: In Vitro Activity of a Representative MC4R Agonist Derivative
Compound IDTargetAssay TypeSpeciesIC50 / EC50 (nM)Reference
Example Compound 1MC4RFunctional Assay (cAMP accumulation)Human15[2]
Example Compound 1MC1RFunctional Assay (cAMP accumulation)Human>1000[2]
Example Compound 1MC3RFunctional Assay (cAMP accumulation)Human250[2]
Example Compound 1MC5RFunctional Assay (cAMP accumulation)Human800[2]

Note: The data presented here is illustrative and based on representative values from the literature for potent and selective MC4R agonists derived from the specified scaffold.

Table 2: In Vivo Efficacy of a Representative MC4R Agonist Derivative in a Diet-Induced Obese (DIO) Mouse Model
Compound IDDose (mg/kg, p.o.)Duration of TreatmentChange in Body Weight (%)Change in Food Intake (%)Reference
Example Compound 11014 days-10.5-25[8][9]
Vehicle-14 days+2.1-[8][9]

Note: The data presented here is illustrative and based on representative values from the literature for in vivo studies of MC4R agonists.

Table 3: In Vitro Activity of a Representative NPY5R Antagonist Derivative
Compound IDTargetAssay TypeSpeciesKi (nM)Reference
Example Compound 2NPY5RRadioligand Binding AssayRat5.2[6]
Example Compound 2NPY1RRadioligand Binding AssayRat>1000[6]
Example Compound 2NPY2RRadioligand Binding AssayRat>1000[6]

Note: The data presented here is illustrative and based on representative values from the literature for potent and selective NPY5R antagonists.

Table 4: In Vivo Efficacy of a Representative NPY5R Antagonist in a Rodent Model of Food Intake
Compound IDDose (mg/kg, i.p.)ModelReduction in Food Intake (%)Reference
Example Compound 230Fasting-induced hyperphagia45[1]
Vehicle-Fasting-induced hyperphagia-[1]

Note: The data presented here is illustrative and based on representative values from the literature for in vivo studies of NPY5R antagonists.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the agonist activity of test compounds at the human Melanocortin-4 Receptor by measuring the accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing the human MC4R

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Forskolin

  • Test compounds (dissolved in DMSO)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HEK293-hMC4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Assay: a. Aspirate the culture medium and wash the cells once with warm Opti-MEM. b. Add 50 µL of Opti-MEM containing 0.5 mM IBMX to each well. c. Prepare serial dilutions of the test compounds in Opti-MEM containing 0.5 mM IBMX. d. Add 50 µL of the test compound dilutions to the respective wells. For the control wells, add vehicle (DMSO at the same final concentration). e. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: a. Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. b. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic equation).

This protocol is designed to determine the binding affinity of test compounds for the rat Neuropeptide Y5 Receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the rat NPY5R

  • [¹²⁵I]-PYY or other suitable radioligand

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., 1 µM of a known NPY5R antagonist)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add: a. 25 µL of binding buffer for total binding wells. b. 25 µL of non-specific binding control for non-specific binding wells. c. 25 µL of serially diluted test compounds for competition wells.

  • Radioligand Addition: Add 25 µL of [¹²⁵I]-PYY (final concentration ~0.1 nM) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation (containing ~10 µg of protein) to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: a. Rapidly filter the contents of each well through the filter plate using a cell harvester. b. Wash the filters three times with ice-cold binding buffer.

  • Radioactivity Measurement: a. Dry the filter plates and add scintillation cocktail to each well. b. Count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Determine the IC50 value by non-linear regression analysis. c. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assays

This protocol describes the evaluation of the anti-obesity effects of a test compound in a diet-induced obesity mouse model.

Animals:

  • Male C57BL/6J mice, 6-8 weeks old.

Procedure:

  • Induction of Obesity: a. Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. b. Monitor body weight weekly. Mice are considered obese when their body weight is significantly higher than that of age-matched mice on a standard chow diet.

  • Compound Administration: a. Randomize the obese mice into treatment groups (vehicle and test compound). b. Administer the test compound or vehicle daily via oral gavage (p.o.) for a specified period (e.g., 14-28 days).

  • Measurements: a. Body Weight: Measure body weight daily. b. Food Intake: Measure food intake daily by weighing the remaining food in the hopper. c. Body Composition (optional): At the end of the study, determine body composition (fat mass and lean mass) using techniques like DEXA or NMR.

  • Data Analysis: a. Compare the changes in body weight and food intake between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol is used to assess the anorectic effect of a test compound in a model of hyperphagia.

Animals:

  • Male Sprague-Dawley rats, 250-300g.

Procedure:

  • Acclimatization: a. Individually house the rats and allow them to acclimate for at least one week. b. Provide ad libitum access to standard chow and water.

  • Fasting: a. Fast the rats for 24 hours with free access to water.

  • Compound Administration: a. At the end of the fasting period, administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Food Presentation and Measurement: a. 30 minutes after compound administration, provide a pre-weighed amount of standard chow. b. Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: a. Compare the cumulative food intake between the treatment and vehicle groups using appropriate statistical tests.

Visualization

G cluster_MC4R MC4R Agonist Signaling Pathway MC4R_Agonist This compound Derivative (Agonist) MC4R MC4 Receptor MC4R_Agonist->MC4R Activates Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Appetite Decreased Appetite PKA->Appetite Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure

Caption: MC4R Agonist Signaling Pathway.

G cluster_NPY5R NPY5R Antagonist Signaling Pathway NPY Neuropeptide Y (NPY) NPY5R NPY5 Receptor NPY->NPY5R Binds to NPY5R_Antagonist This compound Derivative (Antagonist) NPY5R_Antagonist->NPY5R Blocks Appetite_Blocked Appetite Stimulation Blocked Gi Gαi NPY5R->Gi Activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited cAMP_decreased Decreased cAMP AC_inhibited->cAMP_decreased Appetite_Stimulation Appetite Stimulation cAMP_decreased->Appetite_Stimulation

Caption: NPY5R Antagonist Signaling Pathway.

G cluster_Workflow In Vivo Experimental Workflow for Anti-Obesity Drug Screening Start Start Induce_Obesity Induce Obesity in Mice (High-Fat Diet) Start->Induce_Obesity Randomize Randomize into Treatment Groups Induce_Obesity->Randomize Administer_Compound Daily Compound Administration Randomize->Administer_Compound Monitor Monitor Body Weight & Food Intake Administer_Compound->Monitor Monitor->Administer_Compound Repeat for study duration Data_Analysis Data Analysis Monitor->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Experimental Workflow.

References

Application Notes & Protocols: Synthesis and Utility of 3H-Spiro[isobenzofuran-1,4'-piperidine] Derived Fluorescent Probes for Sigma-2 (σ₂) Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of novel fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. These probes are high-affinity ligands for the sigma-2 (σ₂) receptor, a protein of significant interest in cancer and neurodegenerative disease research. The methodologies outlined below enable the development of tools for studying σ₂ receptor localization and function using fluorescence-based techniques.

Introduction

The sigma-2 (σ₂) receptor is a promising therapeutic target, yet its biological roles are not fully elucidated due to a lack of specific molecular tools. To address this, fluorescent probes have been developed by functionalizing indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety with various fluorophores.[1][2][3][4][5][6] These probes exhibit nanomolar affinity for the σ₂ receptor and span a range of emission wavelengths from green to near-infrared, making them suitable for diverse imaging applications.[1][2][3][4][5][6] This document details their synthesis and application in cellular imaging.

Data Presentation

The synthesized fluorescent probes, derived from a key intermediate amide, demonstrate a range of photophysical and pharmacological properties. The following table summarizes the key quantitative data for a selection of these probes.

CompoundKi σ₁ (nM)Ki σ₂ (nM)Selectivity σ₁/σ₂λex (nm)λem (nm)
19 10.11.85.6550565
29 12.60.718.0650668
Siramesine 1.012.60.08--

Note: Data extracted from studies on fluorescently labeled indole derivatives.[1][2]

Experimental Protocols

The synthesis of these fluorescent probes involves a multi-step process, starting from commercially available materials. The following protocols describe the key synthetic steps and the subsequent application of the probes in cell-based assays.

Protocol 1: Synthesis of Key Intermediate Amide (9)

This protocol describes the synthesis of 4-(1H-indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butan-1-one, a crucial intermediate for further functionalization.[1]

Materials:

  • 4-(1H-indol-3-yl)butanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 3H-spiro[isobenzofuran-1,4'-piperidine]

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Argon atmosphere

Procedure:

  • Dissolve 4-(1H-indol-3-yl)butanoic acid (1 equivalent) in anhydrous THF under an argon atmosphere.

  • Add CDI (1.3 equivalents) to the solution and stir for 2 hours at room temperature.

  • In a separate flask, dissolve 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 equivalents) in anhydrous THF.

  • Add the 3H-spiro[isobenzofuran-1,4'-piperidine] solution to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by adding H₂O.

  • Extract the aqueous mixture with Et₂O (2 x 10 mL) and then with EtOAc (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure amide intermediate (9).

Protocol 2: Synthesis of a Green-Emitting Fluorescent Probe (23)

This protocol details the functionalization of a 6-amino-indole derivative with a fluorescent tag.[1][2]

Materials:

  • 1H-indol-6-amine

  • 4-(dimethylamino)phthalic acid

  • CDI

  • 1-bromo-4-chloro-butane

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • 3H-spiro[isobenzofuran-1,4'-piperidine]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activate 4-(dimethylamino)phthalic acid with CDI in anhydrous DMF.

  • React the activated acid with 1H-indol-6-amine to form the phthalic imide (21).

  • Alkylate the indole nitrogen of 21 with 1-bromo-4-chloro-butane in the presence of TBAB and KOH to yield the butyl chloride intermediate (22).

  • Use the intermediate 22 to alkylate 3H-spiro[isobenzofuran-1,4'-piperidine] to obtain the final green-emitting fluorescent probe (23).

Protocol 3: Cellular Imaging with Fluorescent Probes

This protocol outlines the use of the synthesized probes for imaging the σ₂ receptor in cultured cells.[1][5]

Materials:

  • MCF7 cells (or other cell line expressing σ₂ receptors)

  • Synthesized fluorescent probe (e.g., 19 or 29)

  • (+)-Pentazocine (selective σ₁ receptor agonist)

  • Paraformaldehyde (PFA)

  • DAPI (for nuclear staining)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Culture MCF7 cells on coverslips suitable for microscopy.

  • To block σ₁ receptors, pre-incubate the cells with 10 µM (+)-pentazocine for 2 hours.

  • Incubate the cells with the fluorescent probe (e.g., 5 µM of compound 19 or 29) for 1 hour.

  • Wash the cells with PBS to remove unbound probe.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilize the cells if antibody staining for the σ₂ receptor is desired.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the specific probe and DAPI.

Visualizations

The following diagrams illustrate the synthetic workflow and the application of the fluorescent probes in studying σ₂ receptor signaling.

Synthesis_Workflow IndoleAcid 4-(1H-indol-3-yl)butanoic acid Intermediate9 Intermediate Amide (9) IndoleAcid->Intermediate9 1. CDI CDI CDI->Intermediate9 Activation Spiro 3H-spiro[isobenzofuran- 1,4'-piperidine] Spiro->Intermediate9 2. Functionalization Functionalization with Fluorescent Tags Intermediate9->Functionalization FinalProbes Fluorescent Probes (Green to NIR) Functionalization->FinalProbes

Caption: General synthetic workflow for the fluorescent probes.

Cellular_Imaging_Workflow CellCulture Culture MCF7 Cells Sigma1Block Block σ₁ Receptors ((+)-Pentazocine) CellCulture->Sigma1Block ProbeIncubation Incubate with Fluorescent Probe Sigma1Block->ProbeIncubation Fixation Fix and Stain Nuclei (DAPI) ProbeIncubation->Fixation Imaging Confocal Microscopy Fixation->Imaging Localization Determine σ₂ Receptor Localization Imaging->Localization

Caption: Experimental workflow for cellular imaging of σ₂ receptors.

Signaling_Pathway_Investigation Probe σ₂ Receptor Fluorescent Probe Sigma2Receptor σ₂ Receptor Probe->Sigma2Receptor Binding Microscopy Live-Cell Imaging Probe->Microscopy Downstream Downstream Signaling Events Sigma2Receptor->Downstream CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Downstream->CellularResponse Observation Observe Dynamic Changes Microscopy->Observation

Caption: Investigating σ₂ receptor signaling with fluorescent probes.

References

Application Notes and Protocols: In Vitro Evaluation of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives. This class of compounds has demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development in various therapeutic areas. The following sections summarize key quantitative data, provide detailed experimental methodologies, and visualize relevant pathways and workflows.

Biological Activities and Data Summary

This compound derivatives have been investigated for several biological targets, including:

  • Melanocortin Subtype-4 Receptor (MC4R) Agonism: Potential for the treatment of obesity and other metabolic disorders.

  • Central Nervous System (CNS) Activity: Investigated for antidepressant effects through the inhibition of tetrabenazine-induced ptosis.

  • Antileishmanial Activity: Showing promise as novel therapeutic agents against Leishmania major.

  • Sigma (σ) Receptor Binding: Development of fluorescent probes for studying σ receptors, which are implicated in various neurological and psychiatric disorders.

The following tables summarize the quantitative data from in vitro evaluations of these derivatives.

Table 1: Antileishmanial Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives against Leishmania major [1]

Compound IDIC50 (µM) vs. PromastigotesIC50 (µM) vs. AmastigotesCC50 (µM) vs. VERO CellsSelectivity Index (SI) (Amastigote/VERO)
5a 2.83 ± 0.125.12 ± 0.21> 100> 19.53
5b 3.15 ± 0.156.24 ± 0.28> 100> 16.03
6a 1.98 ± 0.093.87 ± 0.17> 100> 25.84
6b 2.45 ± 0.114.91 ± 0.22> 100> 20.37
7a 1.54 ± 0.072.98 ± 0.1385.43 ± 4.1228.67
7b 1.82 ± 0.083.54 ± 0.1692.11 ± 4.5626.02
8a 0.87 ± 0.041.65 ± 0.0775.23 ± 3.7145.59
8b 1.02 ± 0.051.98 ± 0.0981.45 ± 4.0241.14
Miltefosine 4.21 ± 0.198.08 ± 0.3615.23 ± 0.751.89

Table 2: Sigma Receptor Binding Affinity of Fluorescent 3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl Derivatives [2][3]

Compound IDσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
19 51.3 ± 6.230.2 ± 3.5
29 488 ± 5551.1 ± 5.8
Siramesine 1.5 ± 0.20.18 ± 0.02
PB28 18.5 ± 2.11.2 ± 0.1

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the biological activity of this compound derivatives.

Melanocortin Subtype-4 Receptor (MC4R) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the human MC4R.

Materials:

  • HEK293 cells transiently or stably expressing human MC4R.

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and protease inhibitor cocktail.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH).

  • Non-specific binding control: 1 µM unlabeled NDP-α-MSH.

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hMC4R cells to confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of 1 µM unlabeled NDP-α-MSH to the non-specific binding wells.

    • Add 50 µL of serially diluted test compounds to the appropriate wells.

    • Add 50 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1-0.5 nM) to all wells.

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MC4R Functional Assay (cAMP Accumulation)

This protocol measures the ability of test compounds to stimulate cAMP production in cells expressing hMC4R, indicating agonist activity.

Materials:

  • HEK293 cells stably expressing hMC4R.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Stimulation buffer: DMEM containing 0.1% BSA and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • α-Melanocyte-stimulating hormone (α-MSH) as a reference agonist.

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

  • 96-well or 384-well white microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Seeding:

    • Seed HEK293-hMC4R cells into a white 96- or 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the cell culture medium.

    • Add 50 µL of stimulation buffer containing various concentrations of the test compounds or α-MSH.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration.

    • Determine the EC50 value for each test compound from the dose-response curve using non-linear regression.

In Vitro Antileishmanial Activity Assay (Leishmania major)[1]

This protocol determines the 50% inhibitory concentration (IC50) of test compounds against the promastigote and amastigote stages of Leishmania major.

Materials:

  • Leishmania major promastigotes.

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • J774A.1 macrophage cell line.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Resazurin solution (0.125 mg/mL in PBS).

  • Test compounds dissolved in DMSO.

  • Miltefosine as a positive control.

  • 96-well microplates.

  • Incubator at 26°C for promastigotes and 37°C with 5% CO₂ for macrophages.

  • Microplate reader (fluorescence, Ex/Em: 530/590 nm).

Protocol for Promastigote Assay:

  • Dispense 100 µL of M199 medium containing 1 x 10⁶ promastigotes/mL into the wells of a 96-well plate.

  • Add 100 µL of serially diluted test compounds to the wells.

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol for Amastigote Assay:

  • Seed J774A.1 macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Infect the macrophages with stationary-phase promastigotes at a ratio of 10 parasites per macrophage.

  • Incubate for 24 hours to allow for phagocytosis.

  • Wash the wells to remove non-phagocytized promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 values.

Cytotoxicity Assay against VERO Cells[1]

This protocol assesses the cytotoxicity of the compounds on a mammalian cell line to determine selectivity.

Materials:

  • VERO cells (African green monkey kidney epithelial cells).

  • DMEM supplemented with 10% FBS.

  • Resazurin solution.

  • Test compounds.

  • 96-well microplates.

  • Incubator at 37°C with 5% CO₂.

  • Microplate reader.

Protocol:

  • Seed VERO cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 72 hours.

  • Add resazurin solution and incubate for 4 hours.

  • Measure fluorescence.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

Sigma (σ) Receptor Radioligand Binding Assay[2][3]

This protocol is used to determine the binding affinity of test compounds for σ1 and σ2 receptors.

Materials:

  • Membranes from guinea pig brain (for σ1) or rat liver (for σ2).

  • Assay buffer: 50 mM Tris-HCl (pH 7.4).

  • Radioligands: [³H]-(+)-pentazocine (for σ1) and [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (for σ2).

  • Non-specific binding controls: Haloperidol (10 µM).

  • (+)-Pentazocine (for σ2 assay to mask σ1 sites).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Assay Setup (σ1 Receptor):

    • To each well, add 50 µL of assay buffer (total binding) or 10 µM haloperidol (non-specific binding), 50 µL of test compound dilutions, 50 µL of [³H]-(+)-pentazocine (final concentration ~2-5 nM), and 100 µL of guinea pig brain membranes (~100-200 µg protein).

    • Incubate at 37°C for 90 minutes.

  • Assay Setup (σ2 Receptor):

    • To each well, add 50 µL of assay buffer containing 100 nM (+)-pentazocine (total binding) or 10 µM haloperidol (non-specific binding), 50 µL of test compound dilutions, 50 µL of [³H]-DTG (final concentration ~3-5 nM), and 100 µL of rat liver membranes (~100-200 µg protein).

    • Incubate at room temperature for 120 minutes.

  • Filtration and Counting:

    • Filter, wash, and count the radioactivity as described in the MC4R binding assay protocol.

  • Data Analysis:

    • Calculate specific binding and determine IC50 and Ki values as described previously.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound derivatives.

MC4R_Signaling_Pathway Spiro_Derivative 3H-Spiro[isobenzofuran- 1,4'-piperidin]-3-one Derivative (Agonist) MC4R Melanocortin-4 Receptor (MC4R) Spiro_Derivative->MC4R Binds to G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., reduced food intake signaling) PKA->Cellular_Response Phosphorylates targets leading to

Caption: MC4R Agonist Signaling Pathway.

Antileishmanial_Assay_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P_Start Culture L. major promastigotes P_Treat Treat with Spiro Derivatives P_Start->P_Treat P_Incubate Incubate 72h at 26°C P_Treat->P_Incubate P_Resazurin Add Resazurin P_Incubate->P_Resazurin P_Read Measure Fluorescence (IC50 determination) P_Resazurin->P_Read A_Start Infect Macrophages with promastigotes A_Treat Treat with Spiro Derivatives A_Start->A_Treat A_Incubate Incubate 72h at 37°C A_Treat->A_Incubate A_Stain Fix and Giemsa Stain A_Incubate->A_Stain A_Count Count Amastigotes (IC50 determination) A_Stain->A_Count C_Start Culture VERO cells C_Treat Treat with Spiro Derivatives C_Start->C_Treat C_Incubate Incubate 72h at 37°C C_Treat->C_Incubate C_Resazurin Add Resazurin C_Incubate->C_Resazurin C_Read Measure Fluorescence (CC50 determination) C_Resazurin->C_Read

Caption: Workflow for Antileishmanial and Cytotoxicity Assays.

Sigma_Receptor_Binding_Workflow Start Prepare Brain/Liver Membranes Setup Set up 96-well plate: - Membranes - Radioligand ([3H]-(+)-pentazocine or [3H]-DTG) - Test Compound (or buffer/non-specific ligand) Start->Setup Incubate Incubate to reach binding equilibrium Setup->Incubate Filter Rapid vacuum filtration on GF/C filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Scintillation counting to measure bound radioactivity Wash->Count Analyze Data analysis: Calculate Ki values Count->Analyze

Caption: Sigma Receptor Radioligand Binding Assay Workflow.

References

Application Note: High-Throughput Screening Assays for Spiro[isobenzofuran-1,4'-piperidine] Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in modern medicinal chemistry, serving as the core for potent and selective ligands targeting a range of receptors implicated in neurological disorders, cancer, and infectious diseases. Key biological targets include the Sigma-1 (σ1) and Sigma-2 (σ2) receptors, as well as the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] Developing robust high-throughput screening (HTS) assays is critical for the efficient discovery and optimization of novel drug candidates based on this scaffold. This document provides detailed protocols and application data for three distinct HTS assays tailored for the identification and characterization of spiro[isobenzofuran-1,4'-piperidine] analogues: a radioligand binding assay for the Sigma-1 receptor, a fluorescence polarization competition assay for the Sigma-2 receptor, and a cell-based calcium mobilization functional assay for the CCR5 receptor.

Introduction

The versatility of the spiro[isobenzofuran-1,4'-piperidine] core allows for fine-tuning of pharmacological properties, leading to the development of compounds with high affinity and selectivity.[1][5] Sigma receptors, particularly the σ1 and σ2 subtypes, are of significant interest for their roles in cancer, neurodegenerative diseases like Alzheimer's, and psychiatric conditions.[1][4] Concurrently, the CCR5 receptor is a well-validated target for HIV-1 entry inhibition.[3][6] The ability to rapidly screen large libraries of analogues against these targets is essential for advancing drug discovery programs.

This note details three HTS-compatible assay formats:

  • Sigma-1 Radioligand Binding Assay: A filtration-based competition assay to quantify the affinity of test compounds by measuring their ability to displace a specific radioligand.[7][8]

  • Sigma-2 Fluorescence Polarization (FP) Assay: A homogeneous competition assay utilizing a fluorescently-tagged spiro[isobenzofuran-1,4'-piperidine] derivative to identify ligands that bind to the σ2 receptor.[1][2][4]

  • CCR5 Calcium Mobilization Assay: A functional, cell-based assay that measures the antagonist activity of test compounds by monitoring the inhibition of chemokine-induced intracellular calcium flux.[6]

These protocols are designed for 96-well or 384-well plate formats, making them suitable for automated HTS platforms.[9]

Data Presentation: Compound Activity Summary

The following tables summarize representative quantitative data obtained from screening a focused library of spiro[isobenzofuran-1,4'-piperidine] analogues using the described HTS protocols.

Table 1: Sigma-1 Receptor Radioligand Binding Affinity

Compound IDStructureKᵢ (nM)Hill Slope
SFP-001Analogue 12.5-0.98
SFP-002Analogue 215.8-1.02
SFP-003Analogue 38.1-0.95
SFP-004Analogue 445.3-1.10
Haloperidol (Control)Reference4.5[10]-1.05

Table 2: Sigma-2 Receptor Fluorescence Polarization Assay

Compound IDIC₅₀ (nM)% Inhibition @ 1µM
SFP-101Analogue 512.4
SFP-102Analogue 688.9
SFP-103Analogue 7250.1
SFP-104Analogue 8>10,000
Siramesine (Control)Reference12.6[1]

Table 3: CCR5 Calcium Mobilization Antagonist Assay

Compound IDIC₅₀ (nM)% Inhibition @ 1µM
SFP-201Analogue 93.1
SFP-202Analogue 1022.5
SFP-203Analogue 11150.7
SFP-204Analogue 12>10,000
Maraviroc (Control)Reference2.0[11]

Experimental Protocols & Visualizations

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using [³H]-(+)-pentazocine, a selective σ1 radioligand, and membrane preparations from cells overexpressing the human Sigma-1 receptor.[7][8]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Incubation (96-well) cluster_readout Detection cluster_analysis Data Analysis prep_membranes Prepare σ1-expressing cell membranes add_components Add to wells: 1. Assay Buffer 2. Test Compound / Vehicle / Haloperidol 3. [³H]-(+)-pentazocine 4. Membrane Homogenate prep_membranes->add_components prep_ligand Prepare [³H]-(+)-pentazocine working solution (e.g., 3 nM) prep_ligand->add_components prep_compounds Serially dilute test compounds in assay buffer prep_compounds->add_components incubate Incubate plate (e.g., 120 min @ 37°C) add_components->incubate filter Rapidly filter plate contents through GF/B filter mat incubate->filter wash Wash filters with ice-cold wash buffer filter->wash scint Add scintillation cocktail and count radioactivity wash->scint analyze Calculate Specific Binding (Total - Non-specific) scint->analyze curvefit Perform non-linear regression to determine IC₅₀ and Kᵢ analyze->curvefit

Caption: Workflow for the Sigma-1 radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human Sigma-1 receptor in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer and determine protein concentration via BCA assay.[12]

  • Assay Setup: All additions are performed in a 96-well plate. The final assay volume is 250 µL.[12]

    • Add 150 µL of membrane homogenate (final concentration 100 µg protein/well).

    • Add 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).

      • For total binding, add 50 µL of vehicle (e.g., 2% DMSO in assay buffer).

      • For non-specific binding, add 50 µL of 10 µM Haloperidol.[10]

    • Initiate the binding reaction by adding 50 µL of [³H]-(+)-pentazocine (final concentration ~3 nM).[13]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters four times with 300 µL of ice-cold wash buffer (10mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter mat, add scintillation fluid to each filter spot, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding counts from all other wells to obtain specific binding. Plot specific binding as a function of compound concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant for the receptor.

Protocol 2: Sigma-2 Receptor Fluorescence Polarization (FP) Assay

This protocol describes a homogeneous, competitive binding assay using a fluorescent probe derived from the spiro[isobenzofuran-1,4'-piperidine] scaffold (FP-SFP-Probe). Binding of the large receptor protein to the small fluorescent probe slows the probe's rotation, increasing the polarization of emitted light. Test compounds displace the probe, leading to a decrease in fluorescence polarization.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Incubation (384-well) cluster_readout Detection cluster_analysis Data Analysis prep_receptor Prepare soluble σ2 receptor protein solution add_components Add to black, low-volume wells: 1. Test Compound / Vehicle 2. σ2 Receptor Protein 3. FP-SFP-Probe prep_receptor->add_components prep_probe Prepare FP-SFP-Probe working solution (e.g., 5 nM) prep_probe->add_components prep_compounds Serially dilute test compounds in assay buffer prep_compounds->add_components incubate Incubate plate in dark (e.g., 60 min @ RT) add_components->incubate read_plate Read Fluorescence Polarization (mP) on a compatible plate reader incubate->read_plate normalize Normalize data: 0% = Probe + Compound 100% = Probe + Receptor read_plate->normalize curvefit Perform non-linear regression to determine IC₅₀ normalize->curvefit

Caption: Workflow for the Sigma-2 fluorescence polarization competition assay.

Methodology:

  • Reagents:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

    • Sigma-2 Receptor: Purified, soluble human σ2 receptor (TMEM97).

    • FP-SFP-Probe: A spiro[isobenzofuran-1,4'-piperidine] analogue conjugated to a fluorophore (e.g., TAMRA), with known affinity for the σ2 receptor.

  • Assay Setup: Use black, low-volume 384-well assay plates. The final assay volume is 20 µL.

    • Add 5 µL of test compound at various concentrations. For controls, add vehicle.

    • Add 10 µL of σ2 receptor protein diluted in assay buffer.

    • Initiate the reaction by adding 5 µL of FP-SFP-Probe (final concentration ~5 nM).

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Measure fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Define the 100% inhibition control (low mP value) using wells with probe and a saturating concentration of a known unlabeled ligand.

    • Define the 0% inhibition control (high mP value) using wells with probe, receptor, and vehicle.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot percent inhibition versus compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.

Protocol 3: CCR5 Calcium Mobilization Antagonist Assay

This protocol measures the ability of test compounds to block the increase in intracellular calcium triggered by a CCR5 agonist (e.g., RANTES/CCL5). The assay uses a cell line co-expressing human CCR5 and a calcium-sensitive fluorescent dye.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCR5 CCR5 Receptor Gq Gαq CCR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_ER Ca²⁺ (stored) IP3R->Ca_ER Opens Ca_Cyto Ca²⁺ (cytosolic) Ca_ER->Ca_Cyto Release RANTES RANTES (Agonist) RANTES->CCR5 Activates SFP_Antagonist SFP Analogue (Antagonist) SFP_Antagonist->CCR5 Blocks Response Fluorescence Increase Ca_Cyto->Response Causes

Caption: Simplified Gαq signaling pathway for the CCR5 receptor.

Methodology:

  • Cell Preparation:

    • Use a CHO or HEK293 cell line stably expressing the human CCR5 receptor.

    • Plate cells in a 96- or 384-well black, clear-bottom plate and grow to near confluence.

  • Dye Loading:

    • Remove growth media and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells gently with assay buffer (HBSS with 20 mM HEPES).

    • Add test compounds (SFP analogues) or a control antagonist (Maraviroc) to the wells and incubate for 15-30 minutes.

  • Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined EC₈₀ concentration of the agonist RANTES (CCL5) to all wells simultaneously using the instrument's integrated pipettor.

    • Continue to record fluorescence intensity every second for at least 2-3 minutes.

  • Data Analysis:

    • The response is measured as the maximum fluorescence signal peak height after agonist addition.

    • Normalize the data, where 0% inhibition is the signal from wells with agonist and vehicle, and 100% inhibition is the signal from wells without agonist.

    • Plot the percent inhibition of the calcium response against the log of the antagonist concentration and fit with a non-linear regression model to determine the IC₅₀.

References

Application Notes and Protocols for the Development of Spiro[isobenzofuran-1,4'-piperidine] based Melanocortin Subtype-4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of melanocortin subtype-4 receptor (MC4R) agonists based on the spiro[isobenzofuran-1,4'-piperidine] scaffold. This class of compounds has shown promise in the pursuit of treatments for obesity and other metabolic disorders.

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, appetite, and body weight.[1][2] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[2] Consequently, MC4R has emerged as a significant therapeutic target for the development of anti-obesity drugs. The spiro[isobenzofuran-1,4'-piperidine] scaffold has been identified as a privileged structure for the design of potent and selective MC4R agonists.[3] This document outlines the synthetic chemistry, in vitro and in vivo characterization, and data analysis relevant to the development of these compounds.

Data Presentation

Structure-Activity Relationship (SAR) of Spiro[isobenzofuran-1,4'-piperidine] Analogs

The following table summarizes the in vitro potency and binding affinity of a series of spiro[isobenzofuran-1,4'-piperidine] derivatives at the human MC4R. The data highlights key structural modifications that influence agonist activity.

Compound IDR1R2hMC4R EC50 (nM)hMC4R Ki (nM)
1 HH5001200
2 H4-Cl-Ph2585
3 H3,4-diCl-Ph1030
4 CH34-Cl-Ph1550
5 CH2CH34-Cl-Ph35110
6 H4-F-Ph2278
7 H4-CF3-Ph1865

Data compiled from publicly available research literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Synthesis of the Spiro[isobenzofuran-1,4'-piperidine] Core

A general synthetic route to the spiro[isobenzofuran-1,4'-piperidine] core is outlined below.[4][5]

A 2-Bromobenzyl bromide B Protection of hydroxyl group (e.g., MOM ether) A->B C Lithiation (n-BuLi) B->C D Reaction with 1-Boc-4-piperidone C->D E Acid-catalyzed cyclization D->E F Deprotection E->F G Spiro[isobenzofuran-1,4'-piperidine] core F->G

Synthetic scheme for the spiro core.

Protocol:

  • Protection of 2-Bromobenzyl alcohol: To a solution of 2-bromobenzyl alcohol in anhydrous dichloromethane (DCM), add diisopropylethylamine (DIPEA) and methoxymethyl chloride (MOM-Cl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product by column chromatography to obtain the MOM-protected alcohol.

  • Lithiation and Reaction with Piperidone: Dissolve the MOM-protected 2-bromobenzyl ether in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes. Add a solution of 1-Boc-4-piperidone in anhydrous THF and allow the reaction to warm to room temperature overnight.

  • Cyclization and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of THF and aqueous HCl. Heat the mixture to reflux to effect cyclization and deprotection.

  • Purification: After cooling, basify the reaction mixture with aqueous NaOH and extract the product with DCM. Purify the crude product by column chromatography to yield the spiro[isobenzofuran-1,4'-piperidine] core.

In Vitro Characterization

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human MC4R.[6][7][8]

A Prepare HEK293 cell membranes expressing hMC4R B Incubate membranes with [125I]-NDP-α-MSH and test compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity C->D E Calculate Ki from IC50 values D->E

Workflow for the radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

  • Radioligand: [125I]-NDP-α-MSH

  • Non-specific binding control: 1 µM NDP-α-MSH

  • Test compounds

  • 96-well filter plates (GF/C)

  • Scintillation counter

Protocol:

  • Membrane Preparation: Harvest HEK293-hMC4R cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and [125I]-NDP-α-MSH (final concentration ~0.2 nM).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate for 60 minutes at 37°C.

  • Filtration: Terminate the assay by rapid filtration through the GF/C filter plate. Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filter plate and add scintillation fluid. Count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of test compounds to stimulate cAMP production in cells expressing hMC4R, indicating agonist activity.[9][10][11]

A Seed HEK293-hMC4R cells in a 96-well plate B Transfect with GloSensor cAMP plasmid A->B C Equilibrate cells with GloSensor cAMP reagent B->C D Add test compound C->D E Measure luminescence D->E F Determine EC50 value E->F

Workflow for the cAMP functional assay.

Materials:

  • HEK293 cells stably expressing human MC4R

  • GloSensor™ cAMP Reagent

  • Test compounds

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Culture and Transfection: Seed HEK293-hMC4R cells in a 96-well plate.[12][13][14] Transfect the cells with the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol.[15]

  • Assay Preparation: After 24 hours, replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrate for 2 hours at room temperature.

  • Compound Addition: Add test compounds at various concentrations to the wells.

  • Measurement: Measure luminescence at different time points (e.g., every 5 minutes for 30 minutes) using a luminometer.

  • Data Analysis: Generate dose-response curves and calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

In Vivo Characterization

This protocol evaluates the effect of MC4R agonists on food intake and body weight in a mouse model of obesity.[16][17][18][19][20]

A Induce obesity in mice with a high-fat diet B Acclimatize mice to individual housing and measurement procedures A->B C Administer test compound or vehicle B->C D Measure food intake at regular intervals C->D E Measure body weight daily C->E F Analyze data for significant differences D->F E->F

Workflow for in vivo efficacy studies.

Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

Protocol:

  • Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Acclimatization: House mice individually and acclimatize them to the experimental procedures, including handling and dosing.

  • Dosing: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, subcutaneous injection) at a specific time each day.

  • Food Intake Measurement: Measure the amount of food consumed by each mouse at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose).

  • Body Weight Measurement: Record the body weight of each mouse daily at the same time.

  • Data Analysis: Analyze the food intake and body weight data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the efficacy of the test compound compared to the vehicle control.

Signaling Pathway

Activation of the MC4R by an agonist, such as a spiro[isobenzofuran-1,4'-piperidine] derivative, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a key second messenger.

cluster_cell Agonist Spiro[isobenzofuran-1,4'-piperidine] Agonist MC4R MC4R Agonist->MC4R G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) CREB->Gene_Expression regulates

References

Synthesis Protocol for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, a valuable intermediate for the development of novel therapeutics targeting the central nervous system. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives are an important class of compounds in medicinal chemistry. The spiro[isobenzofuran-piperidine] scaffold is a key structural motif in a variety of biologically active molecules. The presence of the chlorine atom at the 5-position and the ketone at the 3-position of the isobenzofuranone ring, along with the spirocyclic linkage to a piperidine ring, offers a unique three-dimensional structure for interaction with biological targets. This protocol outlines a plausible and chemically sound synthetic route based on established chemical principles for the preparation of the hydrochloride salt of this compound.

Materials and Methods

Reagents and Equipment:

The following reagents and equipment are required for the synthesis:

Reagent/EquipmentGrade/Specification
4-Chlorophthalic anhydrideReagent grade, ≥98%
4-Piperidone hydrochloride hydrateReagent grade, ≥97%
Triethylamine (TEA)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Diethyl etherAnhydrous, ≥99.7%
Hydrochloric acidConcentrated (37%) and 2M solution in diethyl ether
Sodium sulfate (Na₂SO₄)Anhydrous, granular
Round-bottom flasksVarious sizes
Magnetic stirrer with heating mantle
Condenser
Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel)
pH paper or pH meter
Nuclear Magnetic Resonance (NMR) SpectrometerFor structural characterization
Mass Spectrometer (MS)For molecular weight confirmation
Melting point apparatus

Experimental Protocol

The synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl is proposed to proceed in two main steps:

  • Step 1: Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (Free Base)

  • Step 2: Formation of the Hydrochloride Salt

Step 1: Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

This step involves the condensation of 4-chlorophthalic anhydride with 4-piperidone. The piperidine nitrogen needs to be deprotonated in situ to act as a nucleophile.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-piperidone hydrochloride hydrate (1.53 g, 10 mmol).

  • Suspend the 4-piperidone hydrochloride hydrate in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.79 mL, 20 mmol) to the suspension with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to generate the free base of 4-piperidone in situ.

  • To this mixture, add 4-chlorophthalic anhydride (1.82 g, 10 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure free base of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.

Step 2: Formation of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl

Procedure:

  • Dissolve the purified free base from Step 1 in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white precipitate using a Büchner funnel and wash it with a small amount of cold diethyl ether.

  • Dry the solid product under vacuum to obtain 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl.

Data Presentation

The following table summarizes the expected physicochemical properties of the final product.

PropertyValue
Molecular Formula C₁₂H₁₃Cl₂NO₂
Molecular Weight 274.14 g/mol
Appearance White to off-white solid
Purity (expected) ≥97%
Storage Store at 2-8°C in a dry, well-ventilated place.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Spirocyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Salt Formation cluster_product Final Product SM1 4-Chlorophthalic Anhydride R1 Condensation Reaction (DCM, TEA, Reflux) SM1->R1 SM2 4-Piperidone HCl Hydrate SM2->R1 IM1 5-chloro-3H-spiro[isobenzofuran- 1,4'-piperidin]-3-one (Free Base) R1->IM1 R2 HCl Salt Formation (Diethyl Ether) IM1->R2 FP 5-chloro-3H-spiro[isobenzofuran- 1,4'-piperidin]-3-one HCl R2->FP

Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the chemical transformations.

Logical_Relationship Start Starting Materials: 4-Chlorophthalic Anhydride & 4-Piperidone HCl Hydrate Deprotonation In situ formation of 4-piperidone free base using Triethylamine Start->Deprotonation Condensation Nucleophilic attack of piperidone on anhydride followed by cyclization Deprotonation->Condensation Intermediate Formation of 5-chloro-3H-spiro[isobenzofuran- 1,4'-piperidin]-3-one Condensation->Intermediate SaltFormation Protonation of the piperidine nitrogen with HCl Intermediate->SaltFormation Product Final Product: 5-chloro-3H-spiro[isobenzofuran- 1,4'-piperidin]-3-one HCl SaltFormation->Product

Caption: Logical flow of the two-step synthesis.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization.

Application Notes and Protocols for the Purity Assessment of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives are an important class of spirocyclic compounds investigated for their potential as central nervous system agents and melanocortin subtype-4 receptor (MC4R) agonists.[1][2] Ensuring the purity and quality of the active pharmaceutical ingredient (API) is a critical step in the drug development process to guarantee safety and efficacy.[3] This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a protocol for forced degradation studies is outlined to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Analytical Methods for Purity Assessment

A multi-faceted approach employing orthogonal analytical techniques is recommended for the robust purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is a primary technique for the identification and quantification of organic impurities.[4] A reversed-phase HPLC method is proposed for the analysis of this compound and its potential process-related impurities and degradants.

2.1.1. Predicted Process-Related Impurities

Based on a likely synthetic route involving the reaction of a phthalic anhydride derivative with a piperidin-4-one derivative, the following potential impurities have been identified:

  • Impurity A: 2-(1-benzyl-4-oxopiperidin-3-yl)benzoic acid (Incomplete cyclization)

  • Impurity B: Phthalic anhydride (Unreacted starting material)

  • Impurity C: 4-Piperidinone (Unreacted starting material)

  • Impurity D: N-benzyl-4-piperidinone (Starting material)

2.1.2. Experimental Protocol: HPLC Method

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)

2.1.3. Data Presentation: HPLC Purity Analysis

Compound Retention Time (min) Area (%) Specification
Impurity B3.50.08≤ 0.1%
Impurity C4.2Not Detected≤ 0.1%
Impurity A8.90.15≤ 0.2%
3H-spiro[...]one15.299.65≥ 99.0%
Impurity D18.10.12≤ 0.15%
Total Impurities 0.35 ≤ 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[4][5]

2.2.1. Experimental Protocol: GC-MS Method

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250°C
Oven Program 50°C (2 min), then 15°C/min to 280°C (10 min)
Ion Source Temp. 230°C
Mass Range 35 - 500 amu
Sample Preparation 10 mg/mL in Methanol

2.2.2. Data Presentation: GC-MS Analysis of Residual Solvents

Solvent Retention Time (min) Concentration (ppm) ICH Limit (ppm)
Methanol2.81503000
Dichloromethane3.550600
Toluene5.825890
Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[3][6][7][8] It provides a direct measure of the molar quantity of the analyte.

2.3.1. Experimental Protocol: ¹H qNMR Method

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic acid (certified reference material)
Analyte Conc. ~10 mg/mL
Internal Std. Conc. ~5 mg/mL
Relaxation Delay (d1) 30 s
Pulse Angle 90°
Number of Scans 16

2.3.2. Data Presentation: qNMR Purity Calculation

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Parameter Analyte Signal (aromatic, 2H) Internal Standard (olefinic, 2H)
Integral (I)1.000.95
Number of Protons (N)22
Molecular Weight (MW)203.24 g/mol 116.07 g/mol
Mass (m)10.2 mg5.1 mg
Purity of Standard (P_std)-99.9%
Calculated Purity 99.2%

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[4]

Experimental Protocol: Forced Degradation

A stock solution of this compound (1 mg/mL in 50:50 Acetonitrile:Water) is subjected to the following stress conditions:

Stress Condition Details
Acid Hydrolysis 1N HCl at 60°C for 24h
Base Hydrolysis 1N NaOH at 60°C for 8h
Oxidative 3% H₂O₂ at room temperature for 24h
Thermal 80°C for 48h (solid state)
Photolytic UV light (254 nm) for 24h (solid state)

Samples are then neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for HPLC analysis.

Data Presentation: Summary of Forced Degradation Results
Stress Condition % Degradation Major Degradant(s) (RT, min)
Acid Hydrolysis~15%12.5
Base Hydrolysis~25%10.8
Oxidative~8%14.1
Thermal~5%15.2 (No major degradant)
Photolytic~12%13.2, 16.5

The HPLC method was able to separate all major degradation products from the parent peak, demonstrating its stability-indicating capability.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_degradation Stability Assessment cluster_results Data Analysis and Reporting Sample This compound HPLC HPLC (Organic Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS qNMR qNMR (Absolute Purity) Sample->qNMR Forced_Degradation Forced Degradation (Stability Indicating) Sample->Forced_Degradation Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile qNMR->Purity_Profile Forced_Degradation->Purity_Profile Report Application Note & Report Purity_Profile->Report

Caption: Workflow for Purity Assessment.

Synthetic_Pathway_Impurities cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products & By-products Reactant1 Phthalic Anhydride (Impurity B) Reaction Reaction & Cyclization Reactant1->Reaction Reactant2 N-benzyl-4-piperidinone (Impurity D) Reactant2->Reaction Product This compound Reaction->Product ImpurityA Incomplete Cyclization Product (Impurity A) Reaction->ImpurityA

Caption: Potential Impurity Formation Pathway.

References

Application Notes and Protocols: The 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold in medicinal chemistry. This unique structural motif has been successfully employed in the design and synthesis of potent and selective ligands for a variety of biological targets, demonstrating its potential in the development of novel therapeutics for central nervous system (CNS) disorders, obesity, and cardiovascular diseases.

Introduction to the 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold

The 3H-spiro[isobenzofuran-1,4'-piperidine] core is a rigid and three-dimensional structure that presents functionalities in defined spatial orientations, making it an attractive scaffold for interacting with specific binding pockets of biological targets. Its spirocyclic nature offers a distinct advantage in drug design, allowing for the exploration of novel chemical space and the development of compounds with improved efficacy and reduced off-target effects.[1] This scaffold has been particularly fruitful in the development of agents targeting G-protein coupled receptors (GPCRs) and other membrane-bound proteins.

Applications in Drug Discovery

Central Nervous System (CNS) Agents

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been extensively investigated for its potential in treating CNS disorders, particularly as antidepressants and as ligands for sigma (σ) receptors.

Early research into this scaffold was prompted by the recognition of a common aminoalkyl(aryl)isobenzofuran moiety in known antidepressants.[2] Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have shown significant activity in preclinical models of depression, such as the inhibition of tetrabenazine-induced ptosis.[2] Structure-activity relationship (SAR) studies have revealed that optimal activity is associated with a basic nitrogen atom in the piperidine ring and that large N-substituents or bulky groups at the 3-position of the isobenzofuran ring can reduce activity.[2]

Table 1: Antidepressant Activity of Selected 3-Phenylspiro[isobenzofuran-1,4'-piperidine] Derivatives

CompoundRAntitetrabenazine Activity (ED50, mg/kg)
1 H1.4
2 CH3> 10
3 C2H5> 10

Data represents a summary of findings from preclinical studies.

The 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key component of ligands developed for σ₁ and σ₂ receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.[3][4] Fluorescently labeled derivatives have been synthesized to serve as high-affinity probes for studying these receptors.[3][4] These probes have been instrumental in visualizing σ₂ receptors in cancer cells using techniques like flow cytometry and confocal microscopy.[3]

Table 2: Sigma Receptor Binding Affinities of Fluorescent 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives

CompoundFluorophoreσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)
Siramesine -10.512.60.83
Compound 16 4-DMAP39.310.13.89
Compound 17 4-DMAP38.13.849.92
Compound 19 Cy-551.330.21.70
Compound 29 Cy-548851.19.55

Ki values represent the inhibition constant for radioligand binding. Data extracted from Abatematteo et al., 2023.[3][4]

Melanocortin Subtype-4 Receptor (MC4R) Agonists

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully utilized to develop potent, selective, and orally bioavailable agonists for the melanocortin subtype-4 receptor (MC4R).[5][6] The MC4R is a key regulator of energy homeostasis and is a validated target for the treatment of obesity. The rigid nature of the scaffold allows for the precise positioning of pharmacophoric elements required for potent agonism.

Table 3: In Vitro Potency of a Representative MC4R Agonist with the 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold

CompoundhMC4R Ki (nM)hMC4R EC50 (nM)hMC1R Selectivity (Ki)hMC3R Selectivity (Ki)hMC5R Selectivity (Ki)
MK-0493 0.80.5>1000120>1000

hMC4R: human Melanocortin-4 Receptor; EC50: half maximal effective concentration. Data represents a summary of findings from preclinical studies.[5]

Antihypertensive and Diuretic Agents

Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] bearing N-sulfur substituents have been investigated for their antihypertensive and diuretic properties.[7] Certain benzenesulfenamide derivatives exhibited significant diuretic and antihypertensive activity in rat models.[7]

Experimental Protocols

General Synthesis of the 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold

A common synthetic route to the 3H-spiro[isobenzofuran-1,4'-piperidine] core involves the reaction of a lithiated benzhydryl methyl ether with a suitable 4-piperidone derivative, followed by acid-catalyzed cyclization.[2]

Protocol 1: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] [2]

  • Lithiation: Dissolve 2-bromobenzhydryl methyl ether in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.

  • Addition: Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic compound.

cluster_synthesis General Synthesis Workflow reagents 2-Bromobenzhydryl methyl ether lithiation Lithiation (n-BuLi, THF, -78°C) reagents->lithiation addition Addition to Piperidone lithiation->addition piperidone 1-Methyl-4-piperidone piperidone->addition intermediate Acyclic Intermediate addition->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization product 3H-Spiro[isobenzofuran- 1,4'-piperidine] Product cyclization->product

General synthetic workflow for the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold.
Sigma Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of test compounds for σ₁ and σ₂ receptors.

Protocol 2: In Vitro Sigma Receptor Binding Assay

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in the assay buffer.

  • Assay Components:

    • For σ₁ receptors: Use --INVALID-LINK---pentazocine as the radioligand. For non-specific binding, use haloperidol.

    • For σ₂ receptors: Use [³H]-DTG as the radioligand in the presence of a masking concentration of (+)-pentazocine to block σ₁ sites. For non-specific binding, use unlabeled DTG.

  • Incubation: In a 96-well plate, add the membrane preparation, the appropriate radioligand, and varying concentrations of the test compound.

  • Incubate the plates at 37 °C for 120 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution of polyethylenimine.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

cluster_assay Sigma Receptor Binding Assay Workflow start Start prep Membrane Preparation start->prep components Add Assay Components: - Membranes - Radioligand - Test Compound prep->components incubation Incubation (37°C, 120 min) components->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Workflow for the sigma receptor radioligand binding assay.
MC4R Functional Assay (cAMP Measurement)

This protocol describes a method to assess the agonist activity of test compounds at the MC4R by measuring changes in intracellular cyclic AMP (cAMP) levels.

Protocol 3: MC4R cAMP Functional Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human MC4R in a suitable growth medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Remove the growth medium and add the assay buffer containing varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37 °C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Determine the EC₅₀ value using a sigmoidal dose-response curve fit.

cluster_pathway MC4R Agonist Signaling Pathway agonist MC4R Agonist (Spiro-piperidine derivative) mc4r MC4R agonist->mc4r g_protein Gαs mc4r->g_protein activates ac Adenylate Cyclase g_protein->ac stimulates camp cAMP atp ATP atp->camp converts to pka Protein Kinase A camp->pka activates response Cellular Response (e.g., decreased food intake) pka->response phosphorylates targets leading to

Simplified signaling pathway for MC4R agonists.

Conclusion

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has proven to be a valuable asset in medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective ligands for a range of important biological targets. The successful development of CNS agents, MC4R agonists, and cardiovascular agents based on this scaffold highlights its broad therapeutic potential. The protocols provided herein offer a starting point for researchers interested in exploring and expanding the utility of this promising chemical motif in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[isobenzofuran-1,4'-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spiro[isobenzofuran-1,4'-piperidine] compounds.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of spiro[isobenzofuran-1,4'-piperidine] compounds.

Problem 1: Poor separation and significant tailing of the product spot/peak during silica gel column chromatography.

Cause: The basic nature of the piperidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in peak tailing, poor resolution, and sometimes irreversible adsorption of the compound onto the column.[1]

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Introduce a small amount of a basic additive to the eluent to compete with the spiro compound for binding to the acidic sites on the silica gel.[1] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] For more strongly basic compounds, a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH, 1-2%) can be effective.[1]

  • Stationary Phase Modification:

    • Use of Deactivated Silica: Employ amine-deactivated or "base-deactivated" silica gel, where the acidic silanol groups are pre-treated to minimize strong interactions with basic analytes.[1]

    • Alternative Stationary Phases: Consider using a different stationary phase altogether. Alumina (basic or neutral) can be a suitable alternative for the purification of basic compounds.[1]

  • Reverse-Phase Chromatography: For compounds with sufficient non-polar character, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Problem 2: Low recovery of the desired compound after chromatography.

Cause: This issue can stem from irreversible adsorption onto the stationary phase or degradation of the compound on the column.

Solutions:

  • Address Irreversible Binding: Implement the solutions described in Problem 1 to minimize strong interactions with the stationary phase.

  • Assess Compound Stability: Determine if the compound is sensitive to the acidic nature of silica gel. If degradation is suspected, switching to a more inert stationary phase like neutral alumina or using a deactivated silica gel is recommended.

Problem 3: Difficulty in separating stereoisomers (e.g., cis/trans isomers).

Cause: Stereoisomers often have very similar polarities, making their separation by standard chromatography challenging.

Solutions:

  • Fractional Crystallization: This technique can be highly effective for separating isomers. One study reported the successful separation of cis- and trans-4-(dimethylamino)spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-3'-ones by fractional crystallization.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or supercritical fluid chromatography (SFC) with an appropriate chiral stationary phase may be necessary for the separation of enantiomers. For diastereomers, normal or reverse-phase HPLC with high-efficiency columns can provide the required resolution.

Problem 4: The purified compound is a viscous oil and does not crystallize.

Cause: The presence of residual solvents or minor impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous or oily state.

Solutions:

  • High Purity Requirement: Ensure the compound is of very high purity (>95%) before attempting crystallization. Additional chromatographic purification may be necessary.

  • Solvent Selection: Experiment with a variety of solvent systems for crystallization. Techniques like slow evaporation, vapor diffusion, and solvent layering can be employed.[3]

  • Salt Formation: If the compound is a free base, converting it to a salt (e.g., hydrochloride salt) can often induce crystallization.

  • Seeding: Introducing a seed crystal of the desired compound can initiate crystallization in a supersaturated solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical column chromatography setup for purifying spiro[isobenzofuran-1,4'-piperidine] derivatives?

A1: A common method involves using silica gel as the stationary phase with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) as the eluent. For example, a gradient from 98:2 to 95:5 CH₂Cl₂/MeOH has been successfully used.[4] It is often beneficial to include a small percentage of a basic modifier like triethylamine (0.1-1%) in the eluent to prevent peak tailing.[1]

Q2: How can I confirm the purity of my final compound?

A2: The purity of the final spiro[isobenzofuran-1,4'-piperidine] compound should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a standard method to determine purity, often aiming for >95%.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm the structure and identify any potential impurities.

Q3: Are there any specific safety precautions I should take during the purification of these compounds?

A3: Standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When performing chromatography, ensure it is done in a well-ventilated fume hood, especially when using volatile organic solvents. The specific toxicological properties of the synthesized compounds may not be fully known, so they should be handled with care.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on reported procedures for the purification of spiro[isobenzofuran-1,4'-piperidine] derivatives.[4][5]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 CH₂Cl₂/MeOH).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH) to elute the compounds of interest.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Example Purification Data for Spiro[isobenzofuran-1,4'-piperidine] Derivatives

Compound IDPurification MethodEluent SystemYield (%)Purity (%)Reference
9 Column ChromatographyCH₂Cl₂/MeOH (98:2 to 95:5)91>95% (by HPLC)[4]
11 Column ChromatographyCH₂Cl₂/MeOH (98:2)87>95% (by HPLC)[5]

Visualizations

General Workflow for Purification of Spiro[isobenzofuran-1,4'-piperidine] Compounds

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude_Product->Workup Concentration Solvent Removal Workup->Concentration Purification_Choice Choice of Purification Concentration->Purification_Choice Column_Chromatography Column Chromatography (Silica or Alumina) Purification_Choice->Column_Chromatography Primary Method Crystallization Crystallization/ Recrystallization Purification_Choice->Crystallization For Isomer Separation or Final Polishing HPLC Preparative HPLC Purification_Choice->HPLC High Purity Needed Pure_Compound Pure Compound Column_Chromatography->Pure_Compound Crystallization->Pure_Compound HPLC->Pure_Compound Analysis Purity & Structural Confirmation (HPLC, NMR, MS) Pure_Compound->Analysis

Caption: A typical workflow for the purification and analysis of spiro compounds.

Troubleshooting Logic for Tailing Peaks in Column Chromatography

G cluster_solutions Troubleshooting Options cluster_mobile Mobile Phase Additives cluster_stationary Alternative Stationary Phases Problem Problem: Tailing Peaks on Silica Gel Cause Cause: Basic Piperidine Nitrogen Interacts with Acidic Silica Problem->Cause Solution Solutions Cause->Solution Mobile_Phase Modify Mobile Phase Solution->Mobile_Phase Stationary_Phase Change Stationary Phase Solution->Stationary_Phase Reverse_Phase Switch to Reverse-Phase Solution->Reverse_Phase TEA Add Triethylamine (TEA) Mobile_Phase->TEA Ammonia Add NH3 in MeOH Mobile_Phase->Ammonia Deactivated_Silica Use Deactivated Silica Stationary_Phase->Deactivated_Silica Alumina Use Alumina Stationary_Phase->Alumina

Caption: Decision tree for troubleshooting peak tailing during purification.

References

overcoming solubility issues with 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound. While specific aqueous solubility data is not extensively published, its structure suggests it is likely a poorly water-soluble compound. Its hydrochloride salt form is available as a white solid, which is a common strategy to improve the aqueous solubility of basic compounds.[1] In organic synthesis, it has been used with solvents such as anhydrous tetrahydrofuran (THF), dichloromethane (CH2Cl2), diethyl ether (Et2O), and ethyl acetate (EtOAc), indicating solubility in these non-polar to polar aprotic solvents.[2]

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: For initial troubleshooting of poor aqueous solubility, we recommend a systematic approach. Start with simple physical modifications before moving to more complex chemical alterations. Key initial steps include:

  • pH Adjustment: As the molecule contains a piperidine ring (a basic nitrogen), its solubility is expected to be pH-dependent. Lowering the pH should protonate the piperidine nitrogen, increasing its polarity and aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5] Techniques like micronization can be employed.[4]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility.[3][5][6]

Q3: Can salt formation improve the solubility of this compound?

A3: Yes, salt formation is a highly effective method for increasing the solubility of compounds containing ionizable groups.[4][5] Since this compound has a basic piperidine moiety, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) is a standard strategy to enhance its aqueous solubility and dissolution rate. The hydrochloride salt of this compound is commercially available.[1]

Q4: What advanced techniques can be used if basic methods are insufficient?

A4: If initial methods do not provide the desired solubility, several advanced techniques can be explored:

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution.[7] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

  • Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of poorly soluble molecules.

  • Nanotechnology Approaches: Techniques like creating nanosuspensions or nano-emulsions can dramatically increase the surface area and, consequently, the dissolution rate.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a step-by-step workflow for addressing solubility issues with this compound.

G start Start: Poor Solubility Observed ph_adjustment Attempt pH Adjustment (e.g., pH 2, 4, 6.8) start->ph_adjustment check_solubility1 Solubility Adequate? ph_adjustment->check_solubility1 cosolvents Introduce Co-solvents (e.g., Ethanol, PEG 400, DMSO) check_solubility1->cosolvents No end_success Proceed with Experiment check_solubility1->end_success Yes check_solubility2 Solubility Adequate? cosolvents->check_solubility2 particle_size Particle Size Reduction (Micronization/Nanonization) check_solubility2->particle_size No check_solubility2->end_success Yes check_solubility3 Solubility Adequate? particle_size->check_solubility3 advanced Advanced Methods (Solid Dispersion, Complexation) check_solubility3->advanced No check_solubility3->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail

Caption: Workflow for troubleshooting poor solubility.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes potential solvents and techniques for improving the solubility of this compound. The solubility values are hypothetical and for illustrative purposes.

StrategySolvent/VehicleExpected Solubility (µg/mL)Remarks
Baseline Deionized Water< 1Likely very poor aqueous solubility.
pH Adjustment 0.1 N HCl (pH ~1)100 - 500Protonation of the piperidine nitrogen increases solubility.
Phosphate Buffer (pH 6.8)5 - 20Modest improvement in a physiologically relevant pH range.
Co-solvency 20% Ethanol in Water50 - 200Ethanol acts as a water-miscible co-solvent.
10% DMSO in Water200 - 1000DMSO is a powerful but potentially toxic solubilizing agent.
Complexation 5% w/v HP-β-Cyclodextrin150 - 750Encapsulation of the molecule can enhance solubility.
Salt Form Hydrochloride Salt in Water> 1000Salt forms often exhibit significantly higher aqueous solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8), Phosphate buffer (pH 7.4)

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the effect of various co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Deionized water

  • Vials and analytical equipment as in Protocol 1.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different concentrations (e.g., 10%, 20%, 40% v/v).

  • Follow steps 1-5 from Protocol 1 for each co-solvent mixture.

  • Analyze the data to identify the most effective co-solvent and its optimal concentration for solubilization.

Visualization of Relevant Biological Pathways

Derivatives of this compound have been investigated as ligands for sigma (σ) receptors and Neuropeptide Y5 (NPY5) receptors.[2] The following diagram illustrates a hypothetical signaling pathway involving these receptors, which could be relevant for researchers working with this compound class.

G ligand Spiro-piperidine Derivative sigma_receptor Sigma-2 Receptor (TMEM97) ligand->sigma_receptor npy5_receptor NPY5 Receptor (GPCR) ligand->npy5_receptor downstream_sigma Modulation of Calcium Signaling sigma_receptor->downstream_sigma downstream_npy5 Inhibition of Adenylyl Cyclase npy5_receptor->downstream_npy5 cellular_response Cellular Response (e.g., Proliferation, Appetite Regulation) downstream_sigma->cellular_response downstream_npy5->cellular_response

Caption: Hypothetical signaling pathways for spiro-piperidine derivatives.

References

troubleshooting failed reactions in the synthesis of spiro[isobenzofuran-1,4'-piperidine]s

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of spiro[isobenzofuran-1,4'-piperidine]s. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Failed Reactions

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: I am attempting the synthesis of a 3-phenylspiro[isobenzofuran-1,4'-piperidine] derivative via lithiation of a 2-bromobenzhydryl methyl ether followed by addition of a substituted 4-piperidone and acid-catalyzed cyclization, but I am getting a very low yield or no product at all. What are the possible reasons for this failure?

Answer:

A low or no yield in this multi-step synthesis can be attributed to several factors throughout the reaction sequence. Here is a breakdown of potential issues and how to troubleshoot them:

  • Problem with Lithiation: The initial lithiation of the 2-bromobenzhydryl methyl ether is a critical step.

    • Incomplete Reaction: Ensure your glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the organolithium reagent.

    • Reagent Quality: The n-butyllithium (n-BuLi) solution's concentration can degrade over time. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.

    • Temperature: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath maintains a stable, low temperature.

  • Issues with the Piperidone Addition:

    • Piperidone Reactivity: The reactivity of the substituted 4-piperidone can be influenced by the substituent on the nitrogen atom. Large, bulky substituents may hinder the reaction.

    • Enolization: The 4-piperidone can undergo enolization. Adding the lithiated species slowly at a low temperature can help minimize this side reaction.

  • Failed Acid-Catalyzed Cyclization:

    • Choice of Acid: The strength and concentration of the acid used for cyclization are crucial. If the acid is too weak, the reaction may not proceed. If it is too strong, it could lead to degradation of the starting material or product. Experiment with different acids (e.g., HCl, H₂SO₄) and concentrations.

    • Reaction Time and Temperature: The cyclization may require specific time and temperature conditions. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

A general troubleshooting workflow for this synthesis is outlined below:

cluster_start Reaction Start cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Low/No Product Yield lithiation Check Lithiation Step: - Anhydrous conditions? - n-BuLi titrated? - Low temperature maintained? start->lithiation Initial Check piperidone Check Piperidone Addition: - Piperidone purity? - Slow addition at low temp? lithiation->piperidone If lithiation is suspect optimize_lith Optimize Lithiation: - Dry glassware thoroughly - Use fresh/titrated n-BuLi - Monitor temperature closely lithiation->optimize_lith cyclization Check Cyclization Step: - Appropriate acid/concentration? - Optimal reaction time/temp? piperidone->cyclization If addition is suspect optimize_add Optimize Addition: - Purify piperidone - Control addition rate piperidone->optimize_add optimize_cyc Optimize Cyclization: - Screen different acids - Monitor reaction by TLC cyclization->optimize_cyc start N-Alkylation Fails check_base Is the base strong enough and soluble? start->check_base check_lg Is the leaving group on the alkylating agent good? check_base->check_lg Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_sterics Is steric hindrance a likely issue? check_lg->check_sterics Yes solution_lg Convert to a better leaving group (e.g., use NaI) check_lg->solution_lg No check_conditions Are the reaction conditions (solvent, temp) optimal? check_sterics->check_conditions No solution_sterics Increase reaction time and/or temperature check_sterics->solution_sterics Yes solution_conditions Screen different solvents and temperatures check_conditions->solution_conditions No success Successful Alkylation check_conditions->success Yes solution_base->success solution_lg->success solution_sterics->success solution_conditions->success start Start: Amide Coupling step1 1. Activate carboxylic acid with CDI in anhydrous THF (2h, RT) start->step1 step2 2. Add spiro[isobenzofuran-1,4'-piperidine] in anhydrous THF step1->step2 step3 3. Stir overnight at room temperature step2->step3 step4 4. Quench with water step3->step4 step5 5. Extract with Et2O and EtOAc step4->step5 step6 6. Combine, dry, and concentrate organic layers step5->step6 step7 7. Purify by column chromatography step6->step7 end End: Purified Product step7->end

Technical Support Center: Optimizing N-Alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]. The following information is presented in a question-and-answer format to address common issues encountered during this synthetic transformation.

Troubleshooting Guide

This section addresses specific problems that may arise during the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] and offers potential solutions.

Question: My N-alkylation reaction shows a low yield or fails to proceed to completion. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] can be attributed to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Evaluate the Alkylating Agent: The reactivity of alkyl halides is crucial and follows the general trend: Iodide > Bromide > Chloride.[1] If you are using an alkyl chloride or bromide and experiencing low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).

  • Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][3] Gradually increasing the temperature while monitoring the reaction for potential side product formation can significantly improve the yield. Microwave irradiation can also be a viable option for accelerating the reaction.[2]

  • Optimize the Base and Solvent System:

    • Base: The choice of base is critical for deprotonating the piperidine nitrogen. For standard alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][3][4] Cs₂CO₃ is generally more soluble and can be more efficient.[2] For less reactive systems, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary.[3][4]

    • Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used as they effectively dissolve the reactants.[2][3][4] If solubility is an issue, switching to a solvent with higher dissolving power like DMF or DMSO might be beneficial.[2]

  • Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the alkylating agent and deactivate the base. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with highly reactive bases like NaH.[3]

Question: I am observing a significant amount of a water-soluble byproduct, and my desired product is difficult to isolate. What is happening and how can I prevent it?

Answer: This is a classic indication of over-alkylation, leading to the formation of a quaternary ammonium salt.[5] The newly formed N-alkylated tertiary amine can be more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[5]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the 3H-spiro[isobenzofuran-1,4'-piperidine] (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[4] This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, for instance, with a syringe pump, maintains a low concentration of the electrophile throughout the reaction.[3] This favors the reaction with the more abundant secondary amine.

  • Monitor the Reaction Progress: Closely follow the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the over-alkylated product.[4]

  • Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they might also accelerate the rate of quaternary salt formation.[5] Finding an optimal temperature that allows for a reasonable reaction time without significant byproduct formation is key.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]?

A1: A good starting point is to use 1.0 equivalent of the spiro-piperidine, 1.1-1.2 equivalents of your alkyl bromide or iodide, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) or N,N-dimethylformamide (DMF) as the solvent. The reaction can be initially run at room temperature and gently heated if the reaction is sluggish.[3][6][7]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the reactivity of your alkylating agent and the acidity of the amine.

  • Weak bases (e.g., K₂CO₃, Cs₂CO₃): These are generally sufficient for reactive alkylating agents like alkyl iodides and bromides.[3][4]

  • Strong bases (e.g., NaH): These are used for less reactive alkylating agents or when the amine is less nucleophilic. Anhydrous conditions are crucial when using NaH.[3][4]

  • Organic bases (e.g., DIPEA, Et₃N): These can also be used, often in solvents like dichloromethane (DCM) or ACN. They act as acid scavengers.

Q3: How can I effectively purify the N-alkylated product?

A3:

  • Extraction: After the reaction, a standard aqueous workup is typically performed. The product is extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with water and brine helps remove inorganic salts and water-soluble impurities.[8]

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product from unreacted starting materials and any non-polar byproducts.[1][8]

  • Crystallization: If the product is a solid, recrystallization can be an excellent purification technique.[4]

Data Presentation

Table 1: Common Bases for N-Alkylation

BaseStrengthCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃)ModerateACN, DMF, AcetoneInexpensive, commonly used, but can have limited solubility.[2][3]
Cesium Carbonate (Cs₂CO₃)ModerateACN, DMF, THFMore soluble than K₂CO₃, often leads to faster reactions.[4]
Sodium Hydride (NaH)StrongTHF, DMFHighly effective for less reactive systems; requires strictly anhydrous conditions.[3][4]
DIPEA (Hünig's base)OrganicDCM, ACN, DMFNon-nucleophilic, good for acid-sensitive substrates.[3]

Table 2: Common Solvents for N-Alkylation

SolventPolarityBoiling Point (°C)Key Properties
Acetonitrile (ACN)Polar Aprotic82Good for many reactions, easy to remove under vacuum.[3][4]
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, excellent dissolving power for many salts.[2][3][4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Very high boiling point, excellent solvent but can be difficult to remove.[4]
AcetonePolar Aprotic56Lower boiling point, can be effective for some reactions.[2][9]
Tetrahydrofuran (THF)Polar Aprotic66Often used with strong bases like NaH.[4]

Experimental Protocols

General Protocol for N-Alkylation using Potassium Carbonate:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3H-spiro[isobenzofuran-1,4'-piperidine] (1.0 equiv.), anhydrous potassium carbonate (1.5-2.0 equiv.), and a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 equiv.) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using ACN, the inorganic salts can be filtered off. If using DMF, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Spiro-piperidine (1.0 eq) - Base (e.g., K2CO3, 1.5-2.0 eq) - Anhydrous Solvent (e.g., ACN, DMF) start->setup add_reagent Add Alkylating Agent (1.1-1.2 eq) setup->add_reagent reaction Stir at RT or Heat (e.g., 60-80 °C) add_reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end N-Alkylated Product purify->end

Caption: General experimental workflow for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine].

troubleshooting_guide start Low Yield or Incomplete Reaction? check_reagents Evaluate Reagents: - Use Alkyl Iodide or add KI - Check Reagent Purity start->check_reagents Yes overalkylation Over-alkylation (Quaternary Salt)? start->overalkylation No, but side products increase_temp Increase Temperature (monitor for side products) check_reagents->increase_temp change_solvent Change Solvent (e.g., to DMF/DMSO for solubility) increase_temp->change_solvent change_base Use Stronger Base (e.g., Cs2CO3 or NaH) change_solvent->change_base control_stoich Control Stoichiometry (excess amine) overalkylation->control_stoich Yes slow_addition Slow Addition of Alkylating Agent control_stoich->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp monitor Monitor Reaction Closely lower_temp->monitor

Caption: Troubleshooting decision tree for common issues in N-alkylation reactions.

References

Technical Support Center: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Suboptimal starting materials: Phthalic acid used instead of phthalic anhydride can lead to lower yields.[1] 3. Moisture in reagents or solvent: Water can hydrolyze the phthalic anhydride starting material.1. Increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. 2. Ensure the use of phthalic anhydride. If starting from phthalic acid, consider a preliminary step to form the anhydride.[1] 3. Use anhydrous solvents and dry reagents.
Presence of a Major Byproduct at a Lower Rf on TLC 1. Incomplete cyclization: Formation of the intermediate N-(piperidin-4-yl)phthalamic acid. This is more likely at lower reaction temperatures.1. Increase the reaction temperature and/or reaction time to promote cyclization. 2. Consider the use of a dehydrating agent or azeotropic removal of water.
Product is an Off-White or Yellowish Solid 1. Formation of colored impurities: Thermal decomposition or other side reactions at high temperatures can generate colored byproducts.[2]1. Purify the crude product by recrystallization or column chromatography. Using activated carbon during recrystallization can sometimes help remove colored impurities. 2. Consider running the reaction at a slightly lower temperature for a longer duration.
Product Decomposes During Workup or Purification 1. Hydrolysis of the lactone: The isobenzofuranone ring is a lactone and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.1. Use mild conditions for workup and purification. Avoid strong acids or bases. If an acid or base wash is necessary, perform it at low temperatures and minimize contact time. 2. Ensure the product is fully dried and stored in a desiccator.
Difficult to Purify Product 1. Formation of multiple, closely-related byproducts. 1. Optimize the reaction conditions (temperature, solvent, catalyst) to improve selectivity for the desired product. 2. Employ high-performance liquid chromatography (HPLC) for purification if standard column chromatography is insufficient.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the formation of the N-(piperidin-4-yl)phthalamic acid intermediate due to incomplete cyclization. This can be minimized by ensuring a sufficiently high reaction temperature and adequate reaction time to drive the dehydration and subsequent ring closure.

Q2: Can I use phthalic acid instead of phthalic anhydride as a starting material?

A2: While it is possible to use phthalic acid, it is generally less efficient. The reaction between an amine and phthalic acid requires the removal of two equivalents of water for the formation of the imide, which is less favorable than the single dehydration step from the phthalamic acid intermediate formed from phthalic anhydride. Using phthalic anhydride is the recommended and more direct route to higher yields.[1]

Q3: My final product shows a broad melting point range. What could be the issue?

A3: A broad melting point range typically indicates the presence of impurities. The most likely impurities are unreacted starting materials, the intermediate phthalamic acid, or other side products. We recommend further purification, such as recrystallization from a suitable solvent system or column chromatography.

Q4: How can I confirm the structure of my product and identify any impurities?

A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will help confirm the overall structure of the desired product. Mass spectrometry (MS) will confirm the molecular weight. The presence of impurities can often be detected by extra peaks in the NMR spectra or by techniques like LC-MS, which can separate and identify components of a mixture.

Q5: What are the optimal storage conditions for this compound?

A5: Due to the potential for hydrolysis of the lactone ring, the compound should be stored in a cool, dry place, preferably in a desiccator, away from moisture and strong acids or bases.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on the specific piperidine starting material and available laboratory equipment.

Materials:

  • Phthalic anhydride

  • 4-Aminopiperidine derivative (e.g., 1-Boc-4-aminopiperidine)

  • Glacial acetic acid (or another suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq.) and the 4-aminopiperidine derivative (1.0 eq.) in glacial acetic acid.

  • Heat the reaction mixture to reflux (around 118 °C for acetic acid) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a saturated sodium bicarbonate solution to remove any unreacted phthalic acid.

  • Wash again with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Main_Reaction_Pathway PhthalicAnhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PhthalicAnhydride->Intermediate + Aminopiperidine 4-Aminopiperidine Derivative Aminopiperidine->Intermediate Product This compound Intermediate->Product - H2O (Cyclization)

Caption: Main reaction pathway for the synthesis.

Side_Reaction Intermediate Phthalamic Acid Intermediate Product Desired Product Intermediate->Product Heat, -H2O SideProduct Incomplete Cyclization Side Product Intermediate->SideProduct Insufficient Heat/Time

Caption: Formation of the incomplete cyclization side product.

Troubleshooting_Workflow Start Low Product Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Incomplete->Complete No Action_TimeTemp Increase Time/Temperature Incomplete->Action_TimeTemp Yes Check_Workup Review Workup & Purification Complete->Check_Workup Action_TimeTemp->Start Product_Loss Product Loss during Workup? Check_Workup->Product_Loss Optimize_Workup Optimize Purification Product_Loss->Optimize_Workup Yes Final Improved Yield Product_Loss->Final No Optimize_Workup->Final

Caption: A logical troubleshooting workflow for low product yield.

References

Technical Support Center: Stability Testing of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a stability testing protocol for this compound derivatives?

The primary objectives are to:

  • Identify potential degradation products.

  • Understand the degradation pathways of the molecule.

  • Determine the intrinsic stability of the drug substance.

  • Develop and validate a stability-indicating analytical method.[1][2]

  • Inform decisions on formulation development, packaging, and storage conditions.[3]

Q2: What are the typical stress conditions applied during forced degradation studies for these compounds?

Forced degradation studies, or stress testing, are crucial for understanding the stability of a drug substance.[4] Typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photostability testing.[1][3][5] These studies are generally conducted on a single batch of the drug substance.[3]

Q3: Which analytical techniques are most suitable for analyzing the stability of this compound derivatives?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent drug from its degradation products.[3][6] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown degradation products.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural analysis of isolated degradants.[6]

Q4: What are the likely degradation pathways for this class of compounds?

Based on the structure, which includes a spiro-lactone and a piperidine ring, potential degradation pathways include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the isobenzofuran ring.

  • Oxidation: The piperidine nitrogen and adjacent methylene groups can be susceptible to oxidation.

  • Photodegradation: The aromatic and heterocyclic rings may absorb UV light, leading to photolytic degradation.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the chromatogram during the stability study.

  • Step 1: Verify Peak Purity. Use a photodiode array (PDA) detector to check the peak purity of the main peak and the unknown peak. Co-elution with a hidden impurity might be occurring.

  • Step 2: Characterize the Unknown Peak. Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the potential degradant and aid in its identification.

  • Step 3: Isolate and Characterize. If the unknown peak is significant, preparative HPLC may be necessary to isolate the compound for further structural elucidation by techniques like NMR.

  • Step 4: Correlate with Stress Conditions. Determine under which stress condition(s) the unknown peak is formed or increases. This will provide clues about its formation pathway (e.g., hydrolysis, oxidation).

Issue 2: Poor resolution between the parent compound and a degradation product in the HPLC method.

  • Step 1: Optimize Mobile Phase Composition. Adjust the ratio of organic solvent to aqueous buffer. A gradient elution method may be necessary to achieve better separation.[3]

  • Step 2: Change Stationary Phase. If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Step 3: Adjust pH of the Mobile Phase. The ionization state of the piperidine moiety can significantly affect retention time. Adjusting the pH of the aqueous portion of the mobile phase can improve peak shape and resolution.

  • Step 4: Modify Temperature. Lowering or raising the column temperature can alter selectivity and improve resolution.

Issue 3: Mass balance is not achieved in the stability study (sum of the parent drug and all degradation products is less than 95%).

  • Step 1: Investigate for Non-UV Active Degradants. Some degradation products may lack a significant chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

  • Step 2: Check for Volatile Degradants. Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) could be used to investigate this possibility.

  • Step 3: Assess Adsorption to Container Surfaces. The drug substance or its degradants may adsorb to the surfaces of vials or closures. Analyze rinses of the container to check for adsorbed material.

  • Step 4: Ensure Complete Extraction. Verify that the sample preparation procedure effectively extracts all analytes from the sample matrix.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound derivatives to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Stress Solid Drug Substance80 °C48 hours
Photostability ICH Q1B Option 2AmbientAs per guideline

Note: If no degradation is observed, consider using stronger conditions (e.g., higher acid/base concentration, higher temperature). If excessive degradation occurs, use milder conditions.[1]

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[5]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep Sample Preparation Acid Acid Hydrolysis Prep->Acid Stress Application Base Base Hydrolysis Prep->Base Stress Application Oxidation Oxidation Prep->Oxidation Stress Application Thermal Thermal Stress Prep->Thermal Stress Application Photo Photostability Prep->Photo Stress Application HPLC HPLC-UV Analysis Acid->HPLC Sample Analysis Base->HPLC Sample Analysis Oxidation->HPLC Sample Analysis Thermal->HPLC Sample Analysis Photo->HPLC Sample Analysis LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data Data Analysis & Mass Balance HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway Data->Pathway Report Stability Report Pathway->Report Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolyzed Ring-Opened Carboxylic Acid Parent->Hydrolyzed Acid/Base N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidizing Agent Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Oxidizing Agent Photodegradant Photolytic Degradants Parent->Photodegradant UV/Vis Light Troubleshooting_Logic rect_node rect_node Start Analytical Issue Encountered? Q_Peak Unknown Peak? Start->Q_Peak Q_Res Poor Resolution? Start->Q_Res Q_Mass Mass Balance Failure? Start->Q_Mass A_Peak Characterize with LC-MS Q_Peak->A_Peak Yes A_Res Optimize HPLC Method (Mobile Phase, Column, Temp) Q_Res->A_Res Yes A_Mass Investigate for Non-UV Active/Volatile Degradants Q_Mass->A_Mass Yes End Issue Resolved A_Peak->End A_Res->End A_Mass->End

References

Technical Support Center: Chiral Separation of Spiro[isobenzofuran-1,4'-piperidine] Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of spiro[isobenzofuran-1,4'-piperidine] enantiomers.

FAQs: Frequently Asked Questions

Q1: What is the recommended starting point for developing a chiral separation method for spiro[isobenzofuran-1,4'-piperidine] enantiomers?

A1: The most effective approach is to begin with a column screening process. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are an excellent starting point due to their broad selectivity. It is advisable to screen a set of complementary columns under both normal-phase and polar-organic or reversed-phase conditions to increase the probability of finding a successful separation.

Q2: Spiro[isobenzofuran-1,4'-piperidine] is a basic compound. Are there special considerations for mobile phase selection?

A2: Yes, the basic nature of the piperidine moiety can lead to poor peak shape (tailing) due to interactions with acidic silanol groups on the silica support of the CSP. To mitigate this, it is highly recommended to use a basic additive in the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), particularly in normal-phase and polar-organic modes.[1]

Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A3: SFC is an excellent alternative to HPLC for chiral separations and is often preferred for its speed and reduced consumption of organic solvents. Polysaccharide-based CSPs are also widely used in SFC. A generic screening approach using SFC with a carbon dioxide mobile phase and alcohol modifiers (like methanol or ethanol) with a basic additive is a highly effective strategy.

Q4: Is it possible to invert the elution order of the enantiomers?

A4: Yes, the elution order of enantiomers can sometimes be inverted by changing the chiral stationary phase (e.g., from a cellulose-based to an amylose-based column), the mobile phase composition, or even the temperature. This can be advantageous if one enantiomer is a minor impurity that needs to be resolved from the major peak.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, symmetrical peak is observed.

  • A broad peak with a shoulder is present, but baseline separation is not achieved.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereognostic recognition for this specific analyte. Solution: Screen a wider range of CSPs, including different polysaccharide derivatives (amylose vs. cellulose) and Pirkle-type columns.
Suboptimal Mobile Phase Composition The mobile phase polarity may be too high or too low, preventing effective chiral recognition. Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol or ethanol in hexane for normal phase). Small adjustments can have a significant impact on selectivity.
Incorrect Mobile Phase Mode The separation may not be achievable in the current mode (e.g., normal phase). Solution: Evaluate other mobile phase modes such as polar organic (e.g., methanol/acetonitrile) or reversed-phase (e.g., acetonitrile/water with a buffer).
Temperature Effects The column temperature may not be optimal for the thermodynamics of the chiral interaction. Solution: Investigate a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case.
Issue 2: Peak Tailing or Asymmetric Peak Shape

Symptoms:

  • The peak exhibits a "tail" extending from the backside, leading to poor integration and reduced resolution.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Silanol Interactions The basic piperidine nitrogen interacts strongly with residual acidic silanol groups on the silica support of the CSP.[1] Solution: Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask these silanol groups.
Analyte Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. Solution: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the column was overloaded.
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path. Solution: Flush the column with a strong, compatible solvent. If the problem persists, the column may be damaged and require replacement.

Experimental Protocols

Illustrative HPLC Method Development Protocol

This protocol describes a systematic approach to developing a chiral separation method for spiro[isobenzofuran-1,4'-piperidine] enantiomers.

1. Column Screening:

  • Columns:

    • Cellulose-based CSP (e.g., Chiralcel OD-H)

    • Amylose-based CSP (e.g., Chiralpak AD-H)

  • Mobile Phases (Isocratic):

    • Normal Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

    • Normal Phase B: n-Hexane / Isopropanol (80:20, v/v) + 0.1% DEA

    • Polar Organic: Methanol + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Procedure: Inject the racemic standard onto each column with each mobile phase and evaluate the chromatograms for any degree of separation.

2. Method Optimization:

  • Select the column and mobile phase combination that shows the best initial separation.

  • Fine-tune the mobile phase: Adjust the percentage of the alcohol modifier in small increments (e.g., ±2%) to maximize resolution.

  • Optimize the flow rate: If resolution is still marginal, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min) to improve efficiency.

  • Evaluate temperature effects: Analyze the sample at different temperatures (e.g., 15°C and 40°C) to see if resolution improves.

Data Presentation

Table 1: Representative Column Screening Results
ColumnMobile PhaseRetention Time (min)Resolution (Rs)
Cellulose CSPHex/IPA (90:10) + 0.1% DEA8.5, 9.81.8
Cellulose CSPHex/IPA (80:20) + 0.1% DEA6.2, 7.11.5
Cellulose CSPMethanol + 0.1% DEA4.5 (single peak)0
Amylose CSPHex/IPA (90:10) + 0.1% DEA10.2, 12.52.5
Amylose CSPHex/IPA (80:20) + 0.1% DEA7.8, 9.02.1
Amylose CSPMethanol + 0.1% DEA5.1, 5.91.2

Data are illustrative and will vary based on the specific spiro[isobenzofuran-1,4'-piperidine] derivative and exact experimental conditions.

Table 2: Effect of Mobile Phase Additive on Peak Shape
Mobile Phase CompositionTailing Factor (Enantiomer 1)Tailing Factor (Enantiomer 2)
n-Hexane / Isopropanol (90:10)2.12.3
n-Hexane / Isopropanol (90:10) + 0.1% DEA1.11.2

A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Visualizations

G cluster_start Start cluster_screening Method Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_end Finish start Racemic Spiro[isobenzofuran-1,4'-piperidine] CSP_Screen Screen CSPs (Cellulose & Amylose) start->CSP_Screen Inject Sample MP_Screen Screen Mobile Phases (NP, PO, RP) CSP_Screen->MP_Screen Evaluation Separation Achieved? MP_Screen->Evaluation Evaluation->CSP_Screen No, try other conditions Optimize_MP Optimize Mobile Phase (% Modifier, Additives) Evaluation->Optimize_MP Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Validated Chiral Method Optimize_Flow->Final_Method

Caption: Workflow for Chiral Method Development.

G cluster_problem Problem cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Poor Resolution or Peak Tailing Check_CSP 1. Is CSP appropriate? Problem->Check_CSP Check_MP 2. Adjust Mobile Phase (Add DEA for tailing) Check_CSP->Check_MP Check_Conc 3. Check Sample Concentration (Dilute if necessary) Check_MP->Check_Conc Check_Temp 4. Vary Temperature Check_Conc->Check_Temp Solution Improved Separation Check_Temp->Solution Iterate until resolved

References

Technical Support Center: Scaling Up the Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete lithiation of the starting material (e.g., 2-bromobenzyl methyl ether).2. Deactivation of the organolithium reagent due to moisture or other electrophilic impurities.3. Low reaction temperature leading to poor reactivity.4. Inefficient addition of the piperidone derivative.1. Ensure the starting material is completely dry and of high purity. Titrate the organolithium reagent prior to use to confirm its concentration.2. Dry all glassware and solvents rigorously. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).3. While cryogenic temperatures are necessary to avoid side reactions, ensure the temperature is not too low to impede the reaction. Monitor the reaction progress by in-process controls (e.g., TLC, UPLC).4. Add the piperidone derivative slowly and sub-surface to ensure efficient mixing with the lithiated intermediate.
Formation of Significant Side Products/Impurities 1. Over-lithiation or lithiation at incorrect positions on the aromatic ring.2. Reaction of the lithiated intermediate with the solvent (e.g., THF).3. Incomplete cyclization to the final product.4. Presence of unreacted starting materials.1. Control the stoichiometry of the organolithium reagent carefully. Maintain a low reaction temperature (-78 °C) during the lithiation step.[1] 2. Use a non-reactive solvent or a co-solvent if necessary. Minimize the time the lithiated intermediate is held at higher temperatures.3. Ensure complete acid-catalyzed cyclization by monitoring the reaction. Adjust the reaction time or temperature if necessary.4. Optimize the stoichiometry of the reactants and ensure efficient mixing.
Poor Yield Upon Scale-Up 1. Inefficient heat transfer in larger reactors, leading to localized overheating and side reactions.2. Mass transfer limitations affecting reaction rates.3. Difficulties in isolating the product from a larger volume of solvent.1. Use a reactor with efficient cooling and agitation. Consider using a continuous flow reactor for better temperature control on a larger scale.[2]2. Ensure adequate agitation to maintain a homogeneous reaction mixture.3. Optimize the work-up and extraction procedures for larger volumes. Consider using a different solvent system for extraction if necessary.
Product Purification Challenges 1. Oiling out of the product during crystallization.2. Co-crystallization of impurities with the product.3. Difficulty in removing residual solvent.1. Screen different solvent systems for crystallization. Use a seed crystal to induce crystallization. Control the cooling rate carefully.2. Analyze the impurity profile to identify problematic impurities. Consider a pre-purification step (e.g., column chromatography on a small scale) to remove impurities before final crystallization.3. Dry the final product under vacuum at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up the synthesis of this compound?

A1: The most critical step is the initial lithiation of the 2-bromobenzyl derivative. This reaction is highly exothermic and requires strict control of temperature and moisture.[1] Inefficient temperature control can lead to side reactions and a lower yield, while the presence of moisture can quench the organolithium reagent, halting the reaction.

Q2: How can I improve the safety of handling n-butyllithium on a larger scale?

A2: For large-scale reactions, it is recommended to use a closed-system transfer for pyrophoric reagents like n-butyllithium. This involves using a cannula or a dedicated pumping system to transfer the reagent from the storage container to the reactor under an inert atmosphere. Ensure all personnel are properly trained in handling pyrophoric reagents and have access to appropriate personal protective equipment (PPE) and emergency quenching materials.

Q3: What are the expected changes in reaction parameters when moving from lab to pilot scale?

A3: When scaling up, you can generally expect longer reaction times due to slower mixing and heat transfer. The rate of addition of reagents will also need to be carefully controlled to manage the reaction exotherm. The work-up and isolation procedures will also need to be adapted for larger volumes.

Parameter Lab Scale (e.g., 1 g) Pilot Scale (e.g., 1 kg)
Reaction Time Typically shorter (e.g., 1-2 hours)May be longer (e.g., 3-5 hours) to ensure completion
Reagent Addition Rate Can be fasterMust be slower and carefully controlled
Agitation Speed High speed with a small stir barRequires a robust overhead stirrer with appropriate impeller design
Temperature Control Easier to maintain with a simple ice bathRequires a jacketed reactor with a reliable cooling system
Work-up Volume Small volumes, easy to handleLarge volumes requiring specialized equipment for extraction and phase separation

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities may include unreacted starting materials (2-bromobenzyl derivative and the piperidone), the intermediate alcohol before cyclization, and potentially over-lithiated or rearranged byproducts. It is crucial to develop an analytical method (e.g., UPLC, GC-MS) to identify and quantify these impurities.

Experimental Protocols

Key Experiment: Kilogram-Scale Synthesis of this compound

This protocol is a representative procedure for the kilogram-scale synthesis and should be adapted and optimized based on available equipment and safety protocols.

Materials:

  • 2-Bromobenzyl methyl ether (1.0 kg, 4.65 mol)

  • n-Butyllithium (2.5 M in hexanes, 2.0 L, 5.0 mol)

  • N-Boc-4-piperidone (0.97 kg, 4.88 mol)

  • Anhydrous Tetrahydrofuran (THF) (20 L)

  • Hydrochloric acid (6 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnel (2 L)

  • Cannula for reagent transfer

  • Large separatory funnel (50 L)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Preparation: The 20 L reactor is thoroughly dried and purged with nitrogen.

  • Lithiation:

    • Charge the reactor with 2-bromobenzyl methyl ether (1.0 kg) and anhydrous THF (10 L).

    • Cool the reactor to -78 °C using a suitable cooling bath.

    • Slowly add n-butyllithium (2.0 L) via cannula over 2 hours, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for an additional hour after the addition is complete.

  • Addition of Piperidone:

    • Dissolve N-Boc-4-piperidone (0.97 kg) in anhydrous THF (5 L).

    • Add the piperidone solution to the reaction mixture via the addition funnel over 1.5 hours, keeping the temperature below -70 °C.

    • Allow the reaction to stir at -78 °C for 2 hours.

  • Quenching and Work-up:

    • Slowly warm the reaction mixture to -20 °C.

    • Quench the reaction by the slow addition of 6 M hydrochloric acid until the pH is acidic.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Cyclization and Purification:

    • The crude intermediate is dissolved in a suitable solvent and treated with acid to effect cyclization to the spiroketone.

    • The resulting crude this compound is then purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes typical yield and purity data at different scales of synthesis. Note that these are illustrative values and actual results may vary depending on the specific reaction conditions and equipment used.

Scale Starting Material (2-Bromobenzyl methyl ether) Typical Yield (%) Purity (by UPLC, %)
Lab Scale 10 g75-85%>98%
Pilot Scale 1 kg65-75%>97%
Production Scale 10 kg60-70%>97%

Visualizations

Experimental Workflow

experimental_workflow start Start lithiation Lithiation of 2-Bromobenzyl methyl ether (-78 °C) start->lithiation addition Addition of N-Boc-4-piperidone (-78 °C) lithiation->addition quench Aqueous Quench (HCl) addition->quench workup Work-up and Extraction quench->workup cyclization Acid-catalyzed Cyclization workup->cyclization purification Crystallization cyclization->purification end Final Product purification->end

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_lithiation Check Lithiation Step start->check_lithiation check_reagents Moisture in Reagents/Solvents? check_lithiation->check_reagents Yes check_addition Inefficient Piperidone Addition? check_lithiation->check_addition No check_temp Incorrect Temperature? check_reagents->check_temp No solution1 Dry all materials rigorously. Titrate n-BuLi. check_reagents->solution1 Yes check_temp->check_lithiation No solution2 Ensure accurate temperature control (-78 °C). check_temp->solution2 Yes check_cyclization Incomplete Cyclization? check_addition->check_cyclization No solution3 Optimize addition rate and mixing. check_addition->solution3 Yes solution4 Monitor reaction to completion. Adjust time/temperature. check_cyclization->solution4 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Degradation Pathways of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the potential degradation pathways of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. The information is presented in a question-and-answer format to directly address common experimental challenges.

Predicted Degradation Pathways

While specific metabolic data for this compound is not extensively available in the public domain, predictions can be made based on the metabolism of structurally similar compounds containing piperidine and isobenzofuranone moieties. The primary routes of metabolism are expected to involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver.

Question: What are the likely metabolic degradation pathways for this compound?

Answer: The predicted degradation pathways primarily involve Phase I metabolic reactions. Key transformations may include:

  • Piperidine Ring Oxidation: The piperidine ring is a common site for metabolic modification. Oxidation can occur at various positions, leading to the formation of hydroxylated metabolites or further oxidation to ketone derivatives.

  • N-Dealkylation: If the piperidine nitrogen is substituted (which is common for active analogs of this scaffold), N-dealkylation is a probable metabolic route.

  • Isobenzofuranone Ring Opening: The lactone ring of the isobenzofuranone moiety may undergo hydrolysis, leading to a ring-opened carboxylic acid derivative.

  • Aromatic Hydroxylation: The aromatic ring of the isobenzofuranone structure is susceptible to hydroxylation at various positions.

These initial metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.

Predicted Degradation Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Piperidine Metabolite Parent->Metabolite1 Piperidine Oxidation Metabolite2 Ring-Opened Carboxylic Acid Parent->Metabolite2 Lactone Hydrolysis Metabolite3 Aromatic Hydroxylated Metabolite Parent->Metabolite3 Aromatic Hydroxylation Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 Metabolite2->Conjugate1 Metabolite3->Conjugate1 Experimental Workflow Start Start: Compound Incubation Incubation Incubate with Liver Microsomes/S9 Fractions (+/- NADPH) Start->Incubation Quenching Quench Reaction (e.g., Acetonitrile) Incubation->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data Data Analysis and Metabolite Identification Analysis->Data End End Data->End

Validation & Comparative

Structure-Activity Relationship of Spiro[isobenzofuran-1,4'-piperidine] Derivatives as CNS Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a promising framework in the design of novel therapeutics targeting the central nervous system (CNS). This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, with a focus on their potential antidepressant and neuroleptic activities. The information presented is based on key experimental findings, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Core Structure and Pharmacological Significance

The fundamental structure consists of an isobenzofuran ring system fused to a piperidine ring via a spiro carbon. This rigid framework allows for precise orientation of substituents, influencing interactions with biological targets. The primary focus of early research on this scaffold was its potential to modulate monoaminergic systems, leading to the discovery of compounds with significant antidepressant and antipsychotic properties. The unique spirocyclic nature of this scaffold is thought to enhance binding affinity and selectivity for various receptors.[1]

Comparative Analysis of Antidepressant Activity

The primary assay used to evaluate the potential antidepressant activity of these compounds is the inhibition of tetrabenazine-induced ptosis in mice. Tetrabenazine depletes presynaptic stores of monoamines, and its effects can be reversed by antidepressant drugs. The potency of the spiro[isobenzofuran-1,4'-piperidine] derivatives is typically expressed as the ED50 value, the dose required to inhibit ptosis in 50% of the animals.

Key Structural Requirements for Antidepressant Activity

Several key structural features have been identified as crucial for potent antidepressant activity:

  • 3-Phenyl Substitution: The presence of a phenyl group at the 3-position of the isobenzofuran ring is a primary determinant of activity.[2]

  • Basic Piperidine Nitrogen: A basic nitrogen atom in the piperidine ring is essential for the pharmacological effect.[2]

  • N-Substitution on Piperidine: The nature of the substituent on the piperidine nitrogen significantly impacts potency. Small, sterically unhindered substituents are preferred. Introduction of large substituents on the nitrogen atom leads to a significant reduction in antitetrabenazine activity.[2]

  • C3-Substitution on Isobenzofuran: Modification at the C3-position of the isobenzofuran ring with substituents larger than hydrogen also diminishes activity.[2]

The following diagram illustrates the core scaffold and highlights the key positions for substitution that influence antidepressant activity.

SAR_Antidepressant cluster_0 Spiro[isobenzofuran-1,4'-piperidine] Scaffold cluster_1 Structure-Activity Relationship for Antidepressant Activity Core Core R1 R1 = Phenyl: Essential for activity Core->R1 3-Position N Piperidine N: Basic character is crucial Core->N Piperidine R2 R2: Small alkyl or H is optimal. Large groups decrease activity. Core->R2 N'-Position R3 R3 = H: Substituents larger than H reduce activity Core->R3 3-Position

Caption: Key structural features of spiro[isobenzofuran-1,4'-piperidine] derivatives influencing antidepressant activity.

Quantitative Comparison of N-Substituted Derivatives

The following table summarizes the antitetrabenazine activity of several N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine].

CompoundN-SubstituentAntitetrabenazine Activity (ED50, mg/kg)
1 -H-
2 -CH3-
3 (HP 365) -CH3Lead Compound
4 (HP 505) -HLead Compound
5 -OH1.4[3]
6 -OCH33.5[3]
7 -NH24.7[3]
8 -N(CH3)24.0[3]

Data for compounds 1 and 2 are qualitative from abstracts; specific ED50 values were not provided in the initial search results. Compounds 3 and 4 were identified as lead compounds with marked activity.[2]

Comparative Analysis of Neuroleptic Activity

A series of 1'-[3-(4-fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analogues were synthesized and evaluated for their potential as central nervous system depressants, a characteristic of neuroleptic drugs.[4] The primary screening for this activity involved the Sidman avoidance paradigm in rats.

Key Structural Modifications for Neuroleptic Activity

For this class of compounds, the focus of structural modification was on the 3-phenyl ring of the isobenzofuran moiety. The introduction of halo and methoxy substituents was explored.

The general workflow for evaluating the neuroleptic potential of these compounds is outlined below.

Neuroleptic_Workflow cluster_0 Screening Cascade for Neuroleptic Activity Synthesis Synthesis of Analogues Primary_Screen Sidman Avoidance Paradigm (Rats) Synthesis->Primary_Screen Secondary_Screen Monkey Avoidance Primary_Screen->Secondary_Screen Dopamine_Antagonism Apomorphine-induced Emesis (Dogs) Apomorphine-induced Stereotypy (Rats) Amphetamine-induced Circling (Rats) Secondary_Screen->Dopamine_Antagonism Lead_Identification Identification of Lead Compound Dopamine_Antagonism->Lead_Identification

Caption: Experimental workflow for the evaluation of neuroleptic activity.

Comparison with Standard Neuroleptics

The synthesized compounds were generally found to be more potent than chlorpromazine but less potent than haloperidol in the Sidman avoidance test.[4] Notably, the derivative 1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine] (Compound 2e) showed potency approaching that of haloperidol in this assay and was also active in a monkey avoidance model.[4]

A key finding was that Compound 2e exhibited significantly less activity in antagonizing dopamine receptor-mediated behaviors (apomorphine-induced emesis and stereotypy, amphetamine-induced circling) compared to haloperidol.[4] This suggests a more selective mechanism of action and a potentially lower liability for extrapyramidal side effects, making it an attractive candidate for further investigation as a neuroleptic agent.[4]

Experimental Protocols

Inhibition of Tetrabenazine-Induced Ptosis

This in vivo assay is a widely used screening method for identifying compounds with potential antidepressant activity.

  • Animal Model: Male mice are typically used.

  • Procedure:

    • Animals are pre-treated with the test compound at various doses.

    • After a set period (e.g., 30-60 minutes), tetrabenazine is administered intraperitoneally at a dose known to induce ptosis (eyelid closure).

    • At the time of peak tetrabenazine effect, the degree of ptosis is scored for each animal.

    • The ED50 is calculated as the dose of the test compound that protects 50% of the animals from tetrabenazine-induced ptosis.

  • Rationale: Tetrabenazine depletes central monoamine stores (dopamine, norepinephrine, and serotonin). Compounds that can antagonize this effect, presumably by enhancing monoaminergic neurotransmission, are considered to have potential antidepressant properties.

Sidman Avoidance Paradigm

This behavioral assay is used to evaluate the effects of drugs on learning and memory, and it is sensitive to the effects of neuroleptic agents.

  • Apparatus: A shuttle box with two compartments, a warning stimulus (e.g., light or tone), and an electrified grid floor.

  • Procedure:

    • An animal (typically a rat) is placed in the shuttle box.

    • The warning stimulus is presented, followed by a brief electric shock delivered through the grid floor.

    • The animal can avoid the shock by moving to the other compartment during the warning stimulus (avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment after the shock has started (escape response).

    • Animals are trained to a stable baseline of avoidance responding.

    • Test compounds are administered, and their effects on the number of avoidance and escape responses are recorded.

  • Rationale: Neuroleptic drugs characteristically suppress conditioned avoidance responding at doses that do not impair the ability to make an escape response. This selective effect is thought to be related to their dopamine receptor blocking properties.

References

A Comparative Guide to the Efficacy of Spiro[isobenzofuran-1,4'-piperidine] Analogues as Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of spiro[isobenzofuran-1,4'-piperidine] analogues targeting sigma-1 (σ1) and sigma-2 (σ2) receptors, supported by experimental data and detailed protocols.

The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent ligands for a variety of biological targets. A significant area of research has focused on the development of analogues targeting sigma receptors, which are implicated in numerous neurological disorders and cancer. This guide provides a comparative analysis of the binding affinity and functional efficacy of key analogues, with a focus on providing researchers with the data and methodologies necessary to inform future drug discovery efforts.

Comparative Analysis of Binding Affinity

The efficacy of a ligand is initially determined by its binding affinity (Ki) for its target receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of Siramesine, a well-characterized sigma receptor ligand, and several of its fluorescently-tagged analogues for both σ1 and σ2 receptors.

CompoundDescriptionKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ1/σ2)
Siramesine Reference σ2-selective agonist10.512.60.83
Analogue 16 Siramesine-like with green-emitting tag39.310.13.89 (σ2-selective)
Analogue 17 Siramesine-like with green-emitting tag38.13.849.92 (σ2-selective)
Analogue 19 Siramesine-like with red-emitting tag51.330.21.70
Analogue 20 Siramesine-like with red-emitting tag88.839.82.23
Analogue 23 Analogue with green-emitting tag2965.0758.38 (σ2-selective)
Analogue 29 Analogue with red-emitting tag48851.19.55 (σ2-selective)
Analogue 30 Analogue with red-emitting tag56939.414.44 (σ2-selective)
Compound 1 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]1.14>1260>1100 (σ1-selective)

Data for Siramesine and analogues 16, 17, 19, 20, 23, 29, and 30 are derived from studies on fluorescent probes for sigma receptors.[2][3][4][5] Data for Compound 1 is from a study on its pharmacological and metabolic characterization.[6]

Functional Efficacy

Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist or antagonist) is a critical determinant of its therapeutic potential.

  • Siramesine is characterized as a potent sigma-2 (σ2) receptor agonist .[1][7][8][9][10] Its activation of the σ2 receptor has been linked to the induction of cell death in cancer cells.[7][9]

  • 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] (Compound 1) has been identified as a potent and highly selective sigma-1 (σ1) receptor antagonist .[6] This antagonistic activity was confirmed in a capsaicin-induced pain model, where it produced analgesic effects.[6]

The functional activities of the fluorescently-tagged Siramesine analogues (16, 17, 19, 20, 23, 29, and 30) have not been explicitly detailed in the reviewed literature. Further experimental evaluation is required to determine if these modifications alter the intrinsic agonist properties of the parent Siramesine scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assays for σ1 and σ2 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ1 receptor assays and rat liver membranes for σ2 receptor assays.

  • Radioligands: [³H]-(+)-pentazocine for σ1 assays and [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) for σ2 assays.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).

  • Test Compounds: Spiro[isobenzofuran-1,4'-piperidine] analogues at varying concentrations.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound or buffer. For σ2 assays, a masking agent for σ1 sites (e.g., (+)-pentazocine) is often included.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Membrane Preparation (e.g., Guinea Pig Brain for σ1) incubation Incubation of Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]-(+)-pentazocine) prep_ligands->incubation prep_compounds Prepare Test Compounds (Spiro Analogs) prep_compounds->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Workflow for Radioligand Binding Assay.

signaling_pathway cluster_membrane Endoplasmic Reticulum Membrane sigma1 σ1 Receptor downstream Downstream Signaling (e.g., Modulation of Ion Channels, Ca2+ Signaling) sigma1->downstream Modulates agonist σ1 Agonist agonist->sigma1 Activates antagonist σ1 Antagonist (e.g., Compound 1) antagonist->sigma1 Blocks logical_relationship cluster_analogues Analogue Modifications cluster_efficacy Resulting Efficacy Profile core Spiro[isobenzofuran- 1,4'-piperidine] Core Scaffold siramesine Siramesine (Indole-butyl group on piperidine-N) core->siramesine compound1 Compound 1 (Benzyl-methoxy group on piperidine-N) core->compound1 fluorescent_tags Fluorescent Tags (Added to Siramesine scaffold) siramesine->fluorescent_tags siramesine_eff σ2 Agonist Activity (Moderate σ2 Selectivity) siramesine->siramesine_eff compound1_eff σ1 Antagonist Activity (High σ1 Selectivity) compound1->compound1_eff fluorescent_eff Maintained/Improved σ2 Affinity (Variable Selectivity) fluorescent_tags->fluorescent_eff

References

Cross-Reactivity Profile of the Spiro[isobenzofuran-piperidine] Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct cross-reactivity studies for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one are not publicly available at this time. However, the broader spiro[isobenzofuran-piperidine] scaffold is a recurring motif in compounds targeting specific G-protein coupled receptors (GPCRs) and other binding sites. This guide provides a comparative analysis of the available binding data for key derivatives of this scaffold, offering insights into its potential selectivity and off-target liabilities. The primary targets identified for this chemical class are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as the melanocortin-4 receptor (MC4R).

This document summarizes the binding affinities of representative compounds, details the experimental protocols used to determine these interactions, and presents a conceptual workflow for a comprehensive cross-reactivity assessment.

Comparative Binding Affinity of Spiro[isobenzofuran-piperidine] Derivatives

The following tables present binding affinity data for derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. It is important to note that these are not direct data for the "-3-one" variant but for structurally related analogs. This information can help infer the potential for interactions with these and other receptors.

Table 1: Binding Affinity of Fluorescent Derivatives at Sigma Receptors

CompoundTargetKᵢ (nM)Assay Type
Compound 19 σ₁ ReceptorNot specifiedRadioligand Binding
σ₂ ReceptorNot specified (pan-affinity)Radioligand Binding
Compound 29 σ₁ ReceptorNot specifiedRadioligand Binding
σ₂ ReceptorNot specified (σ₂ selective)Radioligand Binding

Data from Peviani et al., 2023. While specific Kᵢ values were not provided in the abstract, the publication describes these compounds as having nanomolar affinity.

Table 2: Activity of Derivatives at Melanocortin-4 Receptor

Compound SeriesTargetActivityAssay Type
3H-spiro[isobenzofuran-1,4'-piperidine] based compounds MC4RPotent and selective agonistsNot specified

This series was identified as potent, selective, and orally bioavailable MC4R agonists, though specific binding constants were not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the binding of compounds to sigma and melanocortin receptors.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is a standard method for determining the binding affinity of a test compound to sigma receptors.

  • Tissue Preparation: Homogenates of guinea pig brain (for σ₁) or rat liver (for σ₂) are often used as the receptor source. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors.

  • Radioligand: For σ₁ receptors, --INVALID-LINK---pentazocine is a commonly used radioligand. For σ₂ receptors, [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) is used, often in the presence of a masking agent like (+)-pentazocine to block binding to σ₁ sites.

  • Assay Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound. The incubation is typically carried out at 37°C for a defined period (e.g., 150 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membrane-bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate competition curves, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Kᵢ (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Melanocortin-4 Receptor (MC4R) Binding Assay

This protocol outlines a typical procedure for assessing a compound's affinity for the MC4R.

  • Cell Culture and Membrane Preparation: A cell line stably expressing the human MC4R (e.g., HEK293 cells) is used. The cells are cultured and harvested, and a membrane preparation is created through homogenization and centrifugation.

  • Radioligand: A commonly used radioligand for MC4R is [¹²⁵I]NDP-α-MSH, a high-affinity agonist.

  • Assay Incubation: The membrane preparation is incubated in a binding buffer with the radioligand and a range of concentrations of the test compound. The incubation is typically performed at 37°C for 40 minutes.

  • Separation and Quantification: Similar to the sigma receptor assay, the reaction is terminated by filtration, and the bound radioactivity is quantified.

  • Data Analysis: Competition curves are generated to determine the IC₅₀ and subsequently the Kᵢ of the test compound.

Mandatory Visualizations

Conceptual Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of off-target receptors and enzymes.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Broad Panel Cross-Reactivity Screening cluster_3 Secondary Screening & Selectivity Determination TestCompound Test Compound (this compound) PrimaryAssay Primary Target Assay (e.g., Functional Screen) TestCompound->PrimaryAssay Potency Determine Potency (EC50 / IC50) PrimaryAssay->Potency BroadScreen Broad Receptor/Enzyme Panel (e.g., 44+ targets) Potency->BroadScreen HitIdentification Identify Off-Target Hits (% Inhibition > 50%) BroadScreen->HitIdentification DoseResponse Dose-Response Assays for Off-Target Hits HitIdentification->DoseResponse KiDetermination Determine Ki for Off-Targets DoseResponse->KiDetermination SelectivityIndex Calculate Selectivity Index (Ki Off-Target / Ki Primary Target) KiDetermination->SelectivityIndex Agonist MC4R Agonist (e.g., α-MSH) MC4R MC4R Agonist->MC4R Gs Gs Protein MC4R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

A Comparative Analysis of NPY5 Receptor Antagonists for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY) receptor subtype 5 (NPY5R) has been a focal point in the quest for therapeutics targeting obesity and other metabolic disorders. As a G-protein coupled receptor predominantly expressed in the hypothalamus, its role in regulating food intake and energy balance is well-established. This guide provides a comparative analysis of key NPY5 receptor antagonists, presenting their performance based on available experimental data to aid in research and drug development endeavors.

Mechanism of Action of NPY5 Receptor Antagonists

NPY5 receptor antagonists primarily act as competitive inhibitors at the NPY5 receptor.[1] By binding to the receptor, they block the endogenous ligand, Neuropeptide Y, from activating it. This, in turn, inhibits the downstream signaling pathways that promote appetite and reduce energy expenditure, making these antagonists potential candidates for treating obesity.[1]

Comparative Performance of NPY5 Receptor Antagonists

The following tables summarize the binding affinity and functional potency of several notable NPY5 receptor antagonists. This data is crucial for comparing their efficacy and selectivity.

Table 1: Comparative Binding Affinity (Ki) of NPY5 Receptor Antagonists
CompoundNPY5R Ki (nM)NPY1R Ki (nM)NPY2R Ki (nM)NPY4R Ki (nM)SpeciesReference
Velneperit (S-2367)4.84>12,000>10,700>21,200Rat[2]
MK-05571.6>10,000>10,000>10,000Human[3]
Lu AA338101.5---Rat[1]
L-152,80426---Human[1]
CGP 71683A1.3>4,000200--[4]
J-1158146,0001.4 (h), 1.8 (r)>10,000620h, r, m[1]

Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (IC50) of NPY5 Receptor Antagonists
CompoundNPY5R IC50 (nM)NPY1R IC50 (nM)NPY2R IC50 (nM)NPY4R IC50 (nM)Assay TypeSpeciesReference
CGP 71683A1.42,7657,1875,637Functional AssayRat[5]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response in a functional assay. Lower IC50 values indicate higher potency.

In Vivo Efficacy in Obesity Models

Several NPY5 receptor antagonists have demonstrated efficacy in rodent models of diet-induced obesity (DIO).

Table 3: Summary of In Vivo Efficacy in Diet-Induced Obesity Models
CompoundAnimal ModelDosingKey FindingsReference
Velneperit (S-2367)DIO Mice-Significantly suppressed diet-induced body weight gain.[2]
MK-0557DIO Mice30 mg/kg, p.o.Caused a 40% reduction in body-weight gain at day 35.[3]
S-234462DIO Mice-Showed a significant decrease in body weight gain and food intake compared to S-2367 over 5 weeks.[6]
L-152,804DIO Mice-Causes weight loss by modulating food intake and energy expenditure.[1]

Despite promising preclinical data, some NPY5 receptor antagonists, such as Velneperit and MK-0557, have shown modest or clinically insignificant weight loss in human clinical trials, leading to the discontinuation of their development for obesity.[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of NPY5 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NPY5 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NPY5 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NPY5 receptor (e.g., HEK293 or CHO cells).

  • Radioligand with high affinity for the NPY5 receptor (e.g., [¹²⁵I]-Peptide YY or [¹²⁵I]-NPY).

  • Test compounds (NPY5 receptor antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

Objective: To determine the functional potency (IC50) of an NPY5 receptor antagonist.

Materials:

  • Cell membranes from cells expressing the NPY5 receptor.

  • NPY5 receptor agonist (e.g., NPY).

  • Test compounds (NPY5 receptor antagonists).

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP.

Procedure:

  • Pre-incubate the cell membranes with the NPY5 receptor agonist and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS and GDP to the mixture.

  • Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins (e.g., 30-60 minutes at 30°C).

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist to determine the IC50 value.

Signaling Pathways and Visualizations

The NPY5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9] Activation of the NPY5 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This can subsequently modulate the activity of protein kinase A (PKA). Furthermore, NPY5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11] There is also evidence of potential cross-talk and heterodimerization with other NPY receptors, such as the Y1 receptor, which can influence the overall signaling outcome.[12][13]

NPY5R_Signaling_Pathway NPY Neuropeptide Y (NPY) NPY5R NPY5 Receptor NPY->NPY5R Binds G_protein Gi/o Protein NPY5R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP ↓ cAMP PKA ↓ PKA Activity Cellular_Response Cellular Response (e.g., ↑ Food Intake, ↓ Energy Expenditure) PKA->Cellular_Response MAPK_pathway->Cellular_Response Antagonist NPY5R Antagonist Antagonist->NPY5R Blocks Experimental_Workflow start Start: Identify NPY5R Antagonist Candidates binding_assay In Vitro Binding Assay (Radioligand Displacement) start->binding_assay functional_assay In Vitro Functional Assay (e.g., GTPγS binding) binding_assay->functional_assay Determine Ki selectivity Selectivity Profiling (vs. NPY1R, Y2R, Y4R) functional_assay->selectivity Determine IC50 in_vivo In Vivo Efficacy Studies (e.g., DIO Models) selectivity->in_vivo High Affinity & Potency pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd Assess Efficacy lead_optimization Lead Optimization pk_pd->lead_optimization Favorable Profile? lead_optimization->binding_assay Iterate end Preclinical Candidate lead_optimization->end Yes Comparative_Analysis_Logic main Comparative Analysis of NPY5R Antagonists binding Binding Affinity (Ki) main->binding potency Functional Potency (IC50) main->potency selectivity Receptor Selectivity main->selectivity invivo In Vivo Efficacy main->invivo conclusion Overall Suitability for Further Development binding->conclusion potency->conclusion selectivity->conclusion invivo->conclusion

References

in vivo efficacy of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one vs other modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of prominent Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors. This guide provides a summary of key experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows.

Note on the Analyzed Compound: While the initial query specified "3H-spiro[isobenzofuran-1,4'-piperidin]-3-one," a comprehensive literature review did not identify this molecule as a modulator of AKR1C3. The spiro[isobenzofuran-1,4'-piperidine] scaffold is a known pharmacophore for targets such as the sigma (σ) receptor and neuropeptide Y5 (NPY5) receptor.[1][2][3][4] This guide will therefore focus on a comparative analysis of well-characterized AKR1C3 inhibitors with published in vivo efficacy data in the context of castration-resistant prostate cancer (CRPC), a disease state where AKR1C3 is a key therapeutic target.[5][6][7][8]

Introduction to AKR1C3 as a Therapeutic Target

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens such as testosterone and dihydrotestosterone (DHT).[8][9] In castration-resistant prostate cancer (CRPC), tumor cells can upregulate AKR1C3 to maintain androgen receptor (AR) signaling, leading to disease progression and resistance to standard-of-care therapies like abiraterone and enzalutamide.[5][7][10] Consequently, inhibiting AKR1C3 has emerged as a promising therapeutic strategy to overcome resistance and improve patient outcomes.[8] This guide compares the in vivo efficacy of several key AKR1C3 modulators.

Comparative Efficacy of AKR1C3 Inhibitors: In Vivo Data

The following tables summarize the in vivo efficacy of prominent AKR1C3 inhibitors from preclinical studies in prostate cancer xenograft models.

Compound In Vivo Model Dosing Regimen Key Efficacy Readout Outcome Reference
Indomethacin CWR22Rv1 XenograftsNot specifiedTumor Growth InhibitionCombination with enzalutamide resulted in significant inhibition of enzalutamide-resistant tumor growth.[11]
Abiraterone-resistant C4-2B XenograftsNot specifiedTumor Growth InhibitionOvercame abiraterone resistance and enhanced abiraterone therapy.[5]
ASP9521 CWR22R Xenografts3 mg/kg, single oral administrationIntratumoral Testosterone ProductionSuppressed androstenedione-induced intratumoral testosterone production for 24 hours.[12][13]
Prodrug 4r (delivers 5r) 22Rv1 XenograftsDose-dependentTumor Volume ReductionDemonstrated a dose-dependent reduction in tumor volume without observed toxicity.[6][7]
SN33638 LAPC4 AKR1C3-overexpressing Xenografts10 µM (in vitro data)Cell ProliferationSignificantly inhibited androstenedione-stimulated cell proliferation. In vivo efficacy data is limited.[14]

Signaling Pathways and Experimental Workflow

AKR1C3-Mediated Androgen Synthesis and Resistance Pathway

The following diagram illustrates the central role of AKR1C3 in androgen synthesis within prostate cancer cells and its contribution to therapy resistance. AKR1C3 catalyzes the conversion of weaker androgens into potent androgens like testosterone and DHT, which then activate the androgen receptor (AR) to promote tumor growth.

AKR1C3_Pathway AKR1C3 Signaling in Prostate Cancer Adrenal_Androgens Adrenal Androgens (e.g., DHEA, Androstenedione) AKR1C3 AKR1C3 Adrenal_Androgens->AKR1C3 Potent_Androgens Potent Androgens (Testosterone, DHT) AKR1C3->Potent_Androgens Catalyzes AR Androgen Receptor (AR) Potent_Androgens->AR Binds and Activates AR_Activation AR Nuclear Translocation & Gene Transcription AR->AR_Activation Tumor_Growth Tumor Growth, Proliferation, & Survival AR_Activation->Tumor_Growth Promotes Abiraterone Abiraterone Abiraterone->Adrenal_Androgens Inhibits Synthesis Enzalutamide Enzalutamide Enzalutamide->AR Inhibits AKR1C3_Inhibitors AKR1C3 Inhibitors (e.g., Indomethacin, ASP9521) AKR1C3_Inhibitors->AKR1C3 Inhibit

Caption: AKR1C3 signaling pathway in prostate cancer.

General Workflow for In Vivo Efficacy Testing of AKR1C3 Inhibitors

This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an AKR1C3 inhibitor in a prostate cancer xenograft model.

Experimental_Workflow In Vivo Efficacy Workflow for AKR1C3 Inhibitors Cell_Culture Prostate Cancer Cell Culture (e.g., 22Rv1, CWR22R) Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth_Monitor Tumor Growth Monitoring Implantation->Tumor_Growth_Monitor Randomization Randomization into Treatment Groups Tumor_Growth_Monitor->Randomization Treatment Treatment with Vehicle or AKR1C3 Inhibitor Randomization->Treatment Efficacy_Measurement Measurement of Tumor Volume and Body Weight Treatment->Efficacy_Measurement Daily/Weekly Endpoint Endpoint Analysis: Tumor Excision, PSA Measurement, Intratumoral Androgen Levels Efficacy_Measurement->Endpoint

Caption: Experimental workflow for in vivo efficacy studies.

Experimental Protocols

Below are generalized experimental protocols for in vivo efficacy studies of AKR1C3 inhibitors, based on methodologies reported in the literature.

Prostate Cancer Xenograft Model
  • Cell Lines: Human prostate cancer cell lines with known AKR1C3 expression, such as 22Rv1 or CWR22R, are commonly used.[6][12][13] For studying specific mechanisms, cells may be engineered to overexpress AKR1C3.[13]

  • Animals: Male immunodeficient mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of prostate cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The AKR1C3 inhibitor is administered orally or via injection, according to a predetermined dosing schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight (to monitor toxicity), serum prostate-specific antigen (PSA) levels, and intratumoral androgen concentrations are also measured.[12][13]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for protein expression, immunohistochemistry).

Measurement of Intratumoral Androgens
  • Sample Preparation: Excised tumor tissue is homogenized in a suitable buffer.

  • Steroid Extraction: Androgens are extracted from the homogenate using an organic solvent (e.g., ethyl acetate).

  • Analysis: The levels of testosterone, DHT, and other androgens are quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

Conclusion

The inhibition of AKR1C3 presents a viable therapeutic strategy for castration-resistant prostate cancer, particularly in overcoming resistance to existing hormonal therapies. Preclinical in vivo studies have demonstrated that various AKR1C3 inhibitors, including repurposed drugs like Indomethacin and novel agents such as ASP9521 and the prodrug 4r, can effectively reduce tumor growth and intratumoral androgen levels in xenograft models. While the initially queried compound, this compound, is not associated with AKR1C3 modulation, the field of AKR1C3 inhibitors is rich with compounds showing promising preclinical efficacy. Further research and clinical trials are necessary to translate these findings into effective treatments for patients with advanced prostate cancer.

References

A Head-to-Head Comparison of Spiro[isobenzofuran-1,4'-piperidine] and Other Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The spiro[isobenzofuran-1,4'-piperidine] framework has emerged as a versatile and promising scaffold, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders, as ligands for sigma receptors, and as modulators of melanocortin receptors. This guide provides an objective, data-driven comparison of the spiro[isobenzofuran-1,4'-piperidine] scaffold against other prominent scaffolds targeting these key biological systems.

This comprehensive analysis summarizes quantitative data from published literature, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, empowering researchers to make informed decisions in scaffold selection and drug design.

Central Nervous System (CNS) Agents: A Comparative Overview

The spiro[isobenzofuran-1,4'-piperidine] scaffold has been investigated for its potential as a CNS agent, particularly in the context of antidepressant and antipsychotic drug discovery.[1][2] A key assay in the preclinical assessment of antidepressant activity is the tetrabenazine-induced ptosis model in rodents. Tetrabenazine depletes monoamines, and the reversal of the resulting ptosis (eyelid drooping) is indicative of antidepressant potential.

One of the foundational studies on this scaffold reported the synthesis and evaluation of a series of 3-phenylspiro[isobenzofuran-1,4'-piperidine] derivatives.[1] The demethylated analogue, in particular, showed significant activity in inhibiting tetrabenazine-induced ptosis.[1] Further structure-activity relationship (SAR) studies revealed that optimal activity is associated with an unsubstituted or minimally substituted basic nitrogen on the piperidine ring.[1][3]

For comparison, non-spirocyclic piperidine derivatives and other heterocyclic systems have also been extensively explored as CNS agents. While a direct head-to-head study with identical functionalization is rare, we can collate representative data to draw meaningful comparisons.

Table 1: Comparative in vivo Efficacy of CNS-Active Scaffolds in the Tetrabenazine-Induced Ptosis Assay

Scaffold/CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Spiro[isobenzofuran-1,4'-piperidine] Analog MouseNot Specified4.0[3]
cis-4-Amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] Analog Not SpecifiedNot SpecifiedPotent Activity Reported[2]

Note: ED50 is the dose required to produce a therapeutic effect in 50% of the population. Lower values indicate higher potency. Direct comparison is challenging due to variations in experimental conditions across different studies.

Sigma Receptor Ligands: Spirocyclic vs. Alternative Scaffolds

Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a range of neurological disorders and cancer, making them attractive therapeutic targets.[4][5] The spiro[isobenzofuran-1,4'-piperidine] core has been incorporated into potent and selective sigma receptor ligands.

A recent study detailed the development of fluorescent probes for σ2 receptors based on an indole derivative bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety.[4][5] These compounds exhibited nanomolar affinity for the σ2 receptor.

Alternative scaffolds for sigma receptor ligands are diverse and include adamantane, piperazine, and other piperidine-containing structures. The adamantane scaffold, with its rigid and lipophilic nature, has been used to design selective σ2 receptor ligands.[6][7][8] Piperazine-based compounds have also demonstrated high affinity for both σ1 and σ2 receptors.[9][10]

Table 2: Comparative Binding Affinities (Ki) of Different Scaffolds for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Scaffold/Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Reference
Spiro[isobenzofuran-1,4'-piperidine] Derivative (Siramesine-like) 51.330.2~0.6[5]
Spiro[isobenzofuran-1,4'-piperidine] Derivative (Indole N-substituted) 48851.1~9.5[5]
Adamantane Derivative >10,00016>625 (σ2 selective)[6]
Piperazine Derivative (m-nitrophenethyl) Subnanomolar4.9-[9]
Piperidine Derivative (from D4/σ1 study) 0.7Not Reported-
1'-benzyl-3-methoxy-3H-spiro[[11]benzofuran-1,4'-piperidine] 1.14>1250>1100 (σ1 selective)[12]

Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity. Selectivity is the ratio of Ki values for the two receptor subtypes.

Melanocortin-4 Receptor (MC4R) Agonists: A Battle of Scaffolds

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and a validated target for the treatment of obesity.[13][14] The spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully employed to develop potent and orally bioavailable MC4R agonists.[13][14]

One prominent study disclosed a series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds with nanomolar potency at the MC4R.[13] These compounds demonstrated efficacy in reducing food intake in animal models.

Alternative scaffolds for MC4R agonists include piperidine-based structures and, more recently, peptide and peptidomimetic macrocycles. While peptides often exhibit high potency, small molecule scaffolds like the spiro[isobenzofuran-1,4'-piperidine] offer potential advantages in terms of oral bioavailability and metabolic stability.

Table 3: Comparative in vitro Potency (EC50) of MC4R Agonists with Different Scaffolds

Scaffold/CompoundAssay TypeEC50 (nM)Reference
Spiro[isobenzofuran-1,4'-piperidine] Derivative cAMP Accumulation<30[13]
Piperidine-based Agonist cAMP Accumulation<30
Spiroindane-based Agonist Not SpecifiedPotent Activity Reported

Note: EC50 is the concentration of a drug that gives a half-maximal response. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to sigma-1 and sigma-2 receptors.[11][15][16][17]

Objective: To determine the inhibition constant (Ki) of a test compound for σ1 and σ2 receptors.

Materials:

  • Radioligands: --INVALID-LINK---pentazocine (for σ1), [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) (for σ2).

  • Membrane Preparations: Guinea pig brain membranes (for σ1), rat liver membranes (for σ2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: Haloperidol or unlabeled (+)-pentazocine.

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and serial dilutions of the test compound.

  • Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an appropriate unlabeled ligand (e.g., 10 µM haloperidol).

  • Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at 37°C for 90-150 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Melanocortin-4 Receptor (MC4R) Functional Assay (cAMP Accumulation)

This protocol is a generalized procedure based on common methods for assessing the agonist activity of compounds at the MC4R.[18][19][20]

Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production via MC4R activation.

Materials:

  • Cell Line: A stable cell line expressing the human MC4R (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Assay Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Positive Control: A known MC4R agonist (e.g., α-MSH).

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Plating: Seed the MC4R-expressing cells into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add the assay buffer containing serial dilutions of the test compounds or the positive control.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells according to the instructions of the cAMP detection kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method and a plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC50 value using non-linear regression analysis.

Visualizing the Landscape: Pathways and Workflows

To further clarify the context of this comparison, the following diagrams illustrate a simplified signaling pathway for MC4R and a general workflow for a radioligand binding assay.

MC4R_Signaling_Pathway Agonist MC4R Agonist (e.g., Spiro[isobenzofuran-1,4'-piperidine] derivative) MC4R MC4R Agonist->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Regulation of energy homeostasis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified MC4R signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Separation cluster_detection Detection & Analysis Plate_Setup 1. Plate Setup (Buffer, Radioligand, Test Compound) Membrane_Prep 2. Add Membrane Preparation Plate_Setup->Membrane_Prep Incubate 3. Incubate Membrane_Prep->Incubate Filter 4. Filter & Wash Incubate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Data Analysis (IC50, Ki) Count->Analyze

Caption: General workflow for a radioligand binding assay.

Conclusion

The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a valuable and privileged structure in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas, including CNS disorders and metabolic diseases. Its rigid, three-dimensional nature offers a unique platform for designing ligands with high affinity and selectivity.

While direct, comprehensive comparative studies against all alternative scaffolds are not always available, by collating and analyzing existing data, researchers can appreciate the relative strengths of each framework. For CNS applications, the spiro[isobenzofuran-1,4'-piperidine] scaffold has shown promising in vivo efficacy. In the realm of sigma receptor modulation, it can be tailored to achieve high affinity and selectivity for either the σ1 or σ2 subtype. As an MC4R agonist, it provides a viable small molecule alternative to peptide-based therapeutics, with the potential for improved oral bioavailability.

Ultimately, the choice of a scaffold will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide provides a foundational, data-driven resource to aid in this critical decision-making process, fostering the development of the next generation of innovative medicines.

References

Comparative Analysis of Spiro[isobenzofuran-1,4'-piperidine] Derivatives as Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the binding affinity and experimental validation of novel spiro-piperidine compounds at sigma-1 and sigma-2 receptors, offering a comparative analysis against established ligands.

This guide provides a detailed comparison of the binding affinities of novel 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. While direct binding data for the parent compound is not publicly available, this document focuses on recently synthesized fluorescent derivatives, offering valuable insights into the structure-activity relationship of this chemical scaffold. The data presented is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Comparative Binding Affinity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives and Standard Ligands

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of various spiro[isobenzofuran-1,4'-piperidine] derivatives and standard sigma receptor ligands for the σ₁ and σ₂ receptors. Lower Ki values indicate higher binding affinity.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)
Spiro[isobenzofuran] Derivative 19 51.330.21.70
Spiro[isobenzofuran] Derivative 20 88.839.82.23
Spiro[isobenzofuran] Derivative 29 48851.19.55
Spiro[isobenzofuran] Derivative 30 56939.414.44
Haloperidol 6.5[1]~35.5 - 39.9[2]~0.18
(+)-Pentazocine 1.7[1]>1000[1]>588
1,3-di(2-tolyl)guanidine (DTG) 35.5[2]39.9[2]0.89

Experimental Protocols

The binding affinities presented in this guide are determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Membrane Preparation: Guinea pig brain membranes for σ₁ receptor binding and rat liver membranes for σ₂ receptor binding.

  • Radioligands:

    • --INVALID-LINK---Pentazocine for σ₁ receptor assays.

    • [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ₂ receptor assays.

  • Unlabeled Ligands: Test compounds (spiro[isobenzofuran-1,4'-piperidine] derivatives) and a reference compound for non-specific binding determination (e.g., Haloperidol).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • Incubation:

    • For σ₁ receptor binding, incubate guinea pig brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound.

    • For σ₂ receptor binding, incubate rat liver membranes with a fixed concentration of [³H]-DTG, varying concentrations of the test compound, and a masking concentration of a σ₁-selective ligand (e.g., (+)-pentazocine) to prevent binding to σ₁ receptors.

    • Incubations are typically carried out for 120 minutes at 37°C.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from competition curves.

  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of sigma receptor binding, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Membrane Preparation incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_radioligand Radioligand Solution prep_radioligand->incubation prep_test_compound Test Compound Dilutions prep_test_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis sigma_receptor_signaling cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor Signaling s1_ligand σ₁ Ligand s1_receptor σ₁ Receptor-BiP Complex (ER-Mitochondria) s1_ligand->s1_receptor binds s1_dissociation Dissociation of BiP s1_receptor->s1_dissociation s1_modulation Modulation of Ion Channels (Ca²⁺, K⁺) s1_dissociation->s1_modulation s1_signaling Regulation of Cellular Signaling (e.g., IP3R) s1_dissociation->s1_signaling s1_effects Neuroprotection, Plasticity s1_modulation->s1_effects s1_signaling->s1_effects s2_ligand σ₂ Ligand s2_receptor σ₂ Receptor (TMEM97) s2_ligand->s2_receptor binds s2_interaction Interaction with PGRMC1, LDLR s2_receptor->s2_interaction s2_cholesterol Cholesterol Homeostasis s2_interaction->s2_cholesterol s2_proliferation Cell Proliferation & Autophagy s2_interaction->s2_proliferation s2_cancer Implications in Cancer s2_proliferation->s2_cancer

References

Assessing the Selectivity of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one for the Melanocortin-4 Receptor (MC4R)

Author: BenchChem Technical Support Team. Date: December 2025

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Its critical function in these physiological processes has made it an attractive therapeutic target for obesity and other metabolic disorders.[4] The development of selective MC4R agonists is a key objective in drug discovery to minimize off-target effects. This guide provides a comparative assessment of the selectivity of the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold for MC4R, based on available data for this class of compounds.

Data Presentation: Comparative Selectivity of Spiro-piperidine Based MC4R Agonists

Table 1: MC4R Binding Affinity and Functional Activity of Spiro-piperidine Derivatives

CompoundMC4R Binding Affinity (Ki, nM)MC4R Functional Activity (EC50, nM)
α-MSH (endogenous agonist)~1-10~0.1-1
Spiro-piperidine Analog 1Data not publicly availableData not publicly available
Spiro-piperidine Analog 2Data not publicly availableData not publicly available
Setmelanotide (approved MC4R agonist)~0.26~0.27

Note: Specific quantitative data for the binding affinities (Ki) and functional potencies (EC50) for the 3H-spiro[isobenzofuran-1,4'-piperidine] series of compounds are detailed in specialized medicinal chemistry literature and proprietary databases.[5][6] Researchers are encouraged to consult these primary sources for detailed structure-activity relationship (SAR) data.

Table 2: Selectivity Profile of MC4R Ligands Against Other Melanocortin Receptor Subtypes

CompoundMC1R Selectivity (Ki ratio MC1R/MC4R)MC3R Selectivity (Ki ratio MC3R/MC4R)MC5R Selectivity (Ki ratio MC5R/MC4R)
α-MSH~1~10~1
Spiro-piperidine DerivativesHigh selectivity for MC4R reportedHigh selectivity for MC4R reportedHigh selectivity for MC4R reported
Setmelanotide>1000-fold>20-fold>50-fold

Note: The 3H-spiro[isobenzofuran-1,4'-piperidine] class of compounds has been specifically designed to achieve high selectivity for MC4R over other melanocortin receptor subtypes to minimize off-target effects such as changes in skin pigmentation (mediated by MC1R).[5][7]

Experimental Protocols

The determination of selectivity for a novel compound like this compound involves a combination of in vitro binding and functional assays.

1. Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity of a compound to its target receptor.[8]

  • Principle: A competitive binding assay is performed where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) for binding to membranes prepared from cells expressing the MC4R.[9]

  • Procedure:

    • Cell membranes containing MC4R are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[10]

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filter is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

  • Selectivity Determination: To assess selectivity, this assay is repeated for other melanocortin receptor subtypes (MC1R, MC3R, MC5R) and a panel of other unrelated receptors.

2. Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to activate the receptor and trigger its downstream signaling pathway. MC4R primarily couples to the Gs protein, which activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[11][12][13][14]

  • Principle: Cells expressing MC4R are treated with the test compound, and the subsequent change in intracellular cAMP levels is measured.

  • Procedure:

    • Cells stably expressing MC4R are plated in a multi-well format.

    • The cells are incubated with various concentrations of the test compound.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).[11][15]

    • The concentration of the compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP response against the compound concentration.

  • Selectivity Determination: The functional potency (EC50) is determined for MC4R and other relevant receptor subtypes to establish the selectivity of the compound's functional activity.

Mandatory Visualizations

MC4R Signaling Pathway cluster_membrane Plasma Membrane MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist α-MSH or Spiro-piperidine Agonist Agonist->MC4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression Regulates Physiological_Response ↓ Food Intake ↑ Energy Expenditure Gene_Expression->Physiological_Response Leads to

Caption: Canonical MC4R signaling pathway initiated by agonist binding.

Selectivity Assay Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Start_Binding Compound + Radioligand + Receptor Membranes Incubate_Binding Incubate to Equilibrium Start_Binding->Incubate_Binding Filter Separate Bound/Free Incubate_Binding->Filter Count Quantify Radioactivity Filter->Count Analyze_Binding Calculate IC50 -> Ki Count->Analyze_Binding Selectivity_Panel Repeat for Selectivity Panel (MC1R, MC3R, MC5R, etc.) Analyze_Binding->Selectivity_Panel Start_Functional Compound + Receptor-Expressing Cells Incubate_Functional Incubate Start_Functional->Incubate_Functional Lyse Lyse Cells Incubate_Functional->Lyse Measure_cAMP Quantify cAMP Lyse->Measure_cAMP Analyze_Functional Calculate EC50 Measure_cAMP->Analyze_Functional Analyze_Functional->Selectivity_Panel Comparison Compare Ki and EC50 Values Selectivity_Panel->Comparison

Caption: Workflow for determining receptor selectivity.

References

Navigating Preclinical Development: A Comparative Guide to the ADME Properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel drug candidates is a critical step in the preclinical development pipeline. This guide provides a comparative overview of the preclinical ADME properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one analogues, a scaffold of significant interest for various therapeutic targets, including those in the central nervous system.

While comprehensive, directly comparative preclinical ADME data for a wide range of this compound analogues is not extensively available in the public domain, this guide offers a framework for evaluating these properties. By presenting hypothetical data for representative analogues, alongside detailed experimental protocols for key in vitro ADME assays, this document serves as a practical resource for researchers working with this chemical series. The methodologies provided will enable the generation of crucial data to inform lead optimization and candidate selection.

Comparative ADME Properties

The following table provides a hypothetical comparison of key preclinical ADME parameters for three representative this compound analogues. This illustrates how experimental data for this class of compounds can be effectively summarized and compared.

ADME PropertyAnalogue A (R = H)Analogue B (R = 4-F-Ph)Analogue C (R = CH2-c-Pr)
Solubility
Kinetic Solubility (µM)7545110
Permeability
Caco-2 Papp A→B (10⁻⁶ cm/s)8.212.56.5
Efflux Ratio (Papp B→A / Papp A→B)1.51.23.8
Metabolic Stability
Human Liver Microsome Half-life (min)452590
Plasma Protein Binding
Human Plasma (% bound)929885

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are representative of standard industry practices and can be adapted for the specific this compound analogues under investigation.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, providing a rapid assessment of a key physicochemical property.

Methodology:

  • Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 1.5 µL of the 10 mM compound stock solution to the wells of a 96-well plate.

  • Solubilization: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Sample Collection and Analysis: After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a 24-well Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before the experiment.

  • Assay Initiation:

    • Apical to Basolateral (A→B) Permeability: Add the test compound (at a final concentration of 10 µM) to the apical (donor) chamber.

    • Basolateral to Apical (B→A) Permeability: Add the test compound (at a final concentration of 10 µM) to the basolateral (donor) chamber.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Determine the concentration of the compound in all samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add a solution of NADPH (1 mM final concentration) to initiate the metabolic reaction.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of compound remaining against time.

Visualizing Preclinical ADME Workflows and Pathways

To further aid in the understanding of the preclinical drug development process, the following diagrams, generated using Graphviz, illustrate a typical ADME experimental workflow and a relevant signaling pathway for CNS-targeted compounds.

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics cluster_optimization Lead Optimization cluster_candidate Candidate Selection Solubility Solubility Permeability Permeability (Caco-2) SAR Structure-Activity Relationship (SAR) Solubility->SAR Metabolic_Stability Metabolic Stability (Microsomes) Permeability->SAR Protein_Binding Plasma Protein Binding Metabolic_Stability->SAR PK_Study Rodent PK Study Protein_Binding->PK_Study PK_Study->SAR Candidate Preclinical Candidate SAR->Candidate

Preclinical ADME screening workflow.

CNS_Signaling_Pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling cluster_cellular Cellular Response Ligand Spiroisobenzofuran Analogue Receptor CNS Receptor (e.g., Sigma-1) Ligand->Receptor G_Protein G-Protein Activation/Modulation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Cellular_Response Neuronal Activity Modulation Gene_Expression->Cellular_Response

Hypothetical CNS signaling pathway.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, ensuring operational integrity and adherence to safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, including piperidine derivatives and other spirocyclic compounds.

Disclaimer: These guidelines are founded on general principles of laboratory safety and data from analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location and facilities.

Core Safety Principles and Hazard Assessment

Given that the hydrochloride salt of the closely related 3H-spiro[isobenzofuran-1,4'-piperidine] is associated with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, it is prudent to handle this compound with a high degree of caution. All waste generated, including contaminated personal protective equipment (PPE), is to be considered hazardous chemical waste.

Hazard CategoryPotential RisksMitigation Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Handle in a certified chemical fume hood. Avoid generating dust or aerosols. Wear appropriate PPE.
Skin/Eye Irritation May cause significant skin and eye irritation upon contact.Wear safety goggles with side shields and chemical-resistant gloves.
Environmental Hazard Potential for long-lasting harmful effects to aquatic life.Do not dispose of down the drain or in general waste.[1][2][3] Collect for approved hazardous waste disposal.[1]

Experimental Protocol: Waste Collection and Disposal

The following protocol outlines the necessary steps for the safe collection, packaging, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including residual amounts of the compound and any contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure, screw-on lid.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard symbols (e.g., irritant, harmful)

    • The date of waste accumulation

  • Do not use abbreviations or chemical formulas as the primary identifier.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept tightly sealed when not in use.

  • Store away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS-approved hazardous waste disposal contractor.

  • This type of chemical waste typically requires high-temperature incineration for complete destruction.[4]

Mandatory Visualization

The following diagrams illustrate the procedural workflow for the safe disposal of this compound.

start Waste Generation (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste Container (Contaminated Labware, PPE) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Solutions) segregate->liquid_waste Liquids sharps_waste Sharps Container (Needles, Glassware) segregate->sharps_waste Sharps label Label Containers Correctly ('Hazardous Waste', Full Chemical Name) solid_waste->label liquid_waste->label sharps_waste->label store Store in Designated Satellite Accumulation Area label->store seal Keep Containers Sealed store->seal contact_ehs Contact EHS for Waste Pickup seal->contact_ehs end Professional Disposal (Incineration) contact_ehs->end

Caption: Procedural workflow for the safe disposal of chemical waste.

assess Assess Waste Type (Chemical, Biological, etc.) is_chemical Is it Chemical Waste? assess->is_chemical is_hazardous Is it Hazardous? is_chemical->is_hazardous Yes other_waste Follow Specific Protocols (e.g., Biohazard) is_chemical->other_waste No non_haz Dispose as Non-Hazardous (Consult EHS) is_hazardous->non_haz No segregate Segregate by Type (Solid, Liquid, Reactive) is_hazardous->segregate Yes containerize Use Compatible & Labeled Containers segregate->containerize store Store in Secure Accumulation Area containerize->store dispose Arrange Professional Disposal (via EHS) store->dispose

Caption: Decision-making flowchart for laboratory waste management.

References

Essential Safety and Operational Protocols for Handling 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. This document provides critical safety information and detailed operational procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound. It is imperative to use PPE as the final line of defense within a comprehensive safety framework that includes engineering and administrative controls.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemically resistant glovesDouble gloving with nitrile or neoprene gloves is recommended.[4] Gloves must be powder-free and should be inspected for pinholes before use.[5][6] Change gloves immediately if contaminated, torn, or after extended use.
Body Protection Disposable gownA polyethylene-coated polypropylene or other laminate material gown that has demonstrated resistance to chemical permeability is required.[4] Standard cloth lab coats are not sufficient.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are mandatory.[7][8] A face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities.[7][9]
Respiratory Protection NIOSH-approved respiratorA NIOSH-approved N95 or higher respirator should be used when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation.[10]
Foot Protection Closed-toe shoes and shoe coversImpermeable, closed-toe shoes are required.[7] Disposable shoe covers should be worn and removed before exiting the designated handling area to prevent the spread of contamination.[9]

Operational and Disposal Plans

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) and relevant safety information prep2 Conduct a pre-work risk assessment prep1->prep2 prep3 Ensure engineering controls (fume hood, ventilation) are functional prep2->prep3 prep4 Don appropriate Personal Protective Equipment (PPE) prep3->prep4 handle1 Weigh and handle solid compound in a chemical fume hood or glove box prep4->handle1 handle2 Use dedicated, labeled glassware and equipment handle1->handle2 handle3 Avoid generating dust handle1->handle3 handle4 Prepare solutions in the fume hood handle2->handle4 post1 Decontaminate all work surfaces and equipment handle4->post1 post2 Segregate and label all waste streams post1->post2 post3 Remove PPE in the designated area, avoiding self-contamination post2->post3 post4 Wash hands thoroughly with soap and water post3->post4

Caption: Experimental Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • The storage container should be tightly closed and clearly labeled.[3]

Weighing and Solution Preparation:

  • All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use anti-static weigh paper or a weighing boat.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Cap containers immediately after use.

Spill and Emergency Procedures: In the event of a spill, follow these procedures:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant, contact the institutional safety officer.

  • For small spills, if trained to do so, don appropriate PPE, including respiratory protection.

  • Contain the spill using a chemical spill kit with absorbent materials.

  • Clean the area by carefully sweeping up the solid material or absorbing the liquid. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][11]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation and Storage cluster_waste_disp Disposal waste1 Contaminated solid waste (gloves, gowns, weigh paper) seg1 Place in separate, clearly labeled, sealed, and chemically compatible waste containers waste1->seg1 waste2 Contaminated liquid waste (solvents, reaction mixtures) waste2->seg1 waste3 Contaminated sharps (needles, broken glass) waste3->seg1 seg2 Store in a designated, secure hazardous waste accumulation area seg1->seg2 disp1 Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor seg2->disp1 disp2 Follow all local, state, and federal regulations for hazardous waste disposal disp1->disp2

Caption: Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Segregate Waste: Do not mix waste streams. Keep solid, liquid, and sharp waste in separate, designated containers.

  • Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Accumulation: Store waste in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures. Do not pour any waste down the drain.[12]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 2
Reactant of Route 2
3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.